Orexin receptor antagonist 2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
9-(4,6-dimethylpyrimidin-2-yl)-2-[(5-methoxy-1H-indol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O2/c1-17-13-18(2)28-24(27-17)29-11-8-25(9-12-29)7-4-10-30(23(25)31)16-19-15-26-22-6-5-20(32-3)14-21(19)22/h5-6,13-15,26H,4,7-12,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTSTVGKOKZFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3(CCCN(C3=O)CC4=CNC5=C4C=C(C=C5)OC)CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Orexin Receptor 2 Antagonists in Sleep Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the orexin (B13118510) neuropeptide system has revolutionized our understanding of sleep-wake regulation and provided a novel target for the treatment of insomnia.[1][2][3] Orexins, also known as hypocretins, are neuropeptides produced in the hypothalamus that play a crucial role in promoting wakefulness and arousal.[2][4][5] The orexin system comprises two peptides, orexin-A and orexin-B, and two G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][6] Dysregulation of this system, particularly hyperactivity, is implicated in the pathophysiology of insomnia.[4][7] Orexin receptor antagonists, particularly those targeting OX2R, represent a targeted therapeutic approach to treating insomnia by dampening the wake-promoting signals of the orexin system.[2][8]
The Orexin System and Its Role in Sleep-Wake Regulation
Orexin-producing neurons are exclusively located in the lateral hypothalamus and project widely throughout the brain to areas involved in arousal, including the locus coeruleus (norepinephrine), tuberomammillary nucleus (histamine), dorsal raphe (serotonin), and ventral tegmental area (dopamine).[9] The activation of these wake-promoting centers by orexins is critical for maintaining a consolidated wakeful state.[9]
There are two types of orexin receptors:
-
OX1R: Shows a higher affinity for orexin-A.[6][10] Its activation is thought to be involved in the suppression of REM sleep.[10][11]
-
OX2R: Binds both orexin-A and orexin-B with similar high affinity.[1][10][12] Activation of OX2R is believed to suppress both NREM and REM sleep, playing a more dominant role in the overall regulation of wakefulness.[10][11]
Mechanism of Action of Orexin Receptor 2 Antagonists
Orexin receptor 2 (OX2R) antagonists are competitive inhibitors that block the binding of the endogenous orexin peptides to OX2R.[10][13] By preventing the activation of OX2R, these antagonists reduce the downstream signaling that promotes wakefulness.[4][5][7] This leads to a decrease in the activity of wake-promoting monoaminergic and cholinergic neurons, thereby facilitating the transition to and maintenance of sleep.[8]
Unlike traditional hypnotics that often act as broad central nervous system depressants (e.g., benzodiazepine (B76468) receptor agonists), orexin receptor antagonists have a more targeted mechanism of action.[8][14] They do not directly induce sleep but rather "turn down" the overactive wakefulness signals, allowing the natural sleep-promoting processes to take over.[7][8] This targeted approach is thought to contribute to a more natural sleep architecture with less disruption of sleep stages compared to older sleep aids.[14]
Dual vs. Selective Orexin Receptor Antagonism
Orexin receptor antagonists can be classified as either dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R, or selective orexin receptor antagonists (SORAs), which target either OX1R or OX2R.[2][15]
-
DORAs (e.g., Suvorexant, Lemborexant, Daridorexant): By blocking both receptors, DORAs provide a comprehensive inhibition of the orexin system.[2] This dual antagonism is effective in promoting both sleep onset and maintenance.[5][16]
-
Selective OX2R Antagonists (SORAs; e.g., Seltorexant): Given the primary role of OX2R in promoting wakefulness, selective antagonism of this receptor is a viable strategy for inducing sleep.[17] Some research suggests that selective OX2R antagonists may have a reduced tendency to alter sleep architecture compared to DORAs.[3][17]
Signaling Pathways
The binding of orexins to their receptors initiates intracellular signaling cascades. OX2R is known to couple to Gq/11 and Gi/o G-proteins.[18][19]
-
Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[18] This cascade ultimately leads to neuronal depolarization and increased excitability.
-
Gi/o Pathway: Coupling to the Gi/o pathway results in the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[19][20]
By blocking the binding of orexins, OX2R antagonists prevent the initiation of these downstream signaling events, thereby reducing neuronal excitability in wake-promoting centers.
Caption: Orexin 2 Receptor Signaling Pathway and Antagonist Action.
Quantitative Data
The following tables summarize key quantitative data for selected dual orexin receptor antagonists.
Table 1: Binding Affinities and Functional Antagonism
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (Kb or IC50, nM) |
| Suvorexant | OX1R | 0.55[14] | 65[14] |
| OX2R | 0.35[14] | 41[14] | |
| Lemborexant | OX1R | Not explicitly stated | Not explicitly stated |
| OX2R | Not explicitly stated | Not explicitly stated | |
| Daridorexant | OX1R | 0.47[16] | 0.5[16] |
| OX2R | 0.93[16] | 0.8[16] |
Table 2: Pharmacokinetic Properties
| Compound | Time to Peak (Tmax, hours) | Elimination Half-life (t1/2, hours) |
| Suvorexant | ~2-3[14] | 12[14] |
| Lemborexant | ~1-3[21] | 17-55[21] |
| Daridorexant | ~1-2[16] | 8[16] |
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for OX1R and OX2R.
Methodology:
-
Membrane Preparation: Cell membranes expressing human OX1R or OX2R are prepared from stable cell lines (e.g., CHO or HEK293).
-
Radioligand: A radiolabeled orexin receptor ligand (e.g., [125I]-orexin-A or a specific antagonist radioligand) is used.
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
Objective: To determine the functional antagonist potency (Kb or IC50) of a test compound.
Methodology:
-
Cell Culture: Cells stably expressing human OX1R or OX2R are plated in microtiter plates.
-
Calcium Indicator Dye: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound (antagonist) are added to the wells and pre-incubated.
-
Agonist Stimulation: A fixed concentration of an orexin agonist (e.g., orexin-A) is added to stimulate the receptors.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist response is determined to calculate the IC50 or Kb value.
Caption: Typical Experimental Workflow for OX2R Antagonist Evaluation.
In Vivo Sleep Studies in Animal Models
Objective: To evaluate the effect of an OX2R antagonist on sleep parameters in preclinical models.
Methodology:
-
Animal Model: Rodents (rats or mice) are commonly used. Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the recording chambers and cables.
-
Baseline Recording: Baseline sleep-wake patterns are recorded for a set period (e.g., 24 hours).
-
Drug Administration: The test compound or vehicle is administered orally or via another appropriate route at the beginning of the animals' active phase (dark period).
-
Post-Dosing Recording: EEG and EMG are continuously recorded for a defined period following drug administration.
-
Sleep Scoring: The recorded data is visually or automatically scored into wakefulness, NREM sleep, and REM sleep based on the EEG and EMG signals.
-
Data Analysis: Key sleep parameters such as total sleep time (TST), wake after sleep onset (WASO), and latency to persistent sleep are calculated and compared between the drug-treated and vehicle-treated groups.[22]
Conclusion
Orexin receptor 2 antagonists represent a significant advancement in the pharmacological treatment of insomnia.[7] Their targeted mechanism of action, which involves the selective blockade of wake-promoting signals, offers the potential for improved efficacy and a more favorable safety profile compared to older hypnotics.[2][5] Continued research and development in this area, including the exploration of selective OX2R antagonists, will further refine our ability to modulate the orexin system for the effective management of sleep disorders.
References
- 1. Mechanism of action of suvorexant | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Orexin OX2 Receptor Antagonists as Sleep Aids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Suvorexant? [synapse.patsnap.com]
- 5. What is the mechanism of Lemborexant? [synapse.patsnap.com]
- 6. jcsm.aasm.org [jcsm.aasm.org]
- 7. What is the mechanism of Daridorexant? [synapse.patsnap.com]
- 8. Idorsia | Daridorexant [idorsia.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. psychscenehub.com [psychscenehub.com]
- 11. Lemborexant:Pharmacodynamics,Mechanism,Side Effects_Chemicalbook [chemicalbook.com]
- 12. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rxhive.zynapte.com [rxhive.zynapte.com]
- 14. Suvorexant - Wikipedia [en.wikipedia.org]
- 15. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 16. Daridorexant - Wikipedia [en.wikipedia.org]
- 17. Distinct effects of orexin 2 receptor antagonism and dual orexin 1,2 receptor antagonism on sleep architecture in mice. - OAK Open Access Archive [oak.novartis.com]
- 18. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lemborexant - Wikipedia [en.wikipedia.org]
- 22. Orexin receptor antagonism for treatment of insomnia: a randomized clinical trial of suvorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Sleep: A Technical Guide to the Discovery and Synthesis of Novel Selective Orexin 2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the orexin (B13118510) system, comprising two G protein-coupled receptors, the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R), and their endogenous neuropeptide ligands, orexin-A and orexin-B, has revolutionized our understanding of sleep-wake regulation. The orexin system is a critical promoter of wakefulness, and its dysfunction is linked to sleep disorders like narcolepsy. Consequently, antagonizing orexin receptors has emerged as a promising therapeutic strategy for the treatment of insomnia. While dual orexin receptor antagonists (DORAs) have been successfully developed and marketed, there is a growing interest in selective OX2R antagonists (SORAs) due to the predominant role of OX2R in promoting arousal. This technical guide provides an in-depth overview of the discovery and synthesis of novel selective OX2R antagonists, detailing key experimental protocols, presenting comparative quantitative data, and visualizing critical pathways and workflows.
Orexin 2 Receptor Signaling Pathway
The orexin 2 receptor is a G protein-coupled receptor that primarily couples to Gq and Gi proteins. Upon binding of orexin-A or orexin-B, OX2R initiates a cascade of intracellular signaling events. The activation of the Gq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium signal, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately modulating neuronal excitability. The coupling to Gi protein can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Caption: Orexin 2 Receptor Signaling Pathway.
Discovery Workflow for Novel Selective OX2R Antagonists
The discovery of novel selective OX2R antagonists follows a structured workflow that integrates computational and experimental approaches. The process typically begins with the identification of hit compounds through high-throughput screening (HTS) of large chemical libraries or through structure-based drug design. Hits are then subjected to a rigorous process of lead optimization, involving medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. Promising candidates are then advanced to in vivo studies to assess their efficacy and safety in animal models of sleep.
Caption: Drug Discovery Workflow for OX2R Antagonists.
Synthesis of Novel Selective OX2R Antagonists
A prominent class of novel selective OX2R antagonists is based on a pyrazole (B372694) scaffold. The synthesis of these compounds generally involves a multi-step sequence, starting from commercially available materials. A representative synthetic scheme is outlined below, leading to the formation of a key intermediate which can then be diversified to generate a library of analogues for SAR studies.
General Synthetic Scheme for Pyrazole-Based OX2R Antagonists
The synthesis typically commences with the construction of the pyrazole core, followed by the introduction of the oxazole (B20620) or a similar heterocyclic moiety, and finally, the appendage of various substituents to explore the chemical space and optimize for potency and selectivity.
Note: The following is a generalized scheme. Specific reaction conditions, reagents, and purification methods for individual compounds can be found in the cited literature and their supplementary information.
Step 1: Synthesis of the Pyrazole Intermediate The synthesis often starts with the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound to form the pyrazole ring.
Step 2: Functionalization of the Pyrazole Ring The pyrazole ring is then functionalized, for instance, by N-alkylation to introduce a side chain that can interact with the receptor.
Step 3: Construction of the Oxazole Moiety and Amide Coupling A key step is the formation of the oxazole ring, which is often coupled to the pyrazole core. This is typically followed by an amide bond formation to introduce the final aryl or heteroaryl group.
Quantitative Data of Novel Selective OX2R Antagonists
The potency and selectivity of novel orexin receptor antagonists are determined through in vitro pharmacological assays. The inhibitory constant (Ki) from radioligand binding assays and the half-maximal inhibitory concentration (IC50) from functional assays are key parameters used for comparison. A higher selectivity ratio (OX1R Ki / OX2R Ki or OX1R IC50 / OX2R IC50) indicates a greater preference for the OX2R.
Table 1: In Vitro Potency and Selectivity of Novel Pyrazole-Based Selective OX2R Antagonists [1][2][3][4]
| Compound | OX1R IC50 (nM) | OX2R IC50 (nM) | Selectivity Ratio (OX1R/OX2R) |
| Compound 25 | 1567 | 34 | 46 |
| Compound 26 (N-analog) | >10000 | 18 | >555 |
| Compound 27 (C-analog) | 350 | 35 | 10 |
| Compound 33 | 497 | 7 | 71 |
| Compound 43 | >10000 | 2 | >5000 |
Table 2: Binding Affinities (Ki) of Selected Orexin Receptor Antagonists [1][5][6]
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Selectivity |
| Suvorexant (DORA) | 0.55 | 0.35 | Dual |
| Almorexant (DORA) | 21 | 6.9 | Dual |
| LSN2424100 (SORA) | 393 | 4.5 | OX2R Selective |
| EMPA (SORA) | - | 1.3 | OX2R Selective |
| TCS-OX2-29 (SORA) | - | 31.6 | OX2R Selective |
Experimental Protocols
Radioligand Binding Assay for Orexin Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for the orexin 1 and orexin 2 receptors.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human OX1R or OX2R.
-
Radioligand: [³H]-EMPA (for OX2R) or another suitable radiolabeled antagonist.
-
Assay Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1.0 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Test compounds and non-specific binding control (e.g., a high concentration of a known antagonist).
-
96-well plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add cell membranes (e.g., 15 µg for OX1R, 50 µg for OX2R), radioligand (e.g., ~0.25 nM [¹²⁵I]-Orexin A), and either test compound, buffer (for total binding), or non-specific binding control.[6]
-
Incubate the plate for a specified time (e.g., 90 minutes) at room temperature to reach equilibrium.[6]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of a compound to antagonize the orexin-A-induced increase in intracellular calcium in cells expressing orexin receptors.
Materials:
-
CHO or HEK293 cells stably expressing human OX1R or OX2R.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (an anion transport inhibitor to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Orexin-A (agonist).
-
Test compounds.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density and incubate overnight to allow for attachment and formation of a monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate for 1 hour at 37°C to allow the dye to enter the cells and be cleaved to its active form.
-
-
Compound Preparation: Prepare serial dilutions of the test compounds and the orexin-A agonist in the assay buffer.
-
Assay Measurement using FLIPR:
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
It will then add the test compound (antagonist) to the wells and incubate for a short period.
-
Finally, the instrument will add the orexin-A agonist to stimulate the cells and record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to the increase in intracellular calcium.
-
The ability of the test compound to inhibit this response is quantified.
-
Generate concentration-response curves for the antagonist in the presence of a fixed concentration of the agonist (e.g., EC80).
-
Determine the IC50 value of the antagonist from the concentration-response curve using non-linear regression.
-
Conclusion
The selective antagonism of the orexin 2 receptor represents a highly promising avenue for the development of novel therapeutics for insomnia. The ongoing research in this field, driven by sophisticated medicinal chemistry strategies and robust pharmacological assays, continues to yield potent and selective antagonists with improved pharmacokinetic and safety profiles. The methodologies and data presented in this guide offer a comprehensive overview of the core principles and techniques employed in the discovery and synthesis of this important class of molecules, providing a valuable resource for professionals in the field of drug development.
References
- 1. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure-activity-relationship, and sleep-promoting properties in rats. | Semantic Scholar [semanticscholar.org]
- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSN2424100: a novel, potent orexin-2 receptor antagonist with selectivity over orexin-1 receptors and activity in an animal model predictive of antidepressant-like efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Ligands for the Orexin 2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous ligands for the orexin (B13118510) 2 receptor (OX2R), their functional characteristics, and the key experimental protocols used for their study. The orexin system, comprising two neuropeptides, orexin-A (OX-A) and orexin-B (OX-B), and their G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep-wake states, feeding behavior, and other physiological processes.[1][2] A thorough understanding of the interactions between the endogenous ligands and OX2R is paramount for the development of novel therapeutics targeting this system.
Endogenous Ligands: Orexin-A and Orexin-B
The two endogenous ligands for the orexin receptors, orexin-A (also known as hypocretin-1) and orexin-B (also known as hypocretin-2), are derived from a common precursor protein, prepro-orexin.[1] Orexin-A is a 33-amino acid peptide with two intramolecular disulfide bridges, while orexin-B is a 28-amino acid linear peptide.[1]
While both peptides act on OX2R, they exhibit distinct binding and functional profiles. OX2R binds both orexin-A and orexin-B with similar high affinity.[3][4] This is in contrast to OX1R, which shows a significantly higher affinity for orexin-A over orexin-B.[3][4]
Quantitative Analysis of Ligand-Receptor Interactions
The binding affinities and functional potencies of orexin-A and orexin-B at the human orexin 2 receptor have been characterized through various in vitro assays. The following table summarizes key quantitative data from the literature.
| Ligand | Assay Type | Parameter | Value (pKi or pEC50) | Cell Line | Reference |
| Orexin-A | Radioligand Binding | pKi | ~8.7 | CHO | [5] |
| Orexin-B | Radioligand Binding | pKi | ~8.6 | CHO | [5] |
| Orexin-A | Calcium Mobilization | pEC50 | 9.72 | HEK293 | [6][7] |
| Orexin-B | Calcium Mobilization | pEC50 | 10.36 | HEK293 | [6][7] |
| Orexin-A | cAMP Inhibition | pEC50 | 9.54 | HEK293 | [6][7] |
| Orexin-B | cAMP Inhibition | pEC50 | 9.68 | HEK293 | [6][7] |
| Orexin-A | ERK1/2 Phosphorylation | pEC50 | 10.47 | HEK293 | [6][7] |
| Orexin-B | ERK1/2 Phosphorylation | pEC50 | 11.08 | HEK293 | [6][7] |
Orexin 2 Receptor Signaling Pathways
Activation of OX2R by its endogenous ligands initiates a cascade of intracellular signaling events. OX2R is known to couple to multiple G protein subtypes, primarily Gq and Gi, and potentially Gs, leading to the modulation of various second messenger systems.[3][4][8]
The primary signaling pathway involves the activation of Gq proteins, which in turn stimulates phospholipase C (PLC).[3][4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[8][9]
OX2R also couples to Gi proteins, which inhibit the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Furthermore, there is evidence suggesting that under certain conditions, OX2R can couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in cAMP.[7][8]
Downstream of these initial events, OX2R activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in regulating a wide range of cellular processes.[6][7]
Experimental Protocols
The characterization of endogenous ligand function at OX2R relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of ligands for the receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R.
-
Harvest cells and homogenize in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a constant concentration of a radiolabeled orexin receptor ligand (e.g., [¹²⁵I]Orexin-A).
-
Add increasing concentrations of the unlabeled competitor ligand (Orexin-A or Orexin-B).
-
Incubate the mixture at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of ligand potency (EC50).
Methodology:
-
Cell Culture and Dye Loading:
-
Plate HEK293 cells stably expressing human OX2R in a 96-well, black-walled, clear-bottom plate.
-
Incubate the cells overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.[10]
-
-
Compound Addition and Signal Detection:
-
Wash the cells to remove excess dye.
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.
-
Add varying concentrations of the agonist (Orexin-A or Orexin-B) to the wells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
cAMP Assay
This assay measures the modulation of intracellular cAMP levels, which is indicative of Gi or Gs protein coupling.
Methodology:
-
Cell Culture and Stimulation:
-
Culture CHO or HEK293 cells stably expressing human OX2R.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi coupling, stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the orexin agonist.
-
For Gs coupling, stimulate the cells with varying concentrations of the orexin agonist alone.
-
Incubate for a defined period at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration for each sample.
-
Plot the cAMP concentration (or inhibition of forskolin-stimulated cAMP for Gi) against the logarithm of the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC50 or IC50 value.
-
Conclusion
The endogenous ligands, orexin-A and orexin-B, exhibit distinct but potent activities at the orexin 2 receptor, initiating a complex array of intracellular signaling events. A thorough understanding of their binding kinetics, functional potencies, and the downstream pathways they modulate is crucial for the rational design of selective and effective OX2R-targeting therapeutics. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this important physiological system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Orexin Receptor Multimerization versus Functional Interactions: Neuropharmacological Implications for Opioid and Cannabinoid Signalling and Pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
- 4. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pa2online.org [pa2online.org]
- 6. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 8. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Orexin receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Orexin 2 Receptor Signaling in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin (B13118510) system, comprising two neuropeptides, Orexin-A (OX-A) and Orexin-B (OX-B), and their cognate G-protein coupled receptors, the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), is a critical regulator of numerous physiological functions within the central nervous system (CNS).[1][2] Discovered in 1998, this system is primarily associated with the regulation of sleep and wakefulness, with its dysfunction being a hallmark of narcolepsy.[1][3] Orexin neurons, located exclusively in the lateral hypothalamus, project widely throughout the brain, influencing arousal, appetite, reward, and stress responses.[4][5]
The Orexin 2 Receptor (OX2R), in particular, plays a pivotal role in these processes.[6] It binds both Orexin-A and Orexin-B with high, nearly equal affinity, distinguishing it from OX1R, which shows a preference for Orexin-A.[3][7] The signaling cascades initiated by OX2R activation are complex and pleiotropic, involving multiple G-protein subtypes and downstream effectors. This guide provides an in-depth technical overview of the core OX2R signaling pathways, presents quantitative pharmacological data, details key experimental protocols, and visualizes these complex interactions to support advanced research and therapeutic development.
Orexin 2 Receptor: G-Protein Coupling and Downstream Cascades
The activation of OX2R by its endogenous ligands initiates a cascade of intracellular events primarily mediated by heterotrimeric G-proteins. OX2R is notably promiscuous in its coupling, engaging members from three of the four G-protein families: Gαq/11, Gαi/o, and Gαs.[1][2][8] This diverse coupling allows for a wide range of cellular responses that are often cell-type and context-dependent.[1]
The Canonical Gαq/11 Pathway
The most well-characterized signaling pathway for OX2R involves its coupling to the Gαq/11 family of G-proteins.[1][8] This interaction leads to the activation of phospholipase C (PLC).[8][9]
-
PLC Activation : Activated Gαq stimulates PLCβ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.
-
Second Messenger Production : This hydrolysis generates two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][10]
-
Intracellular Calcium Mobilization : IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8][11] This rapid increase in intracellular Ca2+ is a hallmark of orexin receptor activation.[11]
-
PKC Activation : Concurrently, DAG remains in the plasma membrane and, along with the elevated Ca2+, activates Protein Kinase C (PKC).[9][11] Activated PKC can then phosphorylate a multitude of substrate proteins, leading to diverse cellular effects, including the modulation of ion channel activity and gene expression.
Gαi/o and Gαs Pathway Modulation
In addition to Gαq, OX2R can also couple to Gαi/o and Gαs proteins, leading to the modulation of adenylyl cyclase (AC) and cyclic AMP (cAMP) levels.[1][3]
-
Gαi/o Coupling : When OX2R couples to Gαi/o, the αi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP production. This pathway can counteract the effects of Gαs-coupled receptors.[3]
-
Gαs Coupling : Conversely, coupling to Gαs activates adenylyl cyclase, which converts ATP to cAMP.[1] cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA), which phosphorylates various cellular targets.[12]
The choice of G-protein coupling can be influenced by the specific ligand, the cellular environment, and the presence of interacting proteins, a phenomenon known as biased agonism.[1] For instance, in some cellular systems, Orexin-A shows a bias towards Gαs- and Gαi-mediated pathways, while Orexin-B favors the Gαq pathway for ERK activation.[1]
Mitogen-Activated Protein Kinase (MAPK) Pathway
A significant downstream consequence of OX2R activation is the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK1/2), a key component of the MAPK pathway.[12] This activation is not tied to a single G-protein but can be initiated through multiple inputs, including Gαq/PKC, Gαs/PKA, and Gαi cascades.[11][12]
-
Gαq-dependent ERK Activation : The Gαq/PLC/PKC cascade is a primary driver of ERK activation.
-
Gαs/Gαi-dependent ERK Activation : Both Gαs and Gαi pathways can also contribute to ERK phosphorylation, highlighting the complexity and integration of these signaling networks.[12]
-
β-Arrestin Scaffolding : Beyond G-proteins, β-arrestins can be recruited to the activated OX2R. These proteins not only mediate receptor desensitization and internalization but can also act as scaffolds for signaling complexes, including those that lead to ERK activation.
The activation of ERK1/2 is a crucial step in translating OX2R signaling into long-term changes in neuronal function, including synaptic plasticity and gene expression.
Quantitative Pharmacology of OX2R
The interaction of ligands with OX2R can be quantified to understand their affinity, potency, and efficacy. This data is critical for drug development and for dissecting the physiological roles of the orexin system.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference Cell Type |
| Orexin-A | Human OX2R | Ca²⁺ Release | pEC₅₀ | 9.72 | CHO cells |
| Human OX2R | IP Accumulation | pEC₅₀ | 9.28 | CHO cells | |
| Human OX2R | ERK1/2 Activity | pEC₅₀ | 10.47 | CHO cells | |
| Human OX2R | cAMP Inhibition | pEC₅₀ | 9.54 | CHO cells | |
| Human OX2R | cAMP Activation | pEC₅₀ | 7.72 | CHO cells | |
| Orexin-B | Human OX2R | Ca²⁺ Release | pEC₅₀ | 10.36 | CHO cells |
| Human OX2R | IP Accumulation | pEC₅₀ | 9.84 | CHO cells | |
| Human OX2R | ERK1/2 Activity | pEC₅₀ | 11.08 | CHO cells | |
| Human OX2R | cAMP Inhibition | pEC₅₀ | 9.68 | CHO cells | |
| Human OX2R | cAMP Activation | pEC₅₀ | 7.85 | CHO cells | |
| Suvorexant | Human OX2R | Ca²⁺ Assay | IC₅₀ | 55 nM | CHO cells |
| [¹²⁵I]-Orexin A | Human OX2R | Radioligand Binding | Kᵢ (Suvorexant) | 63 nM | CHO cells |
Data compiled from multiple sources, showcasing the variability in potency across different signaling readouts, a hallmark of functional selectivity.[1][13]
Experimental Protocols for Studying OX2R Signaling
Investigating the intricate signaling pathways of OX2R requires robust and specific experimental methodologies. Below are detailed protocols for two key techniques used in the field.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following OX2R activation, typically reflecting Gαq pathway engagement.
1. Cell Culture and Plating:
-
Culture HEK-293 or CHO-K1 cells stably expressing the human OX2R in DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
24 hours prior to the assay, seed cells into black-walled, clear-bottom 96-well microplates at a density of 40,000-60,000 cells per well.
2. Dye Loading:
-
Aspirate the culture medium from the wells.
-
Prepare a loading buffer consisting of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 2.5 mM probenecid, and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-3 AM at 2-4 µM).
-
Add 100 µL of loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of orexin agonists (e.g., Orexin-A, Orexin-B) or antagonists in assay buffer (HBSS with 20 mM HEPES).
-
For antagonist mode, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.
4. Data Acquisition:
-
Place the microplate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Add 25 µL of the compound solution to the wells.
-
Immediately begin recording the fluorescence signal every 1-2 seconds for a period of 2-3 minutes.
5. Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to a maximal agonist response (e.g., 1 µM Orexin-A) and a vehicle control.
-
Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol quantifies the activation of the MAPK pathway by measuring the level of phosphorylated ERK1/2 (pERK).
1. Cell Culture and Treatment:
-
Culture and seed OX2R-expressing cells in 6-well plates until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Treat cells with the desired concentration of orexin agonist for a specific time course (e.g., 0, 2, 5, 10, 30, 60 minutes). A common time point for maximal activation is 5-10 minutes.[12]
2. Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
5. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2, Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager or X-ray film.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to total ERK for each sample and normalize to the untreated control.
Conclusion
The Orexin 2 Receptor is a highly complex signaling hub in the central nervous system. Its ability to promiscuously couple with multiple G-protein families—Gαq, Gαi, and Gαs—and subsequently activate diverse downstream effectors like PLC, PKC, and the MAPK/ERK cascade, allows for nuanced and powerful modulation of neuronal activity.[1][11][12] This signaling diversity underlies the critical role of OX2R in fundamental physiological processes, from maintaining wakefulness to regulating complex behaviors.[4][7][14] A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is paramount for the continued development of novel therapeutics targeting the orexin system for disorders such as insomnia, narcolepsy, and potentially anxiety and depression.[15]
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin increases the neuronal excitability of several brain areas associated with maintaining of arousal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orexin 2 receptor (OX2R) protein distribution measured by autoradiography using radiolabeled OX2R-selective antagonist EMPA in rodent brain and peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. Orexin 2 receptor stimulation enhances resilience, while orexin 2 inhibition promotes susceptibility, to social stress, anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
The Orexin 2 Receptor: A Technical Guide to its Core Role in Wakefulness and Arousal
Audience: Researchers, scientists, and drug development professionals.
Abstract
The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors, Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), is a critical regulator of sleep-wake states. This technical guide focuses on the physiological role of the OX2R in promoting and maintaining wakefulness and arousal. It synthesizes findings from genetic, pharmacological, and interventional studies, presenting quantitative data, detailed experimental methodologies, and an overview of the receptor's signaling pathways. This document is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the orexin system.
Introduction: The Orexin System and the Primacy of OX2R in Arousal
The discovery of the orexin (also known as hypocretin) system unveiled a master regulator of vigilance states located in the lateral hypothalamus. Orexin-producing neurons project widely throughout the brain, innervating key arousal centers. The loss of these neurons is the primary cause of narcolepsy type 1, a disorder characterized by excessive daytime sleepiness and cataplexy, underscoring the system's vital role in maintaining wakefulness.[1][2]
While both orexin receptors, OX1R and OX2R, are involved in orexin signaling, they exhibit distinct anatomical distributions and physiological functions.[2][3] Genetic and pharmacological evidence strongly indicates that OX2R plays a more pivotal role in the regulation of sleep and wakefulness.[4] Mice lacking the OX2R gene exhibit a narcoleptic-like phenotype with sleep-wake fragmentation, a condition that is less severe in OX1R knockout mice, which have an almost normal sleep-wake cycle.[4][5] This suggests that OX2R is the principal mediator of orexin's arousal-promoting effects.
Quantitative Data on OX2R Function in Wakefulness
The role of OX2R in wakefulness has been quantified through various preclinical models, including genetic knockouts and the administration of selective antagonists. The following tables summarize key findings from these studies.
Table 1: Effects of OX2R Antagonism on Sleep-Wake Architecture in Mice
| Compound | Dose (mg/kg, p.o.) | Time Period | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Reference | | --- | --- | --- | --- | --- | --- | | C1m (Selective OX2R Antagonist) | 30 | 6h post-administration (Dark Period) | -17.2% | Increased | Minimal effect |[4] | | C1m (Selective OX2R Antagonist) | 90 | 6h post-administration (Dark Period) | -22.6% | Increased | Minimal effect |[4] | | Suvorexant (Dual Orexin Receptor Antagonist) | 30 | 6h post-administration (Dark Period) | Decreased | Increased | Increased |[4] | | MK-1064 (Selective OX2R Antagonist) | 30 | 2h post-administration (Active Phase) | Decreased | Increased | Increased |[6] |
Table 2: Phenotypes of Orexin System Knockout Mice
| Mouse Model | Key Sleep-Wake Phenotype | Comparison to Wild-Type | Reference |
| Orexin Knockout (OXKO) | Less time in active, theta-rich wake; more time in transition zones between states. | Wake and NREM sleep states are less distinct. | [7] |
| OX1R Knockout | Almost normal sleep-wake cycle. | Mild or no abnormality. | [2][5] |
| OX2R Knockout | Narcolepsy-like symptoms, including sleep fragmentation. | Phenotype is less severe than prepro-orexin or double receptor knockout mice. | [4][5] |
OX2R Signaling Pathways in Arousal
OX2R is a G-protein coupled receptor (GPCR) that binds both orexin-A and orexin-B with high affinity.[2] Its activation in neurons is primarily excitatory and is mediated through multiple signaling cascades. The canonical pathway involves coupling to Gq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] This cascade results in an increase in intracellular calcium concentrations ([Ca2+]i), a key event in neuronal excitation.[1][8] Additionally, OX2R can couple to Gi/o proteins, which can modulate cAMP levels.[1][2][8] The activation of these pathways ultimately leads to the depolarization of the neuron and an increase in its firing rate, contributing to a state of arousal. Orexin neurons themselves express OX2R, creating a positive feedback loop that may serve to sustain neuronal activity and maintain prolonged wakefulness.[10][11]
Figure 1: Simplified OX2R signaling cascade leading to neuronal excitation.
Key Experimental Protocols for Studying OX2R Function
Understanding the role of OX2R in wakefulness relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key approaches.
EEG/EMG Recording for Sleep-Wake Analysis in Rodents
This protocol is fundamental for assessing the effects of genetic or pharmacological manipulation of OX2R on sleep architecture.
-
Objective: To continuously record brain electrical activity (EEG) and muscle tone (EMG) to define states of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Methodology:
-
Surgical Implantation:
-
Anesthetize the mouse (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Secure the animal in a stereotaxic frame.
-
Expose the skull and implant gold-plated screws to serve as EEG electrodes over the frontal and parietal cortices.[12][13]
-
Insert two gold wires into the nuchal (neck) muscles to serve as EMG electrodes.[12][13]
-
Solder the electrode leads to a connector, which is then fixed to the skull with dental cement.
-
Allow the animal a recovery period of at least one week.[12]
-
-
Habituation and Recording:
-
House the mouse individually in a sound-attenuated recording chamber.
-
Connect the head-mounted connector to a recording cable attached to a commutator (slip ring), allowing free movement.[14]
-
Habituate the animal to the recording cable for 2-3 days.[14]
-
Record EEG/EMG signals continuously. The signals are amplified, filtered (e.g., 0.5-100 Hz for EEG, 10-100 Hz for EMG), and digitized (e.g., at 250 or 500 Hz).[13][15]
-
-
Data Analysis:
-
Divide the recordings into epochs (typically 4-10 seconds).[14][16]
-
Use sleep scoring software to automatically or manually classify each epoch as wake, NREM, or REM based on standard criteria:
-
Wake: Low-amplitude, high-frequency EEG; high EMG tone.[13]
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG tone.
-
REM Sleep: Low-amplitude, theta-dominant EEG; muscle atonia (lowest EMG tone).
-
-
Quantify parameters such as total time in each state, bout duration, and number of state transitions.
-
-
Figure 2: Experimental workflow for EEG/EMG-based sleep analysis in rodents.
Optogenetic Manipulation of Orexin Neurons
This technique allows for the precise temporal control of orexin neuron activity to establish causal links between their firing and changes in arousal state.
-
Objective: To selectively activate or inhibit orexin neurons using light and observe the immediate effects on sleep-wake behavior.
-
Methodology:
-
Vector Delivery:
-
Use a transgenic mouse line where Cre recombinase is expressed specifically in orexin neurons (e.g., orexin-Cre mice).[17]
-
Stereotactically inject an adeno-associated virus (AAV) carrying a Cre-dependent gene for a light-sensitive opsin (e.g., Channelrhodopsin-2 (ChR2) for activation, Halorhodopsin (HaloR) for inhibition) into the lateral hypothalamus.[18][19]
-
Surgically implant an optic fiber cannula above the injection site.
-
Allow several weeks for viral expression and recovery.
-
-
Stimulation and Recording:
-
Data Analysis:
-
Analyze EEG/EMG data to identify state transitions that are time-locked to the light stimulation.
-
Compare sleep-wake parameters during stimulation periods to baseline periods. For example, optogenetic activation of orexin neurons has been shown to increase the probability of transitioning from sleep to wakefulness.[18]
-
-
Chemogenetic (DREADD) Manipulation of Orexin Neurons
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) provide a less invasive method for modulating neuronal activity over longer timescales than optogenetics.
-
Objective: To selectively and chronically activate or inhibit orexin neurons through the systemic administration of a synthetic ligand.
-
Methodology:
-
Vector Delivery:
-
Similar to optogenetics, use orexin-Cre mice and stereotactically inject an AAV carrying a Cre-dependent gene for a DREADD receptor into the lateral hypothalamus.[20][21]
-
hM3Dq: An excitatory Gq-coupled receptor for activation.
-
hM4Di: An inhibitory Gi-coupled receptor for inhibition.
-
-
Allow at least one month for receptor expression.[20]
-
-
Activation and Monitoring:
-
Administer the inert ligand, typically clozapine-N-oxide (CNO) or another DREADD agonist, via intraperitoneal (i.p.) injection.[20][21]
-
Monitor sleep-wake states using EEG/EMG recordings. Activation of orexin neurons via hM3Dq increases wakefulness, while inhibition via hM4Di increases NREM sleep.[21]
-
-
Validation:
-
Post-experiment, perform immunohistochemistry for c-Fos, an immediate-early gene product, to confirm that CNO administration led to the activation of DREADD-expressing orexin neurons.[20]
-
-
Calcium Imaging of Orexin Neurons
This method allows for the direct visualization of the activity of orexin neuron populations in real-time.
-
Objective: To measure changes in intracellular calcium, a proxy for neuronal activity, in orexin neurons during different behavioral states or in response to stimuli.
-
Methodology:
-
Sensor Delivery:
-
Inject an AAV carrying a gene for a genetically encoded calcium indicator (e.g., GCaMP) under the control of an orexin-specific promoter or in a Cre-dependent manner in orexin-Cre mice.[22]
-
-
Imaging Preparation:
-
In Vitro (Slice): Prepare acute hypothalamic brain slices and perform imaging using a fluorescence microscope while simultaneously recording membrane potential with patch-clamp electrophysiology to correlate fluorescence changes with action potentials.[22]
-
In Vivo: Implant a microendoscope (GRIN lens) above the lateral hypothalamus to allow imaging in freely behaving animals.
-
-
Data Acquisition and Analysis:
-
Record fluorescence changes (ΔF/F) from individual orexin neurons.[22]
-
Correlate the timing of calcium transients with the animal's behavior (e.g., transitions from sleep to wake) or the presentation of arousing stimuli.
-
-
Conclusion and Future Directions
The Orexin 2 Receptor is unequivocally a central component of the brain's arousal system. Its primary role in the maintenance of wakefulness and the stabilization of sleep-wake states is well-established through extensive research. The methodologies outlined in this guide represent the core techniques that have enabled these discoveries and continue to drive the field forward.
For drug development professionals, the selective antagonism of OX2R has proven to be a successful strategy for the treatment of insomnia.[4][6] Conversely, the development of OX2R agonists holds immense promise as a mechanistically targeted therapy for narcolepsy and other disorders of hypersomnolence.[23] Future research will likely focus on refining our understanding of the downstream circuits activated by OX2R and exploring the potential for biased agonism to develop therapeutics with improved efficacy and side-effect profiles. The continued application of advanced techniques like in vivo calcium imaging and circuit-mapping will be instrumental in achieving these goals.
References
- 1. youtube.com [youtube.com]
- 2. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Abnormal Sleep/Wake Dynamics in Orexin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. academic.oup.com [academic.oup.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Video: Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 15. hajim.rochester.edu [hajim.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. Optogenetic identification of hypothalamic orexin neuron projections to paraventricular spinally projecting neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
- 19. New Approaches for the Study of Orexin Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Pharmacogenetic Modulation of Orexin Neurons Alters Sleep/Wakefulness States in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
The Structure-Activity Relationship of Pyrazole-Based Orexin 2 Receptor Antagonists: A Technical Guide
Introduction
The orexin (B13118510) system, comprising two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R), and their endogenous neuropeptide ligands, orexin-A and orexin-B, plays a pivotal role in regulating sleep-wake cycles, appetite, and other physiological processes.[1] Antagonism of the orexin receptors, particularly OX2R, has emerged as a promising therapeutic strategy for the treatment of insomnia. This has led to the development of dual orexin receptor antagonists (DORAs) and, more recently, selective orexin 2 receptor antagonists (2-SORAs). Pyrazole-based scaffolds have proven to be a fertile ground for the discovery of potent and selective OX2R antagonists. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of pyrazole (B372694) derivatives, culminating in the identification of a potent and orally bioavailable 2-SORA.
Core Structure-Activity Relationship (SAR) Analysis
The development of potent pyrazole-based OX2R antagonists often begins with a high-throughput screening (HTS) hit, which is then systematically modified to enhance potency, selectivity, and pharmacokinetic properties. A common strategy involves the dissection of the lead compound into distinct regions, allowing for focused optimization of each part. For the purposes of this guide, we will consider a representative pyrazole scaffold divided into three key components: Part A (pyrazole N1-substituent) , Part B (central pyrazole core) , and Part C (amide moiety) .
General SAR Workflow
The logical progression of a typical SAR study for optimizing a lead compound is depicted below.
Caption: A generalized workflow for the discovery and optimization of pyrazole-based OX2R antagonists.
Quantitative SAR Data
The following tables summarize the structure-activity relationship for a series of pyrazole-based orexin 2 receptor antagonists. The data includes inhibitory concentrations (IC50) for both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, as well as metabolic stability in human and rat liver microsomes.
Table 1: SAR of Modifications in Part A (N1-Substituent of Pyrazole)
| Compound | R Group (Part A) | OX1R IC50 (µM) | OX2R IC50 (µM) |
| 1 | 5-acetylfuran-2-ylmethyl | 2.0 | 2.0 |
| 2 | Phenyl | >10 | >10 |
| 3 | 2-pyridyl | 5.6 | 3.4 |
| 4 | 2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl | 0.035 | 0.005 |
Table 2: SAR of Modifications in Part C (Amide Moiety)
| Compound | R' Group (Part C) | OX1R IC50 (µM) | OX2R IC50 (µM) |
| 4 | 5-(m-tolyl)oxazole-4-carboxamide | 0.035 | 0.005 |
| 5 | 5-phenylisoxazole-4-carboxamide | 0.120 | 0.015 |
| 6 | 2-phenylpyrimidine-5-carboxamide | 0.080 | 0.010 |
Table 3: In Vitro Metabolic Stability of Optimized Compounds
| Compound | Human Liver Microsome (% remaining after 30 min) | Rat Liver Microsome (% remaining after 30 min) |
| 1 | <10 | <10 |
| 4 | 85 | 75 |
| 5 | 65 | 55 |
| 6 | 78 | 68 |
Orexin 2 Receptor Signaling Pathway
The orexin 2 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, orexin-A or orexin-B, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: Simplified signaling pathway of the orexin 2 receptor (OX2R) and the mechanism of action of pyrazole-based antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Orexin Receptor (OX1R and OX2R) Antagonism Assay (FLIPR)
This assay determines the potency of compounds to inhibit the orexin-A-induced calcium mobilization in cells expressing either human OX1R or OX2R.
-
Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight.
-
-
Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
-
Compound Addition and Agonist Challenge:
-
Test compounds are serially diluted in buffer.
-
The dye-loaded cell plates are placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
The test compound is added to the wells, and the plate is incubated for a specified period.
-
An EC80 concentration of orexin-A is then added to stimulate the receptors.
-
-
Data Analysis:
-
The change in fluorescence intensity, corresponding to intracellular calcium concentration, is measured over time.
-
The inhibitory effect of the compound is calculated as a percentage of the response to orexin-A alone.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Human and Rat Liver Microsomal Stability Assay
This assay assesses the metabolic stability of compounds in the presence of liver microsomes, providing an indication of their susceptibility to phase I metabolism.
-
Incubation Mixture Preparation:
-
A reaction mixture is prepared containing pooled human or rat liver microsomes, a NADPH-regenerating system (to support cytochrome P450 activity), and phosphate (B84403) buffer (pH 7.4).
-
-
Compound Incubation:
-
The test compound (at a final concentration of 1 µM) is added to the pre-warmed reaction mixture to initiate the reaction.
-
The mixture is incubated at 37°C.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Reaction Termination and Sample Processing:
-
The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
-
Cytochrome P450 (CYP) 3A4 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of CYP3A4, a major drug-metabolizing enzyme.
-
Incubation Conditions:
-
Human liver microsomes are incubated with a specific CYP3A4 probe substrate (e.g., midazolam) and a NADPH-regenerating system in a phosphate buffer.
-
The test compound is added at various concentrations.
-
-
Direct Inhibition:
-
The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for a short period.
-
The reaction is stopped, and the formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
-
The IC50 value for direct inhibition is determined by plotting the percentage of inhibition against the test compound concentration.
-
-
Time-Dependent Inhibition (TDI):
-
The test compound is pre-incubated with the liver microsomes and NADPH-regenerating system for a longer period (e.g., 30 minutes) to allow for the formation of any reactive metabolites that may irreversibly inhibit the enzyme.
-
The probe substrate is then added, and the reaction proceeds for a short period.
-
The formation of the metabolite is quantified, and the IC50 value is determined.
-
A significant shift in the IC50 value after pre-incubation indicates time-dependent inhibition.
-
In Vivo Sleep Model in Rats
This model assesses the sleep-promoting effects of the compounds in a preclinical setting.
-
Animal Preparation:
-
Male rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep stages (wakefulness, NREM sleep, REM sleep).
-
The animals are allowed to recover from surgery and are habituated to the recording chambers.
-
-
Compound Administration:
-
The test compound or vehicle is administered orally at the beginning of the dark phase (the active period for rats).
-
-
EEG/EMG Recording and Analysis:
-
EEG and EMG signals are continuously recorded for a defined period (e.g., 6 hours) post-dosing.
-
The recorded data is scored into 10-second epochs as wake, NREM sleep, or REM sleep using specialized software.
-
-
Data Analysis:
-
The total time spent in each sleep-wake state is calculated for each treatment group.
-
The effects of the compound on sleep latency (time to fall asleep), sleep efficiency, and the duration and number of sleep bouts are analyzed and compared to the vehicle control group.
-
Conclusion
The systematic exploration of the structure-activity relationship of pyrazole-based compounds has led to the identification of potent and selective orexin 2 receptor antagonists. By optimizing the substituents on the pyrazole core and the amide moiety, significant improvements in potency, selectivity, and metabolic stability have been achieved. The lead compounds from these studies demonstrate promising in vivo efficacy in promoting sleep in rodent models, highlighting the therapeutic potential of this chemical class for the treatment of insomnia. Further development and clinical evaluation of these pyrazole-based 2-SORAs are warranted.
References
Orexin 2 receptor distribution and expression in the mammalian brain
An In-depth Technical Guide to Orexin (B13118510) 2 Receptor (OX2R) Distribution and Expression in the mammalian brain
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Orexin System and the Orexin 2 Receptor
The orexin system is a critical neuromodulatory network originating from a specific population of neurons in the lateral hypothalamus.[1][2][3] These neurons synthesize the precursor peptide prepro-orexin, which is cleaved into two active neuropeptides: orexin-A (OX-A) and orexin-B (OX-B).[1] These peptides exert their effects by activating two G protein-coupled receptors (GPCRs): the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1][2][3] While OX1R shows a higher affinity for OX-A, OX2R binds both OX-A and OX-B with similar high affinities.[1]
The orexin system is a key regulator of a wide array of physiological functions, including sleep and wakefulness, feeding behavior, reward processing, energy homeostasis, and stress responses.[2][4][5] The loss of orexin-producing neurons is the primary cause of the sleep disorder narcolepsy type 1, highlighting the system's essential role in maintaining arousal.[1] Given its pivotal functions, particularly in wakefulness, the OX2R is a major target for the development of novel therapeutics for sleep disorders and other neurological conditions.[1][6]
A detailed understanding of OX2R protein and mRNA distribution is essential for elucidating the mechanisms of action of orexin-targeted drugs.[6] However, this has been historically challenging due to the lack of highly specific and reliable antibodies for immunohistochemistry.[4][6] Consequently, knowledge of OX2R distribution relies heavily on techniques such as in situ hybridization to map mRNA expression and in vitro autoradiography to visualize receptor protein binding sites.[4][6]
Distribution and Expression of Orexin 2 Receptor (OX2R)
OX2R is widely distributed throughout the mammalian central nervous system, with notable expression in regions that regulate arousal, motivation, and homeostasis.[1][7] While there is some overlap with OX1R, the distribution of OX2R has distinct features.[7]
Key Regions of OX2R Expression:
-
Arousal Centers: High levels of OX2R are found in the monoaminergic nuclei that are crucial for maintaining wakefulness. This includes the histaminergic tuberomammillary nucleus (TMN) of the hypothalamus, the serotonergic raphe nuclei (both dorsal and median), and the noradrenergic locus coeruleus.[1] The dense expression in these areas underscores the significant role of OX2R in promoting arousal.[1]
-
Hypothalamus: Besides the TMN, other hypothalamic nuclei show significant OX2R expression, including the suprachiasmatic nucleus (SCN), which is critical for circadian regulation.[1]
-
Limbic System: High densities of OX2R are observed in limbic structures such as the hippocampus (CA1 and dentate gyrus) and the nucleus accumbens shell, implicating OX2R in learning, memory, and reward processing.[1]
-
Cerebral Cortex: OX2R is expressed across various cortical areas, including the cingulate and insular cortices.[1] A notable finding from autoradiography studies is the previously unrecognized high expression in the retrosplenial cortex.[1][6]
-
Other Regions: Moderate to high expression is also found in the pontine nuclei, cortical amygdala, and various thalamic nuclei.[1] In contrast, the dopaminergic ventral tegmental area (VTA) shows relatively low levels of OX2R protein expression.[1]
It is important to note that mRNA and protein levels do not always correlate perfectly. Studies have shown higher OX2R protein levels than expected from mRNA data in regions like the cerebellum and hippocampus, while the reverse was true for the adrenal and pituitary glands.[1] Furthermore, species-specific differences exist; for example, OX1R and OX2R mRNA distributions show variations between diurnal Nile grass rats and nocturnal mice in brain regions related to sleep, emotion, and cognition.[8]
Quantitative Data: OX2R Protein Distribution in the Rat Brain
The following table summarizes the relative density of OX2R protein in various regions of the adult rat brain, as determined by in vitro autoradiography using the selective OX2R antagonist [³H]-EMPA.[1]
| Brain Region | Anatomical System | Relative OX2R Density |
| Cerebral Cortex | ||
| Cingulate Cortex | Limbic System | High |
| Insular Cortex | Limbic System | High |
| Retrosplenial Cortex | Limbic System | High |
| Frontal Cortex | Neocortex | Moderate |
| Somatosensory Cortex | Neocortex | Moderate |
| Basal Ganglia | ||
| Nucleus Accumbens (Shell) | Limbic System / Motor | High |
| Caudate Putamen | Motor System | Moderate |
| Hippocampal Formation | ||
| CA1 Field | Limbic System | High |
| Dentate Gyrus | Limbic System | High |
| Subiculum | Limbic System | High |
| Thalamus | ||
| Ventromedial Thalamic Nucleus | Sensory/Motor Relay | High |
| Mediodorsal Thalamic Nucleus | Limbic System | Moderate |
| Hypothalamus | ||
| Tuberomammillary Nucleus (TMN) | Arousal System | High |
| Suprachiasmatic Nucleus (SCN) | Circadian Rhythm | High |
| Lateral Hypothalamic Area | Homeostasis/Arousal | Moderate |
| Midbrain & Brainstem | ||
| Dorsal Raphe Nucleus | Arousal System | High |
| Median Raphe Nucleus | Arousal System | High |
| Pontine Nuclei | Motor System | High |
| Locus Coeruleus | Arousal System | Moderate |
| Ventral Tegmental Area (VTA) | Reward System | Low |
| Cerebellum | ||
| Cerebellar Cortex | Motor System | High |
Orexin 2 Receptor Signaling Pathways
OX2R is a promiscuous GPCR, capable of coupling to multiple G protein subtypes, including Gαq, Gαs, and Gαi, to initiate diverse intracellular signaling cascades.[9][10][11][12] This promiscuity allows for complex and context-dependent cellular responses.
-
Gq Pathway (Primary): The predominant signaling pathway for both orexin receptors involves coupling to Gαq.[10][11][13] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[10][11] IP3 triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC).[9][10][11] This elevation of intracellular calcium is a hallmark of orexin receptor activation.
-
Gs Pathway: OX2R can also couple to Gαs, leading to the activation of adenylyl cyclase (AC).[10][11] AC catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[9][10][11]
-
Gi Pathway: Coupling to Gαi has also been observed, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[10][11]
-
β-Arrestin Pathway: Beyond G protein signaling, OX2R robustly interacts with β-arrestins.[10][11] β-arrestins play a classical role in receptor desensitization and internalization, but also act as scaffolds for secondary signaling platforms, such as the ERK1/2 pathway.[10][11]
The activation of these pathways ultimately modulates neuronal excitability, primarily through the inhibition of K⁺ channels and the activation of Na⁺/Ca²⁺ exchangers and other non-selective cation channels.[13]
Visualizations of Pathways and Processes
Caption: Overview of the orexin system from neuron to function.
Caption: OX2R promiscuous G protein and β-arrestin signaling pathways.
Detailed Experimental Protocols
The following sections provide generalized protocols for key techniques used to study OX2R distribution and expression. Researchers should optimize these protocols based on their specific antibodies, probes, reagents, and equipment.
In Situ Hybridization (ISH) for OX2R mRNA
This protocol is for the detection of OX2R mRNA in frozen brain sections using digoxigenin (B1670575) (DIG)-labeled cRNA probes.[14]
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.[4]
-
Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks (2-3 days).[4]
-
Rapidly freeze the brain in isopentane (B150273) cooled with dry ice and store it at -80°C.[15]
-
Using a cryostat, cut 20-40 µm thick coronal sections and mount them on charged slides (e.g., SuperFrost Plus).[4][16]
-
Allow sections to dry completely at room temperature and store at -80°C until use.[15]
-
-
Probe Hybridization:
-
Thaw slides and fix sections again in 4% PFA.
-
Wash sections in PBS and treat with Proteinase K to improve probe penetration.
-
Pre-hybridize sections in a hybridization buffer containing formamide (B127407) for 1-2 hours at 65°C.
-
Dilute the DIG-labeled antisense cRNA probe for OX2R in the hybridization buffer.[14]
-
Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.[14]
-
-
Washing and Detection:
-
Remove coverslips and perform a series of high-stringency washes in saline-sodium citrate (B86180) (SSC) buffer at 65°C to remove the non-specifically bound probe.[4]
-
Wash sections in a maleic acid buffer containing Tween 20 (MABT).[14]
-
Block non-specific binding with a blocking solution (e.g., 2% Roche Blocking Reagent) for 1 hour.[14]
-
Incubate sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.[14]
-
Wash extensively in MABT to remove the unbound antibody.[14]
-
Develop the color signal by incubating the sections in a solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) until the desired signal intensity is reached.[14]
-
Stop the reaction by washing in water, then dehydrate the sections through an ethanol (B145695) series, clear with xylene, and coverslip with a mounting medium.[14]
-
In Vitro Autoradiography for OX2R Protein
This protocol describes the visualization of OX2R protein using a radiolabeled selective antagonist, such as [³H]-EMPA.[1][6]
Caption: General experimental workflow for in vitro receptor autoradiography.
-
Tissue Preparation:
-
Incubation:
-
Bring slides to room temperature.
-
Pre-incubate slides in an appropriate assay buffer (e.g., 50 mM Tris-HCl) for 20-30 minutes.[16][17]
-
Incubate sections with the radioligand (e.g., [³H]-EMPA) in assay buffer for 90 minutes at room temperature.[16]
-
To determine non-specific binding (NSB), incubate a parallel set of slides in the same solution with the addition of a high concentration (e.g., 1 µM) of a non-labeled selective OX2R antagonist.[1]
-
-
Washing and Drying:
-
Imaging and Analysis:
-
Place the dried slides in a cassette and appose them to a tritium-sensitive phosphor screen or autoradiography film along with radioactive standards.[16]
-
Expose for several days to weeks, depending on the signal intensity.
-
Scan the phosphor screen using a phosphorimager.[16]
-
Analyze the resulting image by drawing regions of interest (ROIs) over specific brain nuclei and quantify the signal density. Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal for each region.[16]
-
Immunohistochemistry (IHC) / Immunofluorescence (IF)
This is a generalized protocol for detecting protein in free-floating brain sections. Note that the availability of reliable, specific antibodies for OX2R remains a significant challenge.[4]
-
Tissue Preparation and Sectioning:
-
Staining Procedure:
-
Wash free-floating sections in PBS to remove the cryoprotectant.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).
-
Permeabilize sections with a solution of PBS containing 0.3% Triton X-100 (PBST).[18]
-
Block non-specific antibody binding by incubating sections for 1-2 hours in PBST containing normal serum (e.g., 5% Normal Donkey Serum).[18]
-
Incubate sections with the primary antibody against OX2R, diluted in the blocking solution, for 24-48 hours at 4°C with gentle agitation.[19]
-
Wash sections extensively in PBST.
-
Incubate with a species-appropriate fluorescently-labeled secondary antibody (for IF) or a biotinylated secondary antibody (for IHC) for 2 hours at room temperature.[20]
-
For IF: Wash in PBS, mount on slides, and coverslip with an anti-fade mounting medium.
-
For IHC: After washing, incubate with an avidin-biotin-peroxidase complex (ABC kit). Develop the signal with a chromogen like diaminobenzidine (DAB). Then mount, dehydrate, and coverslip.
-
Quantitative PCR (qPCR) for OX2R mRNA
This protocol quantifies OX2R mRNA levels from dissected brain tissue.[21]
-
Tissue Homogenization and RNA Extraction:
-
Rapidly dissect the brain region of interest, snap-freeze in liquid nitrogen, and store at -80°C.
-
Homogenize the frozen tissue in a lysis buffer (e.g., TRIzol).
-
Extract total RNA using a phenol-chloroform extraction method or a commercial RNA isolation kit (e.g., RNeasy Kit).
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers specific for the OX2R gene, a fluorescent dye (e.g., SYBR Green) or a TaqMan probe, and qPCR master mix.
-
Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.
-
Run the reaction on a real-time PCR machine using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[15]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct value of the target gene (OX2R) to the Ct value of one or more stable housekeeping genes (e.g., GAPDH, β-Actin).
-
Calculate the relative expression of OX2R mRNA using the delta-delta Ct (2⁻ΔΔCT) method.[21]
-
References
- 1. Orexin 2 receptor (OX2R) protein distribution measured by autoradiography using radiolabeled OX2R-selective antagonist EMPA in rodent brain and peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Brain Mapping of Orexin Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Whole Brain Mapping of Orexin Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Orexin 2 receptor (OX2R) protein distribution measured by autoradiography using radiolabeled OX2R-selective antagonist EMPA in rodent brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein distribution of the orexin-2 receptor in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the orexin receptor distribution in the brain between diurnal Nile grass rats (Arvicanthis niloticus) and nocturnal mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 11. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eneuro.org [eneuro.org]
- 13. researchgate.net [researchgate.net]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Synthesis and Characterization of A New Positron Emission Tomography Probe for Orexin 2 Receptors Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemical evidence for synaptic release of glutamate from orexin terminals in the locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]
- 21. Global analysis of gene expression mediated by OX1 orexin receptor signaling in a hypothalamic cell line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genetic Basis of Orexin 2 Receptor Function and Dysfunction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the orexin (B13118510) 2 receptor (OX2R), also known as hypocretin receptor 2 (HCRTR2). It details the genetic underpinnings of its function, the consequences of its dysfunction, the intricate signaling pathways it governs, and the experimental methodologies used to investigate it.
Introduction to the Orexin System and OX2R
The orexin system is a critical neuromodulatory network originating from a specific population of neurons in the lateral hypothalamus.[1][2] These neurons synthesize a precursor protein, prepro-orexin, which is cleaved into two neuropeptides: orexin-A (hypocretin-1) and orexin-B (hypocretin-2).[3][4] These peptides exert their effects by binding to two G-protein coupled receptors (GPCRs): the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1][5]
The OX2R, encoded by the HCRTR2 gene, is a key component of this system.[6] It is widely expressed in the brain, notably in regions crucial for regulating sleep and wakefulness, such as the tuberomammillary nucleus (TMN).[1][7] Dysfunction of the orexin system, primarily through the loss of orexin-producing neurons, is the primary cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2][8][9][10] Understanding the genetic basis of OX2R is therefore paramount for developing targeted therapeutics for sleep disorders and other related conditions.
Genetic Architecture and Function of the Orexin 2 Receptor
The human HCRTR2 gene is located on chromosome 6p12.1.[6] It encodes the OX2R protein, a 444-amino acid polypeptide that belongs to the Class A/1 (Rhodopsin-like) family of GPCRs.[11][12] The receptor shares 64% sequence identity with its counterpart, OX1R.[7]
Functionally, OX2R acts as a high-affinity receptor for both orexin-A and orexin-B, although orexin-B shows a slightly higher selectivity for OX2R compared to OX1R.[1][5][7] Upon binding of either orexin peptide, the receptor undergoes a conformational change, enabling it to couple with and activate intracellular heterotrimeric G-proteins. This initiates a cascade of downstream signaling events that modulate neuronal excitability and function.[13]
OX2R Signaling Pathways
OX2R is known for its ability to couple with multiple G-protein subtypes, leading to diverse intracellular responses. The primary signaling pathways involve Gq, Gs, and Gi proteins.[7][13][14]
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a hallmark of orexin receptor activation.[4][13]
-
Gs Pathway: Coupling to Gs proteins activates adenylyl cyclase (AC), which increases the production of cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA).[15]
-
Gi Pathway: OX2R can also couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[15]
-
MAPK/ERK Pathway: Downstream of these initial G-protein activations, OX2R signaling also involves the mitogen-activated protein kinase (MAPK) cascade, specifically activating extracellular signal-regulated kinases (ERK1/2) and p38 MAPK.[4][15] ERK1/2 activation is mediated through a combination of Gq/PLC/PKC, Gs/AC/PKA, and Gi cascades.[15]
The specific signaling cascade activated can be cell-type and context-dependent, allowing for the multifaceted physiological roles of the orexin system.[14][16]
Caption: Orexin 2 Receptor (OX2R) signaling pathways.
Genetic Basis of OX2R Dysfunction and Associated Pathologies
Dysfunction in OX2R signaling is strongly linked to sleep disorders, most notably narcolepsy.
Human Narcolepsy: In contrast to the canine model, human narcolepsy type 1 is rarely caused by mutations in the HCRTR2 gene.[21] Instead, it is overwhelmingly associated with a profound and specific loss of orexin-producing neurons in the hypothalamus.[2][8] This neuronal loss is believed to be the result of an autoimmune process, often linked to the HLA-DQB1*06:02 allele and potentially triggered by environmental factors like infections.[8]
HCRTR2 Polymorphisms: While not a direct cause of narcolepsy, certain single nucleotide polymorphisms (SNPs) in the HCRTR2 gene have been associated with other neurological conditions. For example, the G1246A polymorphism (rs2653349), which results in a Val308Ile amino acid substitution, has been linked to a modulated risk for cluster headaches.[22][23]
Quantitative Data on OX2R Ligand Interactions
The binding affinities and functional potencies of endogenous ligands and synthetic modulators are crucial for understanding receptor pharmacology and for drug development.
| Ligand | Receptor | Binding Affinity (IC50/Ki) | Functional Potency (EC50) | Notes |
| Orexin-A | Human OX2R | ~38 nM (IC50) | ~35 ± 5 nM | Binds with high, near-equal affinity to both OX1R and OX2R.[5] |
| Orexin-B | Human OX2R | ~36 nM (IC50)[13] | N/A | Binds with high affinity to OX2R; shows 5- to 10-fold lower affinity for OX1R.[5] |
| Suvorexant | Human OX2R | 0.55 nM (Ki) | N/A | Dual Orexin Receptor Antagonist (DORA) used to treat insomnia.[3] |
| YNT-185 | Human OX2R | N/A | N/A | A potent, non-peptide selective OX2R agonist.[24] |
| [Ala11, D-Leu15]-Orexin-B | Human OX2R | N/A | N/A | A peptidic selective OX2R agonist used in research.[25] |
N/A: Data not available in the reviewed sources. Values can vary based on the specific assay conditions.
Experimental Methodologies for Studying OX2R
A variety of experimental techniques are employed to dissect the function and dysfunction of OX2R.
In Vitro Assays
-
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Kd) or inhibitory constant (Ki) of ligands for OX2R.
-
Methodology:
-
Membrane Preparation: Cells (e.g., HEK-293 or CHO-K1) stably expressing recombinant human OX2R are cultured and harvested. The cell membranes containing the receptor are isolated through homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [125I]-Orexin-A) is incubated with the membrane preparation in the presence of varying concentrations of an unlabeled competitor ligand.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Analysis: Competition binding curves are generated, and Ki or IC50 values are calculated to determine the affinity of the competitor ligand.
-
-
-
Calcium Imaging Functional Assays:
-
Objective: To measure the increase in intracellular calcium concentration following receptor activation, providing a readout of Gq-mediated signaling.
-
Methodology:
-
Cell Culture: CHO-K1 or HEK-293 cells stably expressing OX2R are plated in multi-well plates.[26]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 or Fura-2.[26]
-
Ligand Application: The cells are exposed to various concentrations of an agonist (e.g., Orexin-A).
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorescence plate reader or microscope.
-
Analysis: Dose-response curves are plotted to determine the agonist's potency (EC50).[26]
-
-
Ex Vivo and In Vivo Techniques
-
Electrophysiological Recordings:
-
Objective: To study how orexin, acting through OX2R, modulates the electrical activity of neurons.
-
Methodology (Whole-Cell Patch Clamp):
-
Slice Preparation: Acute brain slices containing regions of interest (e.g., hypothalamus, locus coeruleus) are prepared from rodents.
-
Recording: A glass micropipette forms a high-resistance seal with the membrane of a target neuron. The membrane patch is then ruptured to gain electrical access to the cell's interior.
-
Data Acquisition: In voltage-clamp mode, the current required to hold the membrane potential at a set level is measured, allowing for the study of synaptic currents (e.g., sEPSCs).[1] In current-clamp mode, the membrane potential and firing rate of the neuron are recorded.[1][27]
-
Pharmacology: Orexin peptides or specific OX2R modulators are bath-applied to the slice to observe their effect on neuronal activity. For instance, orexin B has been shown to induce depolarization and inward currents in orexin neurons, an effect mediated by OX2R.[1]
-
-
-
Generation and Analysis of Knockout (KO) Animal Models:
-
Objective: To study the physiological role of OX2R by observing the phenotype of animals in which the Hcrtr2 gene has been deleted.
-
Methodology:
-
Gene Targeting: A targeting vector is constructed where the exons of the Hcrtr2 gene are flanked by loxP sites or replaced with a selection cassette. This vector is electroporated into embryonic stem (ES) cells.
-
ES Cell Selection: ES cells that have undergone successful homologous recombination are selected and injected into blastocysts.
-
Chimeric Mouse Production: The blastocysts are implanted into pseudopregnant female mice, which give birth to chimeric offspring.
-
Germline Transmission: Chimeric mice are bred to establish germline transmission of the targeted allele. Heterozygous mice are then interbred to produce homozygous OX2R KO mice.[28][29]
-
Phenotypic Analysis: The KO mice are subjected to a battery of tests, including EEG/EMG recordings to analyze sleep/wake architecture, behavioral tests to assess for cataplexy-like episodes, and metabolic studies.[10][21][30]
-
-
Caption: Workflow for generating and analyzing OX2R knockout mice.
Therapeutic Implications and Future Directions
The detailed understanding of OX2R genetics and function has directly translated into novel therapeutic strategies.
-
OX2R Antagonists for Insomnia: Conversely, blocking orexin signaling can promote sleep. Dual Orexin Receptor Antagonists (DORAs), which block both OX1R and OX2R, are approved for the treatment of insomnia.[3][9] The development of selective OX2R antagonists (2-SORAs) is also an active area of research, based on the primary role of OX2R in promoting arousal.[31]
Future research will continue to explore the nuances of OX2R signaling, the role of receptor dimerization, and the identification of genetic variants that may influence susceptibility to sleep disorders or response to orexin-targeted therapies. These efforts will further refine our ability to modulate this critical system for therapeutic benefit.
References
- 1. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Narcolepsy - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin receptor - Wikipedia [en.wikipedia.org]
- 6. Hypocretin (orexin) receptor 2 - Wikipedia [en.wikipedia.org]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Orexin Receptors: Pharmacology and Therapeutic Opportunities | Annual Reviews [annualreviews.org]
- 10. Orexin receptor 2 expression in the posterior hypothalamus rescues sleepiness in narcoleptic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genecards.org [genecards.org]
- 12. uniprot.org [uniprot.org]
- 13. Orexin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 15. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The sleep disorder canine narcolepsy is caused by a mutation in the hypocretin (orexin) receptor 2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal Models of Narcolepsy: From Orexin Deficiency to Immune Mechanisms and Regenerative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. HCRTR2 hypocretin receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. Orexin/Hypocretin Type 2 Receptor (HCRTR2) Gene as a Candidate Gene in Sertraline-Associated Insomnia in Depressed Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Narcoleptic orexin receptor knockout mice express enhanced cholinergic properties in laterodorsal tegmental neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biocytogen.com [biocytogen.com]
- 30. researchgate.net [researchgate.net]
- 31. Frontiers | Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vitro Orexin 2 Receptor Antagonist Binding Affinity Assay
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
The orexin (B13118510) system, comprising two G protein-coupled receptors (GPCRs), the orexin 1 (OX1R) and orexin 2 (OX2R) receptors, and their endogenous peptide ligands, orexin-A and orexin-B, is a key regulator of sleep-wake cycles, feeding behavior, and reward pathways.[1][2] Orexin receptor antagonists, particularly those targeting OX2R, represent a novel and effective therapeutic approach for the treatment of insomnia.[3][4][5] The development of such antagonists requires robust and reproducible in vitro assays to determine their binding affinity and selectivity for the target receptor. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the binding affinity of antagonists for the human orexin 2 receptor (hOX2R).
Assay Principle
The in vitro binding affinity of a test compound for the OX2R is determined using a competitive radioligand binding assay. This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (radioligand) for binding to the OX2R. The assay is typically performed using cell membranes prepared from a cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, that recombinantly express the hOX2R.[3][4]
A fixed concentration of a high-affinity radiolabeled OX2R antagonist is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces the radioligand from the receptor. The amount of bound radioactivity is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of the test compound, which reflects its binding affinity.[6]
II. Experimental Protocol
A. Materials and Reagents
-
hOX2R Membranes: Membranes from CHO or HEK293 cells stably expressing the human orexin 2 receptor.
-
Radioligand: [³H]-EMPA or another suitable OX2R-selective antagonist radioligand.[3][4]
-
Unlabeled Ligands: Test compounds and a reference OX2R antagonist (e.g., suvorexant, almorexant, or EMPA) for determining non-specific binding.[3][4]
-
Assay Buffer: 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4.[7]
-
96-well Filter Plates: MultiScreenHTS plates with glass fiber filters.[8]
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Plate Reader: A microplate scintillation counter.
B. Experimental Workflow
Caption: Experimental workflow for the in vitro orexin 2 receptor antagonist binding affinity assay.
C. Assay Procedure
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 200-250 µL:
-
hOX2R membranes (typically 2 µg protein/well).[3]
-
Radioligand (e.g., [³H]-EMPA at a concentration of ~1.5 nM).[3]
-
Varying concentrations of the test compound.
-
For determining non-specific binding, use a high concentration (e.g., 10 µM) of a known unlabeled OX2R antagonist.[3]
-
For total binding, omit the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[9]
-
Filtration: Terminate the incubation by rapid filtration through a 96-well filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.[8]
III. Data Analysis and Presentation
A. Data Analysis
-
Specific Binding Calculation:
-
Total Binding (TB): Radioactivity measured in the absence of a competing ligand.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of an unlabeled antagonist.
-
Specific Binding (SB): SB = TB - NSB.
-
-
IC50 Determination:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.
-
-
Ki Calculation:
-
Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:[10] Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the OX2R.
-
-
B. Data Presentation
Summarize the quantitative data in a structured table for clear comparison of the binding affinities of different compounds.
Table 1: Binding Affinity of Test Compounds for the Human Orexin 2 Receptor
| Compound | IC50 (nM) | Ki (nM) |
| Suvorexant | 0.55 | 0.28 |
| Almorexant | 1.0 | 0.51 |
| EMPA | 0.63 | 0.32 |
| TCS-OX2-29 | 32 | 16.3 |
Note: The values presented in this table are examples based on published data and may vary depending on experimental conditions.[3]
IV. Orexin 2 Receptor Signaling Pathway
The orexin 2 receptor is a G protein-coupled receptor that can couple to multiple G protein subtypes, including Gq, Gi, and Gs, leading to the activation of various downstream signaling cascades.[1][11][12] The primary signaling pathway involves the activation of Gq, which in turn activates phospholipase C (PLC).[11][13] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1][12] These events ultimately lead to various cellular responses, including neuronal excitation. Antagonists block the binding of orexin peptides to the receptor, thereby inhibiting these downstream signaling events.
Caption: Simplified overview of the orexin 2 receptor signaling pathway.
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Testing of OX2R Antagonists in Rodent Sleep Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a critical regulator of sleep and wakefulness.[1][2] Orexin neurons, located exclusively in the hypothalamus, project throughout the brain to promote arousal.[1] The orexin 2 receptor (OX2R) is considered the predominant mediator of these arousal-promoting effects.[3][4] Consequently, antagonism of OX2R presents a promising therapeutic strategy for the treatment of insomnia. These application notes provide a comprehensive guide to the in vivo experimental design for testing the efficacy of OX2R antagonists in rodent models of sleep.
Selective blockade of OX2R has been shown to effectively promote both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[2][3][5] Studies comparing selective OX2R antagonists (2-SORAs) with dual orexin receptor antagonists (DORAs) suggest that OX2R antagonism is sufficient to induce sleep, though the effects on sleep architecture may differ.[6][7][8] These protocols are designed to enable researchers to rigorously evaluate the sleep-promoting effects of novel OX2R antagonists.
Core Concepts and Signaling Pathway
Orexin peptides, upon binding to OX2R, a G-protein coupled receptor, primarily couple to Gq to activate downstream signaling cascades that lead to neuronal excitation and the promotion of wakefulness.[1] Understanding this pathway is crucial for interpreting the effects of OX2R antagonists.
Experimental Workflow
A typical in vivo study to evaluate an OX2R antagonist in a rodent sleep model follows a standardized workflow, from animal preparation to data analysis.
Detailed Experimental Protocols
Animals
-
Species: Adult male Sprague-Dawley rats (250-300g) or C57B6/J mice (12-15 weeks, 25-30g) are commonly used.[7][9][10]
-
Housing: Animals should be individually housed after surgery in a temperature and humidity-controlled environment with a 12h:12h light/dark cycle.[7][9] Food and water should be available ad libitum.[7][9]
EEG/EMG Electrode Implantation Surgery
This procedure allows for the recording of brain activity (EEG) and muscle tone (EMG) to accurately determine sleep-wake states.
-
Anesthesia: Anesthetize the rodent with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or sodium pentobarbital).[11][12]
-
Stereotaxic Frame: Secure the animal in a stereotaxic frame.[11]
-
Incision: Make a midline incision on the scalp to expose the skull.
-
EEG Electrode Placement: Drill small holes through the skull over the frontal and parietal cortices without piercing the dura mater.[11][12][13] Screw in stainless steel screws to serve as EEG electrodes.[11][12]
-
EMG Electrode Placement: Insert two insulated, flexible stainless-steel wires into the nuchal (neck) muscles for EMG recording.[11][12]
-
Headmount Assembly: Connect the EEG and EMG electrodes to a headmount connector.
-
Fixation: Secure the entire assembly to the skull using dental cement.[11][12]
-
Post-Operative Care: Provide post-operative analgesia and allow the animal to recover for at least one to two weeks before starting experiments.[9][12][13]
Habituation and Baseline Recording
-
Habituation: Acclimate the animals to the recording chambers and tethered recording cables for several days to minimize stress-induced artifacts.[9][13]
-
Baseline Recording: Record EEG/EMG data for at least 24-48 hours before any drug administration to establish a stable baseline of sleep-wake patterns for each animal.
Drug Preparation and Administration
-
Vehicle: A common vehicle for oral administration is 1% methylcellulose (B11928114) or 20% vitamin E TPGS.[3][7]
-
Route of Administration: Oral gavage (per os) is a frequently used route for preclinical sleep studies.[3][7] Subcutaneous injection is also an option.[5]
-
Dosing Time: Administration is typically done at the beginning of the animal's active phase (dark period for nocturnal rodents) to assess sleep-promoting effects, or at the beginning of the inactive (light) phase to evaluate effects on natural sleep architecture.[3][6][7]
Data Acquisition and Analysis
-
Recording: Continuously record EEG and EMG signals using a data acquisition system.
-
Sleep Scoring: The recording is typically divided into epochs (e.g., 10-20 seconds). Each epoch is manually or semi-automatically scored as one of three states:
-
Wakefulness: Low-voltage, high-frequency EEG and high EMG activity.[14]
-
NREM Sleep: High-voltage, low-frequency (delta waves) EEG and reduced EMG activity.
-
REM Sleep: Low-voltage, high-frequency (theta-dominant) EEG and muscle atonia (lowest EMG activity).
-
-
Data Analysis: Key parameters to analyze include:
-
Total time spent in wake, NREM, and REM sleep.
-
Latency to persistent NREM and REM sleep.
-
Number and duration of sleep/wake bouts.
-
Sleep efficiency.
-
EEG power spectral analysis (e.g., delta power during NREM sleep).
-
Data Presentation: Effects of OX2R Antagonists on Sleep Parameters
The following tables summarize quantitative data from published studies on the effects of selective OX2R antagonists and dual orexin receptor antagonists in rodents.
Table 1: Effects of Selective OX2R Antagonist MK-1064 in Rats and Mice
| Species | Dose (mg/kg, p.o.) | Administration Time | Parameter | Change vs. Vehicle | Reference |
| Rat | 5 | Active Phase (ZT 17) | Active Wake | ↓ | [3] |
| NREM Sleep | ↑ | [3] | |||
| REM Sleep | ↑ | [3] | |||
| Rat | 10 | Active Phase (ZT 17) | Active Wake | ↓ | [3] |
| NREM Sleep | ↑ | [3] | |||
| REM Sleep | ↑ | [3] | |||
| Rat | 20 | Active Phase (ZT 17) | Active Wake | ↓ | [3] |
| NREM Sleep | ↑ | [3] | |||
| REM Sleep | ↑ | [3] | |||
| Mouse | 30 | Active Phase (ZT 20) | Active Wake | ↓ | [3] |
| NREM Sleep | ↑ | [3] | |||
| REM Sleep | ↑ | [3] | |||
| Mouse (OX2R KO) | 30 | Active Phase (ZT 20) | All Sleep Stages | No significant change | [3] |
ZT = Zeitgeber Time (ZT0 is lights on)
Table 2: Comparative Effects of a Selective OX2R Antagonist (C1m) and a DORA (Suvorexant) in Mice (Administered at Dark Period Onset)
| Compound | Dose (mg/kg, p.o.) | Wakefulness (6h post-dose) | NREM Sleep (2h post-dose) | REM Sleep (2h post-dose) | Reference |
| C1m | 30 | ↓ | ↑ | No significant change | [7] |
| C1m | 90 | ↓ | ↑ | No significant change | [7] |
| Suvorexant | 30 | ↓ by 17.8% | ↑ | Markedly ↑ | [7] |
Table 3: Effects of a DORA (Almorexant) in Wild-Type Mice
| Dose (mg/kg) | Wakefulness (6h post-dose) | NREM Sleep (6h post-dose) | REM Sleep (6h post-dose) | Reference |
| 30 | ↓ from 73% to 56.5% | ↑ | ↑ | [15] |
| 100 | ↓ from 73% to 40% | ↑ | ↑ | [15] |
Conclusion
The protocols and data presented provide a robust framework for the in vivo evaluation of OX2R antagonists in rodent models. Careful adherence to surgical and experimental procedures is critical for obtaining high-quality, reproducible data. The use of EEG/EMG monitoring allows for a detailed assessment of a compound's effects on sleep architecture, providing valuable insights into its potential as a therapeutic agent for insomnia. The comparative data highlights the nuanced differences that can be observed between selective OX2R antagonists and dual antagonists, underscoring the importance of comprehensive preclinical evaluation.
References
- 1. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Orexin 2 Receptor Antagonism is Sufficient to Promote NREM and REM Sleep from Mouse to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin-1 receptor blockade dysregulates REM sleep in the presence of orexin-2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct effects of orexin 2 receptor antagonism and dual orexin 1,2 receptor antagonism on sleep architecture in mice. - OAK Open Access Archive [oak.novartis.com]
- 7. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct effects of IPSU and suvorexant on mouse sleep architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. Orexin receptor 2 agonist activates diaphragm and genioglossus muscle through stimulating inspiratory neurons in the pre-Bötzinger complex, and phrenic and hypoglossal motoneurons in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EEG/EMG Implantation Surgery [bio-protocol.org]
- 13. ndineuroscience.com [ndineuroscience.com]
- 14. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Screening of Orexin 2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for key cell-based functional assays used to screen and characterize antagonists of the Orexin (B13118510) 2 Receptor (OX2R), a critical target in the treatment of sleep disorders.[1][2][3]
Introduction to Orexin 2 Receptor Signaling
The orexin system consists of two G protein-coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B.[4][5] While orexin-A binds to both receptors with high affinity, orexin-B shows a preference for OX2R.[2][6] The OX2R is coupled to multiple G protein signaling pathways, making it a versatile target for drug discovery. Its activation can lead to the stimulation of:
-
Gq protein pathway : This activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and a subsequent increase in intracellular calcium (Ca²⁺) levels.[1][4][5]
-
Gs and Gi protein pathways : These pathways modulate the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Gs activation stimulates adenylyl cyclase to produce cAMP, while Gi activation inhibits it.[1][7]
-
Mitogen-activated protein kinase (MAPK) pathway : OX2R activation can also stimulate the MAPK/extracellular signal-regulated kinase (ERK) pathway.[7][8]
The diverse signaling of OX2R allows for the development of various functional assays to screen for antagonists that can block these downstream effects.
Orexin 2 Receptor Signaling Pathway
Caption: Orexin 2 Receptor signaling cascade.
Key Functional Assays for Screening OX2R Antagonists
Several robust cell-based functional assays are available for screening OX2R antagonists. The most common are Calcium Mobilization Assays, cAMP Assays, and Reporter Gene Assays.
Calcium Mobilization Assay (FLIPR)
This is a widely used high-throughput screening (HTS) assay that measures changes in intracellular calcium concentration upon receptor activation.[9][10][11] For OX2R, which couples to Gq, agonist binding leads to a measurable increase in intracellular Ca²⁺. Antagonists will inhibit this agonist-induced calcium flux. The assay is often performed using a Fluorometric Imaging Plate Reader (FLIPR).[9][10][11]
References
- 1. promega.ro [promega.ro]
- 2. Antagonists of Orexin Receptors as Potential Treatment of Sleep Disorders, Obesity, Eating Disorders, and Other Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of natural orexin 2 receptor antagonists from Valeriana species: A potential approach for insomnia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 5. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 10. FLIPR® Calcium Assays | AAT Bioquest [aatbio.com]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for Assessing Blood-Brain Barrier Penetration of Orexin 2 (OX2) Antagonists
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that protects the central nervous system (CNS) from circulating solutes, toxins, and pathogens.[1] For orexin (B13118510) 2 (OX2) receptor antagonists, which are developed for CNS disorders like insomnia, the ability to efficiently cross this barrier is a critical determinant of therapeutic efficacy.[2][3] The orexin system plays a vital role in regulating sleep-wake cycles, and by antagonizing the OX2 receptor, these drugs promote sleep.[4][5] Assessing the brain penetration of these compounds is therefore a crucial step in the drug discovery and development process.[2][6]
This document provides a comprehensive overview of the methodologies used to evaluate the BBB penetration of OX2 antagonists, integrating in silico, in vitro, and in vivo approaches. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust screening cascade for CNS drug candidates.
I. Overall Assessment Workflow
A tiered approach is typically employed to assess BBB penetration, starting with high-throughput in silico and in vitro methods to screen large numbers of compounds, followed by more resource-intensive in vivo studies for promising candidates. This workflow allows for early identification of compounds with desirable CNS penetration properties and helps to understand the mechanisms governing their transport into the brain.
II. In Vitro Assessment of BBB Permeability
In vitro models provide a controlled environment to investigate the mechanisms of transport across a cellular barrier that mimics the BBB.[1][7] These models are crucial for initial screening and for determining if a compound is a substrate for key efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain.[8][9]
Key In Vitro Models
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay predicts passive transcellular diffusion across the BBB.[4] It is a cell-free model that is useful for early-stage screening but does not account for active transport or efflux mechanisms.[10]
-
Caco-2 Cell Permeability Assay: Caco-2 cells, derived from human colon carcinoma, form a polarized monolayer with tight junctions and express various transporters.[10][11][12] This model is widely used to predict intestinal absorption but can also provide insights into BBB permeability and efflux.[13][14]
-
MDCK-MDR1 Permeability Assay: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) are considered a gold standard for identifying P-gp substrates.[8][15][16] This model is an excellent predictor of P-gp-mediated efflux at the BBB.[6][9][17]
Data Presentation: In Vitro Permeability and Efflux
The primary readouts from these assays are the apparent permeability coefficient (Papp) and the efflux ratio (ER).
| Parameter | Description | Interpretation for High BBB Penetration |
| Papp (A→B) | Apparent permeability coefficient from the apical (blood) to basolateral (brain) side, measured in cm/s. | High Papp value (>10 x 10⁻⁶ cm/s) suggests good passive permeability.[13] |
| Efflux Ratio (ER) | The ratio of Papp (B→A) to Papp (A→B). | ER < 2.0 suggests the compound is not a significant substrate for efflux transporters like P-gp.[13][15] |
| Net Flux Ratio | The ratio of the efflux ratio in MDR1-transfected cells to the efflux ratio in wild-type cells. | A high net flux ratio is a definitive indicator of P-gp substrate liability.[9] |
Table 1. Key parameters from in vitro BBB permeability assays.
Protocol: Bidirectional MDCK-MDR1 Permeability Assay
This protocol is used to determine if an OX2 antagonist is a substrate for the P-gp efflux transporter.
1. Cell Culture and Seeding:
-
MDR1-MDCK cells are cultured to confluency.[8]
-
Cells are seeded onto a filter in a Transwell™ insert at a density of approximately 18,000 cells/well.[8]
-
The cells are grown in a humidified atmosphere of 5% CO₂ at 37°C for 3-4 days to form a confluent, polarized monolayer.[8][9]
2. Monolayer Integrity Check:
-
Before the transport study, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value >600 Ohms/cm² is typically considered acceptable.[8][13]
3. Transport Experiment:
-
The cell monolayers are washed with transport buffer (e.g., HBSS with HEPES, pH 7.4).[8]
-
The test compound (e.g., 10 µM OX2 antagonist) is added to either the apical (donor) or basolateral (donor) compartment to measure transport in both directions (A→B and B→A).[8][16]
-
The plate is incubated for 60-90 minutes at 37°C in a CO₂ incubator.[8][15]
-
To confirm P-gp specific efflux, the experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporin.[10][15]
4. Sample Analysis and Data Calculation:
-
At the end of the incubation, samples are collected from both the donor and receiver compartments.[8][13]
-
The concentration of the test compound in each sample is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[13][17]
-
The apparent permeability (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial donor concentration.[8][13]
-
The Efflux Ratio is calculated as: ER = Papp (B→A) / Papp (A→B) .[8][15]
III. In Vivo Assessment of BBB Penetration
In vivo studies in animal models (typically rats or mice) are essential to confirm the BBB penetration potential of lead candidates under physiological conditions.[18][19] These methods account for complex factors like plasma protein binding, metabolism, and interactions with the complete neurovascular unit.
Key In Vivo Methods
-
Brain-to-Plasma Concentration Ratio (Kp): This is the most common method to determine the extent of brain penetration at a steady state or a specific time point.[19] The unbound ratio (Kp,uu), which corrects for plasma and brain tissue binding, is the most accurate predictor of the pharmacologically active concentration at the target site.[20][21]
-
In Vivo Microdialysis: This technique directly measures the unbound concentration of a drug in the brain's interstitial fluid over time, providing a dynamic profile of target site exposure.[18][22][23] It is considered a gold standard for quantifying the pharmacologically relevant drug fraction in the brain.[21]
-
Positron Emission Tomography (PET): PET is a non-invasive imaging technique that allows for the quantitative measurement of drug distribution and receptor occupancy in the living brain.[24][25] By labeling an OX2 antagonist with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F), its uptake and binding to OX2 receptors can be visualized and quantified in real-time.[26][27][28][29]
Data Presentation: In Vivo Brain Penetration
| Parameter | Description | Calculation | Interpretation for a Good CNS Candidate |
| Kp | The ratio of the total drug concentration in the brain to the total drug concentration in plasma. | Cbrain / Cplasma | Kp > 0.3 is often considered a minimum threshold. |
| Kp,uu | The ratio of the unbound drug concentration in the brain to the unbound drug concentration in plasma. | (Cbrain * fu,brain) / (Cplasma * fu,plasma) | Kp,uu ≈ 1.0 suggests passive diffusion is the primary mechanism of entry and no significant efflux is occurring. Kp,uu < 0.1 strongly suggests active efflux. |
| AUCbrain / AUCplasma | The ratio of the area under the concentration-time curve for the brain to that of the plasma. | AUCbrain / AUCplasma | Provides an overall measure of brain exposure over time. |
Table 2. Key parameters from in vivo BBB penetration studies.
Protocol: In Vivo Brain-to-Plasma Ratio (Kp,uu) Determination in Rats
This protocol describes the determination of the unbound brain-to-plasma concentration ratio.
1. Animal Dosing:
-
Male Sprague-Dawley rats are administered the OX2 antagonist at a specified dose (e.g., 10 mg/kg) via the desired route (e.g., intravenous or oral).[1] A sufficient number of animals (n=3-4 per time point) should be used.
2. Sample Collection:
-
At a predetermined time point post-dose (e.g., 2 hours), animals are anesthetized.[1]
-
Blood is collected via cardiac puncture into tubes containing an anticoagulant.[1]
-
Immediately following blood collection, the animals are euthanized, and the brain is perfused with saline to remove residual blood before being harvested.[1]
3. Determination of Unbound Fractions (fu):
-
The fraction of the drug unbound in plasma (fu,plasma) and in brain homogenate (fu,brain) is determined separately using equilibrium dialysis.[1][20] This is a critical step for calculating Kp,uu.
4. Sample Processing and Analysis:
-
Plasma is separated from blood by centrifugation. The brain is weighed and homogenized.[1]
-
The total concentration of the OX2 antagonist in the plasma (Cplasma) and brain homogenate (Cbrain) is determined by a validated LC-MS/MS method.[30][31][32]
5. Calculation:
-
Calculate Kp = Cbrain / Cplasma.[1]
-
Calculate Kp,uu = Kp * (fu,plasma / fu,brain).
IV. Orexin Signaling and Drug Action
Understanding the target is crucial for interpreting BBB penetration data. Orexin A and B are neuropeptides that promote wakefulness by binding to orexin 1 (OX1) and orexin 2 (OX2) receptors, which are G protein-coupled receptors expressed in various brain regions.[4] OX2 antagonists block this signaling, leading to a decrease in arousal and the promotion of sleep. For these drugs to be effective, they must penetrate the BBB to reach and block these receptors.
A multi-tiered assessment strategy is essential for characterizing the BBB penetration of OX2 receptor antagonists. By combining in silico predictions, high-throughput in vitro assays like the MDCK-MDR1 model, and definitive in vivo studies such as Kp,uu determination and PET imaging, researchers can build a comprehensive profile of a compound's CNS disposition. This systematic approach enables informed decision-making during lead optimization and increases the probability of selecting drug candidates with the desired brain exposure to achieve therapeutic efficacy for CNS disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sleep aid blocks neurodegeneration in mice – WashU Medicine [medicine.washu.edu]
- 4. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analysis Elucidates a Daily Rhythm in Orexin A Concentration in the Rat Vitreous Body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | 3D in vitro blood–brain barrier models: recent advances and their role in brain disease research and therapy [frontiersin.org]
- 8. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. evotec.com [evotec.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 15. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 16. enamine.net [enamine.net]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo microdialysis reveals that blockade of accumbal orexin OX2 but not OX1 receptors enhances dopamine efflux in the nucleus accumbens of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A New Positron Emission Tomography Probe for Orexin Receptors Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of Novel 11C-Labeled Selective Orexin-2 Receptor Radioligands for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Development of Novel 18F‑Labeled Selective Orexin‑2 Receptor Radioligands for Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. dovepress.com [dovepress.com]
- 29. Evaluation of drug penetration into the brain: a double study by in vivo imaging with positron emission tomography and using an in vitro model of the human blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. UPLC-MS/MS Based Identification and Quantification of a Novel Dual Orexin Receptor Antagonist in Plasma Samples by Validated SWGTOX Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing CRISPR-Cas9 to Interrogate Orexin 2 Receptor Function In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
The orexin (B13118510) system, comprising the neuropeptides orexin-A and orexin-B, and their G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep-wake states, feeding behavior, and reward pathways.[1] The orexin 2 receptor, encoded by the HCRTR2 gene, is of particular interest as its dysfunction is strongly linked to narcolepsy.[1][2] Understanding the precise molecular mechanisms governed by OX2R is paramount for the development of novel therapeutics. This document provides a detailed guide for utilizing CRISPR-Cas9 technology to create HCRTR2 knockout cell lines and subsequently employing in vitro functional assays to dissect OX2R signaling.
Principle
This workflow leverages the power of CRISPR-Cas9 to generate a stable cell line lacking functional OX2R. By comparing the cellular responses of the wild-type and knockout cell lines to orexin peptides, the specific contributions of OX2R to various signaling cascades can be elucidated. The primary functional readouts include intracellular calcium mobilization, cyclic adenosine (B11128) monophosphate (cAMP) modulation, and extracellular signal-regulated kinase (ERK) phosphorylation.
Data Presentation
Table 1: Quantitative Analysis of Orexin A-induced Calcium Mobilization
| Cell Line | Ligand | EC50 (nM) | Emax (% of maximum response) | Reference |
| CHO/human OX2R | Orexin-A | 35 ± 5 | Not Reported | [3] |
| CHO/human OX2R | Orexin-A | 0.20 | Not Reported | [4][5] |
| CHO/human OX1R | Orexin-A | 0.50 | Not Reported | [4][5] |
Table 2: Quantitative Analysis of OX2R Modulation of cAMP Levels
| Cell Line | Ligand | Assay Type | IC50/EC50 (nM) | Effect | Reference |
| CHO/OX2R | Orexin-B | cAMP Inhibition | Not Quantified | Inhibition of adenylate cyclase | [6] |
Table 3: Quantitative Analysis of Orexin-induced ERK Phosphorylation
| Cell Line | Ligand | Fold Change vs. Basal | Time Point | Reference |
| CHO/OX1R or OX2R | Orexin-A | ~6.1 | Not Specified | [7] |
Experimental Protocols
Part 1: Generation of HCRTR2 Knockout Cell Line using CRISPR-Cas9
This protocol outlines the generation of a clonal cell line with a functional knockout of the HCRTR2 gene.
1.1 sgRNA Design and Synthesis
-
Design single guide RNAs (sgRNAs) targeting an early exon of the HCRTR2 gene. Utilize online design tools that predict on-target efficiency and potential off-target effects.
-
Synthesize or purchase at least two validated sgRNA sequences to increase the likelihood of successful knockout.[8]
1.2 CRISPR-Cas9 Delivery
-
Select a suitable host cell line that endogenously expresses OX2R or can be engineered to do so (e.g., HEK293, CHO).
-
Co-transfect the cells with a plasmid expressing Cas9 nuclease and the selected sgRNA. A plasmid containing a fluorescent reporter (e.g., GFP) can facilitate the selection of transfected cells.
-
Alternatively, deliver Cas9 protein and synthetic sgRNA as a ribonucleoprotein (RNP) complex, which can reduce off-target effects.
1.3 Single-Cell Cloning
-
Two to three days post-transfection, isolate single cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) for GFP-positive cells or by limiting dilution.
-
Expand the single-cell clones into clonal populations. This process can take several weeks.
1.4 Knockout Validation
-
Genomic DNA Analysis:
-
Extract genomic DNA from each clonal population.
-
Amplify the targeted region by PCR.
-
Sequence the PCR products using Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse cells from each validated clone and a wild-type control.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a validated primary antibody specific for OX2R.
-
Use a suitable secondary antibody and detection reagent to visualize the protein bands. The absence of a band at the expected molecular weight in the clonal lines confirms the knockout at the protein level.
-
Part 2: Functional Characterization of OX2R Knockout Cells
2.1 Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCRs.[4][5][6]
Materials:
-
Wild-type and HCRTR2 knockout cells
-
Black, clear-bottom 96-well or 384-well plates[6]
-
Fluo-4 AM or Fura-2 AM calcium indicator dye[4]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES[4]
-
Orexin-A and Orexin-B peptides
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Seed wild-type and knockout cells into the microplate and culture overnight.
-
Remove the culture medium and load the cells with Fluo-4 AM (e.g., 5 µM in HBSS) for 60 minutes at 37°C.[4][6]
-
Wash the cells with HBSS to remove excess dye.
-
Prepare serial dilutions of orexin peptides in HBSS.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the orexin peptide solutions to the wells and immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 485 nm and emission at 528 nm for Fluo-4) for at least 120 seconds.[3]
-
Analyze the data by calculating the change in fluorescence from baseline. Plot the dose-response curves and determine the EC50 values.
2.2 cAMP Assay
This assay quantifies changes in intracellular cAMP levels. OX2R can couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cAMP.[6]
Materials:
-
Wild-type and HCRTR2 knockout cells
-
White, solid-bottom 96-well or 384-well plates
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor-based)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Orexin-B peptide
-
Luminescence or fluorescence plate reader
Protocol:
-
Seed wild-type and knockout cells into the microplate and culture overnight.
-
Prepare serial dilutions of Orexin-B.
-
Pre-treat the cells with the Orexin-B dilutions for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit.
-
Analyze the data to determine the inhibitory effect of Orexin-B on forskolin-stimulated cAMP production and calculate the IC50 value.
2.3 ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream target in the MAPK signaling pathway that can be activated by OX2R.
Materials:
-
Wild-type and HCRTR2 knockout cells
-
Cell culture plates
-
Orexin-A peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed wild-type and knockout cells and grow to 80-90% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with Orexin-A (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 20 minutes).
-
Lyse the cells on ice and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting as described in the knockout validation section.
-
Probe the membrane first with the anti-phospho-ERK1/2 antibody.
-
After detection, strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.
Mandatory Visualizations
Caption: Orexin 2 Receptor Signaling Pathways.
Caption: CRISPR-Cas9 Workflow for OX2R Study.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 4. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Orexin 2 Receptor Antagonists in Preclinical Insomnia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of orexin (B13118510) 2 receptor (OX2R) antagonists in preclinical rodent models of insomnia. This document includes a summary of efficacy data for key OX2R antagonists, detailed experimental protocols for in vivo assessment, and diagrams of relevant biological pathways and experimental workflows.
Introduction
The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a critical regulator of wakefulness.[1] Orexin neurons located in the lateral hypothalamus activate arousal centers in the brain. Consequently, antagonizing orexin receptors, particularly the OX2R, has emerged as a key therapeutic strategy for the treatment of insomnia. Dual Orexin Receptor Antagonists (DORAs) and selective OX2R antagonists (2-SORAs) have been shown to effectively promote sleep by inhibiting the wake-promoting signals of orexins.[1] This document outlines the application of these antagonists in preclinical models, providing essential data and protocols for researchers in the field.
Data Presentation: Efficacy of Orexin 2 Receptor Antagonists
The following tables summarize the effects of prominent OX2R antagonists on key sleep parameters in preclinical rodent models. These parameters are crucial for evaluating the efficacy of potential insomnia therapeutics.
Table 1: Efficacy of Suvorexant (DORA) in Rodent Models
| Species | Dose (mg/kg, p.o.) | Change in Active Wake | Change in Slow-Wave Sleep (NREM) | Change in REM Sleep | Reference |
| Rat (Sprague-Dawley) | 10 | Decreased | Increased | Increased | [1] |
| 30 | Decreased | Increased | Increased | [1] | |
| 100 | Decreased | Increased | Increased | [1] | |
| Rat (Ethanol-Exposed) | 10 | - | Decreased Latency to Onset | Decreased Latency to Onset | [2] |
| 30 | - | Decreased Latency to Onset | Decreased Latency to Onset | [2] |
Table 2: Efficacy of Lemborexant (DORA) in Rodent Models
| Species | Dose (mg/kg, p.o.) | Change in Wakefulness | Change in Non-REM Sleep | Change in REM Sleep | Change in Total Sleep Time | Reference |
| Mouse (Wild-Type) | 10 | Decreased | Increased | Increased (not significant) | - | [3] |
| Rat (Wild-Type) | 3-30 | - | - | - | Increased (dose-related) | [4] |
Table 3: Efficacy of Daridorexant (DORA) in Rat Models
| Species | Dose (mg/kg, p.o.) | Effect on Rest/Wake Activity | Reference |
| Rat (Wistar) | 30 | Reduced activity | [5] |
| 100 | Reduced activity | [5] |
Table 4: Efficacy of MK-1064 (2-SORA) in Rodent Models
| Species | Dose (mg/kg, p.o.) | Change in Active Wake | Change in Non-REM Sleep | Change in REM Sleep | Note | Reference |
| Mouse (Wild-Type) | 30 | Decreased | Increased | Increased | Effects are OX2R-dependent | [6] |
| Rat (Sprague-Dawley) | 30 | Decreased | Increased | Increased | Dose-dependent effects | [7] |
| Mouse (rTg4510 tauopathy model) | 30 | Decreased | Increased | - | Normalized hyperarousal in males | [5] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the evaluation of OX2R antagonists in preclinical insomnia models.
Protocol 1: EEG/EMG Electrode Implantation Surgery in Rats
This protocol details the surgical procedure for implanting electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording in rats to monitor sleep-wake states.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., Ketamine/Xylazine cocktail, Isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Stainless-steel screws (for EEG electrodes)
-
Teflon-coated stainless-steel wires (for EMG electrodes)
-
Dental cement
-
Suturing material
-
Analgesics (e.g., Carprofen)
-
Antibiotics
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of Ketamine/Xylazine).
-
Once anesthetized, shave the scalp and place the rat in a stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the surgical area with an antiseptic solution (e.g., Betadine followed by 70% ethanol).
-
-
Incision and Skull Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and periosteum to clearly visualize the bregma and lambda sutures.
-
-
EEG Electrode Implantation:
-
Using a surgical drill, carefully drill small holes through the skull over the desired cortical areas (e.g., frontal and parietal cortex) without piercing the dura mater.
-
Gently screw the stainless-steel EEG electrodes into the burr holes until they are securely in place.
-
-
EMG Electrode Implantation:
-
Using a needle, tunnel the Teflon-coated EMG wires subcutaneously to the neck muscles.
-
Insert the exposed tips of the wires into the nuchal muscles bilaterally.
-
-
Headmount Assembly and Fixation:
-
Connect the EEG and EMG electrodes to a headmount connector.
-
Apply a thin layer of dental cement over the exposed skull, screws, and the base of the headmount to secure the assembly. Ensure the cement does not cover the incision edges.
-
-
Wound Closure and Post-operative Care:
-
Suture the scalp incision around the headmount.
-
Administer analgesics and antibiotics as per institutional guidelines.
-
House the rat individually and monitor its recovery closely for several days before starting the experiment. Allow at least one week for post-operative recovery.
-
Protocol 2: Sleep Recording and Data Analysis
This protocol describes the procedure for recording and analyzing sleep-wake patterns in chronically implanted rats.
Materials:
-
EEG/EMG implanted rats
-
Recording chamber (sound-attenuated, controlled environment)
-
Flexible recording cable and commutator
-
EEG/EMG amplification and filtering system
-
Data acquisition software
-
Sleep scoring software
Procedure:
-
Habituation:
-
Acclimate the rats to the recording chambers and tethering cables for at least 24-48 hours before the baseline recording to minimize stress-induced sleep disturbances.
-
-
Baseline Recording:
-
Connect the rat's headmount to the recording cable.
-
Record EEG and EMG signals continuously for at least 24 hours to establish a baseline sleep-wake pattern.
-
-
Drug Administration and Test Recording:
-
Administer the OX2R antagonist or vehicle orally (p.o.) or via another appropriate route at the beginning of the animal's active phase (dark cycle for nocturnal rodents).
-
Immediately after dosing, reconnect the rat to the recording system and record EEG/EMG signals for a predetermined period (e.g., 6-24 hours).
-
-
Data Analysis and Sleep Scoring:
-
Divide the continuous EEG/EMG recordings into epochs of a fixed duration (e.g., 10 seconds).
-
Visually or automatically score each epoch into one of three vigilance states based on the following criteria:
-
Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.
-
Non-REM (NREM) Sleep: High-amplitude, low-frequency EEG (delta waves); low-amplitude EMG.
-
REM Sleep: Low-amplitude, high-frequency EEG (theta waves); muscle atonia (very low EMG amplitude).
-
-
Quantify sleep parameters such as:
-
Sleep Latency: Time from drug administration to the first continuous period of NREM sleep.
-
Total Sleep Time: Total duration of NREM and REM sleep.
-
Wake After Sleep Onset (WASO): Total time spent awake after initial sleep onset.
-
Sleep Architecture: Percentage of time spent in each vigilance state.
-
-
Mandatory Visualizations
Signaling Pathway
Caption: Orexin 2 receptor signaling pathway and antagonist action.
Experimental Workflow
Caption: Preclinical workflow for evaluating OX2R antagonists.
Logical Relationship
Caption: Logical framework for OX2R antagonists in insomnia.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 4. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential sleep/wake response and sex differences following acute suvorexant, MK‐1064 and zolpidem administration in the rTg4510 mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel OX2R Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel antagonists targeting the Orexin (B13118510) 2 Receptor (OX2R). The methodologies described are essential for the identification and characterization of potential therapeutic agents for sleep disorders and other neurological conditions.
Introduction to OX2R and Antagonist Screening
The Orexin 2 Receptor (OX2R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a crucial role in the regulation of wakefulness, arousal, and sleep.[1] Antagonism of OX2R is a clinically validated therapeutic strategy for the treatment of insomnia.[2] High-throughput screening (HTS) is a key methodology in drug discovery that allows for the rapid screening of large compound libraries to identify "hits" that modulate the activity of a specific biological target, such as OX2R.[3][4]
This document outlines several robust HTS assays suitable for identifying and characterizing novel OX2R antagonists, including fluorescence-based calcium flux assays, luminescence-based cAMP assays, and label-free dynamic mass redistribution (DMR) assays.
OX2R Signaling Pathways
Understanding the signaling pathways initiated by OX2R activation is fundamental to designing effective HTS assays. OX2R is known to couple to multiple G protein subtypes, primarily Gq, Gi/o, and Gs, leading to the modulation of various second messengers.[5][6][7]
-
Gq Pathway: Upon agonist binding, OX2R activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][8] This increase in intracellular calcium is a widely used readout for OX2R activation in HTS assays.
-
Gi/o Pathway: OX2R can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6]
-
Gs Pathway: Conversely, coupling to Gs proteins stimulates adenylyl cyclase, resulting in an increase in cAMP levels.[6][7]
The choice of HTS assay often depends on the specific signaling pathway being interrogated.
High-Throughput Screening Workflow for OX2R Antagonists
A typical HTS campaign for identifying novel OX2R antagonists follows a multi-step process, from primary screening to hit confirmation and validation.
Data Presentation: Quantitative Comparison of HTS Assays
The following table summarizes key quantitative parameters for the described HTS assays for OX2R antagonists.
| Parameter | Calcium Flux Assay | cAMP Assay | Label-Free (DMR) Assay |
| Principle | Measures changes in intracellular Ca²⁺ concentration upon Gq activation. | Measures changes in intracellular cAMP concentration upon Gs or Gi activation. | Measures dynamic mass redistribution in living cells upon receptor activation. |
| Throughput | High (384- to 1536-well plates) | High (96- to 384-well plates) | Medium to High (96- to 384-well plates) |
| Detection Method | Fluorescence | Luminescence (e.g., HTRF, AlphaScreen) | Optical Biosensor |
| Typical Agonist | Orexin-A or Orexin-B | Orexin-A or Orexin-B (often with forskolin (B1673556) for Gi-coupled assays) | Orexin-A or Orexin-B |
| Typical Antagonist (IC50) | Suvorexant: ~55 nM | Varies with assay format | Dependent on cell background and coupling |
| Advantages | Robust, large signal window, direct measure of Gq activation. | Can distinguish between Gi and Gs coupling, high sensitivity. | Non-invasive, provides an integrated readout of cellular response. |
| Disadvantages | Prone to artifacts from fluorescent compounds, indirect measure of receptor binding. | Can be complex to optimize, potential for assay interference. | Requires specialized instrumentation, can be less sensitive for certain pathways. |
Experimental Protocols
Protocol 1: Fluorescence-Based Calcium Flux Assay
This protocol describes a no-wash, fluorescence-based calcium flux assay in a 384-well microplate format using a cell-permeant calcium indicator.
Materials:
-
Adherent cells stably expressing human OX2R (e.g., CHO-K1 or HEK293 cells)
-
Black-walled, clear-bottom 384-well microplates
-
Fluorescent Calcium Indicator (e.g., Fluo-4 AM, Calcium 6)
-
Pluronic™ F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Orexin-A (agonist)
-
Test compounds (potential antagonists)
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument with liquid handling capabilities
Procedure:
-
Cell Plating:
-
Seed OX2R-expressing cells into black-walled, clear-bottom 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium indicator (e.g., Fluo-4 AM) with Pluronic™ F-127 in Assay Buffer to the desired final concentration (typically 1-5 µM).
-
Aspirate the cell culture medium from the wells.
-
Gently add 20-30 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, then 30 minutes at room temperature in the dark.
-
-
Compound and Agonist Plate Preparation:
-
Prepare a compound plate containing serial dilutions of the test compounds (potential antagonists) at 4x the final desired concentration in Assay Buffer. Include a known antagonist (e.g., suvorexant) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Prepare an agonist plate with Orexin-A at a concentration that elicits ~80% of the maximal response (EC₈₀) at 4x the final concentration in Assay Buffer.
-
-
Assay Execution:
-
Place the cell plate, compound plate, and agonist plate into the fluorescence plate reader.
-
Baseline Reading: Record the baseline fluorescence for 10-20 seconds.
-
Compound Addition: The instrument adds 10 µL from the compound plate to the cell plate.
-
Incubation: Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Agonist Addition: The instrument adds 10 µL from the agonist plate to stimulate the calcium flux.
-
Signal Detection: Immediately record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the positive and negative controls (% inhibition).
-
Generate dose-response curves and calculate IC₅₀ values for active compounds.
-
Protocol 2: Luminescence-Based cAMP Assay (HTRF)
This protocol describes a competitive immunoassay for the measurement of cAMP using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Suspension or adherent cells expressing human OX2R
-
White, low-volume 384-well microplates
-
cAMP HTRF Assay Kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
Stimulation Buffer
-
Orexin-A (agonist)
-
Forskolin (for Gi-coupled assays)
-
Test compounds (potential antagonists)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation:
-
For adherent cells, plate and incubate overnight as in the calcium flux assay.
-
For suspension cells, harvest and resuspend in Stimulation Buffer to the desired density.
-
-
Antagonist Assay Protocol (for Gi-coupled OX2R):
-
Dispense 5 µL of cell suspension into the wells of the microplate.
-
Add 5 µL of test compound dilutions to the wells. Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of Orexin-A at its EC₈₀ concentration mixed with a fixed concentration of forskolin (to stimulate adenylyl cyclase).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add 5 µL of cAMP-d2 working solution to the wells.
-
Add 5 µL of anti-cAMP-cryptate working solution to the wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The signal is inversely proportional to the cAMP concentration.
-
Normalize the data and generate dose-response curves to determine IC₅₀ values for antagonists.
-
Protocol 3: Label-Free Dynamic Mass Redistribution (DMR) Assay
This protocol provides a general workflow for a DMR assay to measure the integrated cellular response to OX2R modulation.
Materials:
-
Cells endogenously or recombinantly expressing OX2R
-
Label-free compatible microplates (e.g., Corning Epic)
-
Label-free detection instrument (e.g., Corning Epic, EnSpire)
-
Assay Buffer (serum-free medium or buffered salt solution)
-
Orexin-A (agonist)
-
Test compounds (potential antagonists)
Procedure:
-
Cell Plating:
-
Seed cells onto the biosensor microplates and grow to confluence.
-
-
Cell Equilibration:
-
Replace the culture medium with Assay Buffer and allow the cells to equilibrate in the label-free instrument for at least 1 hour to establish a stable baseline.
-
-
Compound Addition and Baseline Reading:
-
Obtain a stable baseline reading for 5-10 minutes.
-
Add the test compounds and continue to monitor the DMR signal for 30-60 minutes to observe any direct effects of the compounds.
-
-
Agonist Addition:
-
Add Orexin-A to the wells and record the DMR response for 60-120 minutes. The response is a change in the wavelength of reflected light, measured in picometers (pm).
-
-
Data Analysis:
-
The DMR signal is plotted over time.
-
The antagonist effect is measured as a reduction in the Orexin-A-induced DMR signal.
-
Generate dose-response curves by plotting the peak DMR response against the antagonist concentration to determine IC₅₀ values.
-
References
- 1. Development of a high-throughput calcium flux assay for identification of all ligand types including positive, negative, and silent allosteric modulators for G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [minerva-access.unimelb.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 5. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-canonical Gq activation by orexin receptor type 2 and lemborexant observed in microsecond molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Novel Orexin 2 Receptor Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental phase of improving the aqueous solubility of novel orexin (B13118510) 2 receptor antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and questions that arise when working to enhance the solubility of novel orexin 2 receptor antagonists.
Q1: My novel orexin 2 receptor antagonist shows very low aqueous solubility (<0.1 µg/mL). What is the first step I should take to improve it?
A1: The initial step is to characterize the physicochemical properties of your compound. Key parameters include its pKa, logP, and solid-state properties (crystalline vs. amorphous). This information will guide the selection of the most appropriate solubility enhancement strategy. For instance, if your compound is ionizable, pH adjustment or salt formation could be a straightforward first approach.
Q2: I've attempted to improve solubility by adjusting the pH of the solution, but the compound precipitates over time. What could be the cause and how can I fix it?
A2: Precipitation after initial dissolution upon pH adjustment is a common issue, often due to the compound converting to a less soluble form or the solution becoming supersaturated.[1] Here are some troubleshooting steps:
-
Metastable Form: The initial soluble form might be metastable. Characterize the precipitate using techniques like X-ray powder diffraction (XRPD) to see if a different, less soluble polymorph has formed.
-
Use of Precipitation Inhibitors: Incorporate precipitation inhibitors into your formulation. Polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) can help maintain a supersaturated state.
-
Buffer Selection: Ensure the buffer system used has sufficient capacity to maintain the desired pH, especially upon dilution.
Q3: I am considering salt formation to improve solubility. What factors should I consider when selecting a counterion?
A3: Salt formation is a widely used and effective technique.[1][2] Key considerations for counterion selection include:
-
pKa Difference: A general rule of thumb is that the difference between the pKa of the drug and the counterion (ΔpKa) should be greater than 2 to ensure stable salt formation.
-
Safety and Toxicity: The counterion must be pharmaceutically acceptable and non-toxic.
-
Hygroscopicity: The resulting salt should have acceptable physical stability and not be overly hygroscopic, which can complicate handling and formulation.
-
Crystallinity: The salt form should ideally be crystalline to ensure stability.
Q4: What are the advantages and disadvantages of particle size reduction techniques like micronization and nanosuspension?
A4: Both techniques increase the surface area of the drug, which can enhance the dissolution rate.[2][3]
-
Micronization:
-
Nanosuspension:
-
Advantages: Can significantly increase dissolution velocity and saturation solubility.[3][4][5] Nanoparticles can also improve oral bioavailability.[6][7][8][9]
-
Disadvantages: Requires specialized equipment (e.g., high-pressure homogenizers or media mills) and careful control of particle size distribution and stability to prevent Ostwald ripening.[4]
-
Q5: When should I consider using a solid dispersion approach?
A5: Solid dispersion is a powerful technique for improving the solubility of poorly water-soluble drugs, particularly for Biopharmaceutics Classification System (BCS) Class II and IV compounds.[7][10][11] Consider this approach when:
-
Other simpler methods like pH adjustment or particle size reduction have not yielded the desired solubility.
-
The goal is to convert a crystalline drug into a more soluble amorphous form.[10]
-
You need to enhance both the dissolution rate and the extent of dissolution.
Common methods for preparing solid dispersions include solvent evaporation, hot-melt extrusion, and spray drying.[5][10][11][12] The choice of carrier polymer (e.g., PVP, HPMC, polyethylene (B3416737) glycol) is critical for the stability and performance of the solid dispersion.[10]
Q6: How can I use cyclodextrins to improve the solubility of my orexin 2 receptor antagonist?
A6: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the drug in their central cavity.[13][14][15] This complexation increases the apparent solubility of the drug.[14][16][17]
-
Selection of Cyclodextrin (B1172386): The choice of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)) depends on the size and shape of your drug molecule and the desired solubility enhancement.[14] Modified cyclodextrins like HP-β-CD and SBE-β-CD offer significantly higher aqueous solubility and lower toxicity compared to natural β-cyclodextrin.[13][17]
-
Stoichiometry: The stoichiometry of the drug-cyclodextrin complex (usually 1:1) should be determined experimentally.[15]
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes hypothetical but realistic quantitative data for a novel orexin 2 receptor antagonist (Compound X) to illustrate the potential improvements with different solubility enhancement techniques.
| Technique | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase |
| pH Adjustment | |||
| pH 2.0 (Acidic) | 0.08 | 5.2 | 65 |
| pH 7.4 (Physiological) | 0.08 | 0.08 | 1 |
| pH 9.0 (Basic) | 0.08 | 0.15 | 1.9 |
| Salt Formation | |||
| Hydrochloride Salt | 0.08 | 25.6 | 320 |
| Mesylate Salt | 0.08 | 48.3 | 604 |
| Particle Size Reduction | |||
| Micronization | 0.08 | 1.5 | 19 |
| Nanosuspension | 0.08 | 12.8 | 160 |
| Solid Dispersion | |||
| with PVP K30 (1:5 ratio) | 0.08 | 89.4 | 1118 |
| with HPMC-AS (1:3 ratio) | 0.08 | 152.1 | 1901 |
| Complexation | |||
| with HP-β-Cyclodextrin | 0.08 | 76.9 | 961 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: pH-Dependent Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0).
-
Sample Preparation: Add an excess amount of the novel orexin 2 receptor antagonist to each buffer solution in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Preparation and Evaluation of a Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve the novel orexin 2 receptor antagonist and a carrier polymer (e.g., PVP K30) in a suitable common solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) at a specific drug-to-polymer ratio (e.g., 1:5 w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Dry the resulting solid under vacuum for 24 hours to remove any residual solvent.
-
Characterization:
-
Characterize the solid dispersion for its amorphous nature using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Determine the aqueous solubility of the solid dispersion using the method described in Protocol 1.
-
Protocol 3: Preparation of an Inclusion Complex with HP-β-Cyclodextrin (Kneading Method)
-
Mixing: Mix the novel orexin 2 receptor antagonist and HP-β-cyclodextrin in a specific molar ratio (e.g., 1:1) in a mortar.
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., water:ethanol 50:50 v/v) to the mixture and knead thoroughly for 60 minutes to form a paste.
-
Drying: Dry the paste in an oven at 40-50°C until a dry powder is obtained.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Evaluation:
-
Confirm complex formation using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and DSC.
-
Determine the aqueous solubility of the inclusion complex as described in Protocol 1.
-
Visualizations
Orexin 2 Receptor Signaling Pathway
The orexin 2 receptor (OX2R) is a G-protein coupled receptor (GPCR). Upon binding of the orexin neuropeptide, the receptor activates downstream signaling cascades.
Caption: Orexin 2 Receptor Gq-coupled signaling pathway.
Experimental Workflow for Solubility Enhancement
This diagram outlines a logical workflow for selecting and evaluating different solubility enhancement techniques.
Caption: Decision workflow for solubility enhancement.
Logical Relationship of Solubility Techniques
This diagram illustrates the relationship between different categories of solubility enhancement techniques.
Caption: Categories of solubility enhancement methods.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. wjbphs.com [wjbphs.com]
- 4. ijpbr.in [ijpbr.in]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. dovepress.com [dovepress.com]
- 7. pharmtech.com [pharmtech.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid Dispersion Oral Thin Film Preparation Technology - Oral Thin Film - CD Formulation [formulationbio.com]
- 12. US10098892B2 - Solid dosage formulations of an orexin receptor antagonist - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 15. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 17. scispace.com [scispace.com]
Troubleshooting low yield in the synthesis of an orexin 2 receptor antagonist
Welcome to the technical support center for the synthesis of orexin (B13118510) 2 receptor (OX2R) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction yields.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of orexin receptor antagonists, such as suvorexant and lemborexant.
Question 1: Why is the yield of my amide coupling reaction unexpectedly low?
Answer:
Low yield in the final amide coupling step is a frequent issue. This reaction, which typically joins a chiral amine intermediate with a carboxylic acid fragment, is critical for the formation of the final product. Several factors can contribute to poor conversion.
Potential Causes and Solutions:
-
Ineffective Coupling Reagents: The choice of coupling reagent is paramount. Standard reagents may be insufficient for sterically hindered substrates common in these syntheses.
-
Solution: Screen a panel of modern coupling reagents. Propylphosphonic anhydride (B1165640) (T3P) is often effective for these types of amidations, as demonstrated in the synthesis of lemborexant.[1] Other options include HATU, HOBt/EDC, or COMU.
-
-
Inadequate Base: The base used to neutralize the amine salt and activate the carboxylic acid can significantly impact the reaction.
-
Solution: Ensure the base is non-nucleophilic and sufficiently strong. Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are common choices. Ensure the base is dry and added in the correct stoichiometric amount.
-
-
Degradation of Starting Materials: The carboxylic acid or amine starting materials may be impure or may have degraded. Acid chlorides, if used, are particularly moisture-sensitive and can hydrolyze, reducing the effective concentration of the acylating agent.[2]
-
Solution: Verify the purity of starting materials using NMR or LC-MS before starting the reaction. If preparing an acid chloride, use it immediately after formation.[2]
-
-
Reaction Conditions: Temperature and solvent can influence reaction rate and side product formation.
-
Solution: Run the reaction at room temperature or slightly elevated temperatures (40-50 °C) if the reaction is sluggish. Ensure the solvent (e.g., DMF, DCM, or 2-MeTHF) is anhydrous.
-
Summary of Common Amide Coupling Conditions
| Coupling Reagent | Base | Solvent | Typical Temperature | Key Considerations |
| T3P | DIPEA, Pyridine | 2-MeTHF, EtOAc | 25-50 °C | Often high-yielding for complex substrates.[1] |
| HATU/HOAt | DIPEA, 2,6-Lutidine | DMF, NMP | 0-25 °C | Minimizes racemization; effective for hindered amines. |
| EDC/HOBt | NMM, DIPEA | DCM, DMF | 0-25 °C | Classic reagent combination; cost-effective but may be less efficient. |
| Oxalyl Chloride | Pyridine, Et3N | DCM, THF | 0 °C to RT | Forms an intermediate acid chloride; requires anhydrous conditions.[2] |
Question 2: I'm observing poor yield and multiple byproducts during the formation of the chiral diazepine (B8756704) core for suvorexant. What's going wrong?
Answer:
The formation of the seven-membered diazepine ring is a challenging step in the synthesis of suvorexant and related analogs. Low yields often stem from issues in the intramolecular cyclization or the preceding steps.
Potential Causes and Solutions:
-
Inefficient Intramolecular Cyclization: The intramolecular reductive amination or cyclization to form the diazepine ring can be low-yielding if conditions are not optimized. One report noted yields of less than 50% for an intramolecular cyclization using sodium methoxide.[3]
-
Side Reactions: The starting materials for the cyclization can undergo intermolecular reactions or other side reactions, competing with the desired intramolecular pathway.
-
Solution: Employing high-dilution principles can favor intramolecular cyclization over intermolecular polymerization. This involves the slow addition of the substrate to the reaction mixture.
-
-
Racemization or Epimerization: The chiral center in the diazepine ring is crucial for biological activity. Harsh basic or acidic conditions can lead to a loss of enantiomeric purity.
-
Solution: Use mild reaction conditions. For reductive amination, using a mild acid catalyst like acetic acid is common. Monitor enantiomeric excess (ee) at each step using chiral HPLC.
-
Protocol: Intramolecular Reductive Amination for Diazepine Synthesis
This protocol is adapted from synthetic routes for suvorexant.[2][4]
-
Deprotection: Dissolve the Boc-protected amino ketone intermediate in a suitable solvent like methanol (B129727) or ethyl acetate.
-
Add an acid (e.g., methanesulfonic acid or HCl in dioxane) and stir at room temperature until TLC or LC-MS analysis shows complete removal of the Boc group.
-
Neutralize the resulting amine salt with a base such as triethylamine (B128534) or sodium bicarbonate.
-
Reductive Amination: To the crude amine, add a solvent like dichloromethane (B109758) (DCM) and a reducing agent (e.g., sodium triacetoxyborohydride).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work-up: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the resulting racemic diazepine by column chromatography or proceed to chiral resolution.
Question 3: My chiral resolution step is inefficient, providing low yield and/or low enantiomeric excess (ee). How can I improve this?
Answer:
Achieving high enantiopurity is critical, and classical resolution or chiral chromatography can be major sources of yield loss. In early syntheses of suvorexant, classical resolution proved low-yielding and upgrading the enantiomeric purity beyond 97% ee was challenging.[4]
Potential Causes and Solutions:
-
Poor Crystal Formation: The diastereomeric salts formed during classical resolution may not crystallize well, leading to poor separation and low recovery. The use of L-di-benzoyl tartaric acid in one suvorexant synthesis led to material with poor filtration properties.[4]
-
Solution: Screen a variety of resolving agents (e.g., different tartaric acid derivatives, mandelic acid, or camphorsulfonic acid). Also, screen different solvent systems for crystallization, as solubility is key to effective resolution.
-
-
Enantioselective Synthesis: A superior alternative to resolution is to introduce chirality early through an asymmetric reaction.
-
Solution: Employ an enantioselective method. For suvorexant, a highly efficient synthesis was developed using a tandem enantioselective transamination/annulation reaction.[5][6] For lemborexant, the synthesis starts with (R)-epichlorohydrin to set the stereochemistry early.[1] Asymmetric transfer hydrogenation using a Ru-based catalyst has also been used to produce the chiral diazepine ring with high enantiopurity (94.5% ee).[3]
-
Comparison of Chiral Introduction Strategies
| Method | Typical Yield | Typical Enantiomeric Excess (ee) | Pros | Cons |
| Classical Resolution | 25-40% | >97% (after recrystallization) | Well-established technique. | Low theoretical max yield (50%), labor-intensive.[4] |
| Chiral HPLC | >90% (recovery) | >99% | High purity, applicable to many compounds. | Expensive, not easily scalable.[3] |
| Asymmetric Synthesis | 60-95% (for the key step) | >95% | High yielding, scalable, more efficient. | Requires development of specific catalytic systems.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the orexin 2 receptor?
The orexin 2 receptor (OX2R) is a G protein-coupled receptor (GPCR). Its activation by orexin-A or orexin-B peptides triggers several intracellular signaling cascades. OX2R primarily couples to Gq and Gi proteins, and in some contexts, Gs.[7][8][9]
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes PIP2 into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[7][10] This cascade is a hallmark of orexin receptor activation.[9]
-
Gi Pathway: Coupling to Gi inhibits adenylyl cyclase, reducing cAMP levels.
-
Gs Pathway: In some cell types, OX2R can couple to Gs, which activates adenylyl cyclase and increases cAMP production, leading to protein kinase A (PKA) activation.[11]
-
MAPK Pathway: Downstream of these initial signals, orexin receptor activation stimulates the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2 and p38 MAPK, which are involved in regulating various cellular processes.[8][11]
Q2: What is a general workflow for synthesizing a dual orexin receptor antagonist?
Most syntheses are convergent, meaning different key fragments of the molecule are prepared separately and then combined near the end of the synthesis.
Q3: How should I approach troubleshooting a multi-step synthesis when the final yield is low?
A systematic approach is essential. The goal is to isolate the specific step(s) responsible for the yield loss.
References
- 1. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]
- 2. Suvorexant synthesis - chemicalbook [chemicalbook.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective synthesis of a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 8. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing OX2R Antagonist Dosage for In vivo Mouse Sleep Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing orexin-2 receptor (OX2R) antagonists in in vivo sleep studies in mice. The information is designed to assist in optimizing experimental design and troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My OX2R antagonist is not inducing sleep. What are the possible reasons and troubleshooting steps?
A1: Several factors could contribute to a lack of sleep induction. Consider the following:
-
Dosage: The dose may be too low. It is crucial to perform a dose-response study to determine the optimal dose for your specific compound and mouse strain. For example, studies have shown that different doses of OX2R antagonists and dual orexin (B13118510) receptor antagonists (DORAs) have varying effects on sleep parameters.[1][2]
-
Timing of Administration: The effect of an OX2R antagonist can differ significantly depending on whether it is administered during the active (dark) or inactive (light) phase of the mouse's circadian cycle.[1][3] Sleep-promoting effects are generally more pronounced when the antagonist is given during the active phase when orexin neurons are more active.[1]
-
Route of Administration: The bioavailability and pharmacokinetics of the compound are highly dependent on the administration route (e.g., oral gavage, intraperitoneal injection). Ensure the chosen route is appropriate for the compound's formulation and allows for sufficient brain penetration.
-
Compound Stability and Formulation: Verify the stability of your compound in the chosen vehicle. Improperly formulated or degraded compounds will not be effective.
-
Mouse Strain: Different mouse strains can exhibit varied responses to pharmacological agents. Ensure that the strain you are using is appropriate and consider potential strain-specific differences in metabolism and receptor expression.
Q2: I am observing inconsistent results between individual mice. How can I reduce variability?
A2: Inter-individual variability is a common challenge in in vivo studies. To minimize this:
-
Acclimatization: Ensure all mice are properly acclimated to the experimental conditions, including housing, handling, and EEG/EMG recording equipment, to reduce stress-induced variations in sleep.
-
Baseline Recordings: Always record baseline sleep data for each mouse before drug administration. This allows each animal to serve as its own control and helps to account for individual differences in sleep patterns.
-
Controlled Environment: Maintain a strict light-dark cycle, consistent temperature, and minimal noise and disturbance in the animal facility.
-
Randomization and Blinding: Randomize the allocation of treatments and, where possible, blind the experimenter to the treatment conditions to avoid bias.
Q3: My selective OX2R antagonist is increasing NREM sleep but has minimal effect on REM sleep. Is this expected?
A3: Yes, this is a recognized pharmacological profile for some selective OX2R antagonists. Studies have shown that selective OX2R antagonists, such as Compound 1m (C1m), primarily increase non-rapid eye movement (NREM) sleep time with little to no effect on REM sleep.[1][4] In contrast, dual orexin receptor antagonists (DORAs) like suvorexant tend to increase both NREM and REM sleep.[1][4] This difference is thought to be due to the differential roles of OX1R and OX2R in regulating sleep stages. Blockade of OX1R, in addition to OX2R, may contribute to the promotion of REM sleep.[5]
Q4: I am concerned about off-target effects. How can I confirm the observed sleep phenotype is due to OX2R antagonism?
A4: To confirm the specificity of your compound's effect, consider the following experiments:
-
Use of Knockout Mice: Test the compound in OX2R knockout mice. A specific OX2R antagonist should have no effect on sleep in these animals.[6] This is a robust method to demonstrate target engagement.
-
Comparison with a DORA: Compare the effects of your selective OX2R antagonist with a well-characterized DORA. The differing effects on sleep architecture, particularly REM sleep, can provide evidence for selectivity.[1][3]
-
Receptor Occupancy Studies: If feasible, conduct ex vivo receptor occupancy studies to correlate the dose administered with the percentage of OX2R bound in the brain. Efficacy in sleep promotion has been linked to achieving a certain threshold of OX2R occupancy.[7]
Q5: Are there any concerns about inducing cataplexy with OX2R antagonists?
A5: While narcolepsy with cataplexy is caused by a loss of orexin neurons, the acute pharmacological blockade of orexin receptors, particularly with DORAs at high doses, can induce cataplexy-like episodes in mice, especially when presented with a rewarding stimulus like chocolate.[2] Selective OX2R antagonists are thought to have a reduced tendency to induce cataplexy compared to DORAs.[8] However, it is an important potential side effect to monitor, especially when using high doses.
Quantitative Data Summary
The following tables summarize quantitative data from cited in vivo sleep studies in mice, providing a comparative overview of the effects of different OX2R antagonists and DORAs.
Table 1: Effects of Selective OX2R Antagonist (C1m) and DORA (Suvorexant) on Sleep Parameters in Mice (Administered at the start of the dark period) [1]
| Compound | Dose (mg/kg, oral) | Change in Wakefulness (first 6h) | Change in NREM Sleep | Change in REM Sleep |
| C1m | 30 | ↓ 17.2% | ↑ | Minimal effect |
| 90 | ↓ 22.6% | ↑ | Minimal effect | |
| Suvorexant | 30 | ↓ 17.8% | ↑ | ↑ |
Table 2: Effects of DORA (Lemborexant and Almorexant) on Sleep Parameters in Wild-Type Mice [2]
| Compound | Dose (mg/kg) | Change in Wake | Change in NREM Sleep | Change in REM Sleep |
| Lemborexant | 10 | ↓ | ↑ | ↑ |
| 30 | ↓ (dose-dependent) | ↑ (dose-dependent) | ↑ (dose-dependent) | |
| Almorexant | 30 | ↓ from 73% to 56.5% | ↑ | ↑ |
| 100 | ↓ from 73% to 40% | ↑ | ↑ |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Sleep Study in Mice
-
Animal Preparation:
-
Adult male C57BL/6J mice are commonly used.
-
Surgically implant EEG and EMG electrodes for polysomnography recordings under anesthesia.
-
Allow for a recovery period of at least one week.
-
Acclimate mice to the recording chambers and tethered setup for several days.
-
-
Baseline Recording:
-
Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns for each mouse.
-
-
Drug Administration:
-
Prepare the OX2R antagonist in a suitable vehicle (e.g., 20% Vitamin E TPGS, DMSO).
-
Administer the compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time point (e.g., start of the dark phase, ZT12).
-
-
Post-Administration Recording:
-
Record EEG/EMG data continuously for at least 6-24 hours following administration.
-
-
Data Analysis:
-
Manually or automatically score the recordings into wakefulness, NREM sleep, and REM sleep epochs.
-
Analyze key sleep parameters: total time in each state, bout number and duration of each state, and latency to sleep onset.
-
Compare the effects of the drug treatment to the vehicle control and baseline data.
-
Visualizations
Below are diagrams illustrating key concepts related to OX2R antagonist function and experimental design.
Caption: Orexin signaling pathway and the action of an OX2R antagonist.
Caption: A typical experimental workflow for in vivo sleep studies in mice.
Caption: A troubleshooting flowchart for lack of sleep induction.
References
- 1. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct effects of orexin 2 receptor antagonism and dual orexin 1,2 receptor antagonism on sleep architecture in mice. - OAK Open Access Archive [oak.novartis.com]
- 4. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orexin-1 receptor blockade dysregulates REM sleep in the presence of orexin-2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The duration of sleep promoting efficacy by dual orexin receptor antagonists is dependent upon receptor occupancy threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct effects of IPSU and suvorexant on mouse sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of Selective Orexin 2 Receptor (OX2R) Antagonists
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with selective orexin (B13118510) 2 receptor (OX2R) antagonists. The focus is on identifying and mitigating off-target effects to ensure data integrity and accelerate drug discovery.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns for a selective OX2R antagonist?
A1: The most significant off-target concern is unintended activity at the highly homologous orexin 1 receptor (OX1R).[1] Both receptors are activated by the endogenous neuropeptides orexin-A and orexin-B.[2] While orexin-A has a similar affinity for both receptors, orexin-B preferentially binds to OX2R.[1] Unwanted OX1R antagonism can confound experimental results, as this receptor is involved in distinct physiological processes such as the regulation of emotions, pain, feeding, and addiction.[3] Beyond OX1R, broader off-target screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters is crucial to identify other potential interactions.
Q2: My supposedly "selective" OX2R antagonist is producing effects consistent with dual antagonism (e.g., pronounced effects on REM sleep). How can I verify its selectivity?
A2: This is a common issue. While a compound may be marketed as "selective," its degree of selectivity is critical. A 50- to 100-fold selectivity for OX2R over OX1R is a generally accepted guideline to ensure that at therapeutic concentrations for OX2R, there is minimal occupancy at OX1R.[1] To verify selectivity, you should perform quantitative in vitro assays. A radioligand binding assay will determine the binding affinity (Ki) at both human OX1R and OX2R, while a functional assay, such as a calcium flux assay, will determine the functional potency (IC50) at both receptors. Comparing these values will give you a quantitative measure of selectivity.
Q3: What is the canonical signaling pathway for OX2R, and how can I leverage this for functional assays?
A3: Orexin receptors are GPCRs. OX2R primarily couples through the Gq subclass of heterotrimeric G-proteins, though it can also couple to Gi/o.[4][5] The canonical Gq pathway involves the activation of phospholipase C (PLC), which leads to the production of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic Ca2+ concentration.[4][5] This calcium release is a robust and easily measurable signal, making calcium flux assays the gold standard for determining the functional potency of orexin receptor antagonists.
Q4: My compound shows low potency in my functional assay despite having high binding affinity. What could be the cause?
A4: This discrepancy can arise from several factors:
-
Assay Conditions: The kinetics of antagonist binding can influence functional outcomes. Antagonists with very slow dissociation rates (slow-offset) can appear non-competitive or pseudo-irreversible, especially with short agonist incubation times, leading to a depression of the maximal agonist response rather than a simple rightward shift of the dose-response curve.[8]
-
Compound Integrity: Verify the stability and purity of your compound. Peptides, in particular, can degrade. Ensure proper storage and handling.
-
Cellular Environment: The receptor density and signaling efficiency can vary between cell lines (e.g., CHO vs. HEK293 cells) and can be affected by cell health and passage number.[9]
-
Allosteric Modulation: Your compound might be an allosteric modulator rather than a competitive orthosteric antagonist, which would not be apparent in a simple binding assay but would affect the functional response to the endogenous agonist.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Problem / Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| Unexpected sedative effects at low doses or atypical sleep architecture changes (e.g., significant REM sleep increase). | 1. Insufficient Selectivity: The antagonist may have significant OX1R activity. Dual orexin receptor antagonists (DORAs) are known to increase both NREM and REM sleep.[10] 2. Off-Target Activity: The compound may be interacting with other CNS receptors (e.g., GABAA, histamine, serotonin (B10506) receptors).[1][11] | 1. Quantify Selectivity: Perform head-to-head binding and functional assays for OX1R and OX2R to determine the selectivity ratio (Ki OX1R / Ki OX2R). 2. Broad Off-Target Screening: Screen the compound against a commercial safety panel (e.g., a CEREP panel) to identify interactions with a wide range of CNS targets. |
| Inconsistent results between experimental batches. | 1. Compound Degradation: The antagonist may be unstable in solution or after freeze-thaw cycles. 2. Cell Line Drift: Receptor expression levels can change with excessive cell passaging. 3. Reagent Variability: Inconsistent agonist (Orexin-A/B) concentration or activity. | 1. Aliquot & Store Properly: Prepare fresh solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Use Low-Passage Cells: Maintain a cell bank of low-passage cells and thaw a new vial regularly. 3. Validate Agonist: Run an agonist dose-response curve with each experiment to ensure its potency (EC50) is consistent. |
| No observable antagonism in a functional assay. | 1. Incorrect Agonist Concentration: The agonist concentration used for stimulation may be too high, overcoming the competitive antagonist.[9] 2. Low Receptor Expression: The cell line may have insufficient receptor density, leading to a small signal window. 3. Assay Sensitivity: The chosen assay (e.g., endpoint vs. kinetic calcium flux) may not be sensitive enough. | 1. Optimize Agonist Concentration: Use an agonist concentration at or near the EC80 (80% of maximal effect) to provide a sufficient window for observing inhibition. 2. Confirm Receptor Expression: Verify receptor expression using methods like qPCR or Western blot. 3. Optimize Assay Protocol: Ensure optimal dye loading, incubation times, and instrument settings. Consider a more sensitive detection method if available. |
| Maximal agonist response is suppressed, not just shifted. | 1. Slow-Offset Kinetics: The antagonist may dissociate from the receptor very slowly, appearing as a non-competitive or insurmountable antagonist.[8] 2. Allosteric Antagonism: The compound may bind to a site other than the orthosteric pocket, preventing the receptor from reaching its fully active conformation. | 1. Perform Washout Experiments: Pre-incubate with the antagonist, then wash the cells thoroughly before adding the agonist. If antagonism persists, it suggests slow-offset kinetics. 2. Vary Pre-incubation Time: A longer pre-incubation time will often increase the apparent potency of a slow-offset antagonist. 3. Binding Kinetic Studies: Use competition kinetic binding assays to directly measure the antagonist's association (kon) and dissociation (koff) rates.[8] |
Quantitative Data Summary
The following table presents example in vitro pharmacological data for representative orexin receptor antagonists. Values are illustrative and can vary based on experimental conditions.
| Compound | Type | OX1R Ki (nM) | OX2R Ki (nM) | Selectivity (OX1/OX2) | Reference |
| Suvorexant | Dual (DORA) | - | - | ~1 | [10] |
| Daridorexant | Dual (DORA) | - | - | ~1 | [12][13] |
| Seltorexant (B610775) | Selective OX2R | - | - | >50-fold | [14][15] |
| SB-334867 | Selective OX1R | 173 | >10,000 | ~0.017 | [16] |
| Almorexant (S-enantiomer) | Dual (DORA) | 21 | 6.9 | ~3 | [16] |
Key Experimental Protocols
Protocol 1: Calcium Flux Functional Assay for Orexin Receptor Antagonism
This protocol outlines a method to determine the potency (IC50) of a selective OX2R antagonist using a fluorescent calcium indicator in a cell line stably expressing the human OX2 receptor (e.g., CHO-K1 or HEK-293).
Materials:
-
CHO-K1 cells stably expressing human OX2R.
-
Culture Medium: F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) with probenecid.
-
Orexin-A (human) as the agonist.
-
Test antagonist compound.
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating:
-
The day before the assay, seed the OX2R-expressing cells into black, clear-bottom microplates at a density that will result in a 90-100% confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO2, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation (Antagonist Plate):
-
Prepare serial dilutions of the test antagonist in Assay Buffer at 2X the final desired concentration. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Agonist Preparation (Agonist Plate):
-
Prepare Orexin-A in Assay Buffer at a 3X final concentration corresponding to its EC80 (this value must be predetermined from a full agonist dose-response curve).
-
-
Assay Execution (using a fluorescence plate reader):
-
Place the dye-loaded cell plate into the instrument.
-
Pre-incubation: Transfer the antagonist solutions from the antagonist plate to the cell plate. Incubate for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptor.
-
Measurement:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Configure the instrument to inject the Orexin-A solution from the agonist plate.
-
Continue to measure the fluorescence signal for an additional 90-180 seconds to capture the peak calcium response.
-
-
-
Data Analysis:
-
Calculate the response for each well (e.g., maximum peak fluorescence minus baseline).
-
Normalize the data: Set the response of the vehicle control (agonist only) as 100% and the response of a no-agonist control as 0%.
-
Plot the normalized response against the log concentration of the antagonist.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value of the antagonist.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Gq signaling pathway for the Orexin 2 Receptor (OX2R).
Caption: A logical workflow for troubleshooting unexpected in vivo results.
Caption: Workflow for assessing the in vitro selectivity of a new compound.
References
- 1. daneshyari.com [daneshyari.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 7. Cellular Signaling Mechanisms of Hypocretin/Orexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vjneurology.com [vjneurology.com]
- 12. What are the approved indications for Daridorexant? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Johnson & Johnson’s investigational seltorexant shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 16. LSN2424100: a novel, potent orexin-2 receptor antagonist with selectivity over orexin-1 receptors and activity in an animal model predictive of antidepressant-like efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Animal Sleep Studies with Orexin Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal sleep studies involving orexin (B13118510) antagonists.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions to enhance the consistency and reliability of your data.
Issue 1: High Variability in Baseline Sleep-Wake Patterns Across Animals
-
Potential Cause: Inadequate habituation to the experimental environment can lead to a "first-night effect," characterized by altered sleep patterns.[1] Environmental instability, including fluctuations in temperature, humidity, light, and sound, can also significantly impact sleep.[1][2][3]
-
Troubleshooting Steps:
-
Acclimatization: Ensure a sufficient acclimatization period for animals in the recording chambers before baseline data collection begins. A standard protocol involves at least one full 24-hour cycle of habituation.
-
Environmental Control: Maintain a stable and consistent environment. This includes controlling for ambient temperature, humidity, and noise levels. The light-dark cycle should be strictly maintained.[1][2]
-
Consistent Husbandry: Standardize all animal husbandry procedures, including cage changes and feeding times, as these can disrupt sleep patterns.[4] Cage changes have been shown to disrupt sleep for approximately 3 hours.[4]
-
Social Housing: Consider the housing conditions. Group housing can alter sleep architecture compared to single housing.[4]
-
Issue 2: Inconsistent or Weaker-Than-Expected Drug Efficacy
-
Potential Cause: The timing of drug administration in relation to the animal's circadian rhythm can significantly influence the effect of orexin antagonists. Efficacy is generally greater during the active phase when endogenous orexin levels are higher.[1] Variability in drug absorption due to the route of administration can also be a factor.[1]
-
Troubleshooting Steps:
-
Standardized Dosing Time: Administer the orexin antagonist at a consistent time relative to the light-dark cycle for all animals in the study.[1]
-
Route of Administration: Oral gavage can lead to variability in absorption.[1] If inconsistent plasma levels are suspected, consider alternative routes like intraperitoneal (IP) injection, ensuring proper technique to minimize stress.
-
Pharmacokinetics: Be aware of the specific pharmacokinetic profile of the antagonist being used, including its metabolism and receptor occupancy characteristics.[1]
-
Dose-Response Curve: If efficacy is low, it's possible the dose is insufficient to achieve the necessary receptor blockade. A dose-response study may be necessary to determine the optimal dose for your specific animal model and experimental conditions.[1]
-
Issue 3: Sex-Specific Differences in Response to Orexin Antagonists
-
Potential Cause: Preclinical studies have demonstrated sex-based differences in baseline sleep architecture and in the response to orexin antagonists.[1]
-
Troubleshooting Steps:
-
Balanced Study Design: Ensure your study is adequately powered to detect potential sex-specific effects by including both male and female animals.
-
Separate Analyses: Analyze data from male and female animals separately to identify any sex-dependent drug effects.
-
Hormonal Cycle Monitoring: In female animals, consider monitoring the estrous cycle, as hormonal fluctuations can influence sleep patterns.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical environmental factors to control in animal sleep studies?
A1: The most critical environmental factors to control are temperature, light, and sound.[5] Maintaining a stable temperature is crucial as both high and low temperatures can disrupt sleep.[6][7] A strict and consistent light-dark cycle is essential for maintaining the animal's natural circadian rhythm. Minimizing unexpected noises and vibrations is also vital, as these can cause arousals and fragment sleep.[5]
Q2: How can I minimize stress during drug administration?
A2: Minimizing handling stress is key to obtaining reliable data.[1] For oral gavage, ensure personnel are well-trained in the proper technique to avoid injury and distress.[8][9] For injections, use appropriate restraint methods and perform the procedure swiftly and efficiently.[10][11] Habituate the animals to the handling and administration procedures before the actual experiment begins.
Q3: What is the recommended duration for baseline sleep recording?
A3: A minimum of 24 to 48 hours of baseline recording is recommended to account for normal variations in sleep patterns and to ensure a stable baseline before drug administration. The first 24 hours are often considered part of the habituation period.[12]
Q4: How do different orexin antagonists affect sleep architecture?
A4: Dual orexin receptor antagonists (DORAs) like almorexant, lemborexant, and suvorexant generally decrease wakefulness and increase both NREM and REM sleep in a dose-dependent manner.[1][13][14][15][16][17] However, some studies suggest that suvorexant may have a more pronounced effect on increasing REM sleep compared to NREM sleep.[2][5] Selective OX2R antagonists have also been shown to effectively promote both NREM and REM sleep.[6][18]
Data Presentation
Table 1: Dose-Dependent Effects of Almorexant on Sleep Stages in Rodents
| Animal Model | Dose (mg/kg) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Citation(s) |
| Mice | 30 | ↓ | ↑ | ↑ | [15] |
| 100 | ↓↓ | ↑↑ | ↑↑ | [1][15] | |
| 300 | ↓↓↓ | ↑↑↑ | ↑↑↑ | [14] | |
| Sprague-Dawley Rats | 30 - 300 | ↓ | ↑ | ↑ | [1] |
Table 2: Dose-Dependent Effects of Lemborexant on Sleep Stages in Mice
| Dose (mg/kg) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Citation(s) |
| 10 | ↓ | ↑ | ↑ | [15] |
| 30 | ↓↓ | ↑↑ | ↑↑ | [13][15] |
Table 3: Effects of Suvorexant on Sleep Stages in Mice
| Dose (mg/kg) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Citation(s) |
| 25 | ↓ (first hour) | No significant change | ↑↑ | [5][19] |
| 50 | No significant change | No significant change | ↑↑ | [2] |
Experimental Protocols
Protocol 1: EEG/EMG Implantation and Recording in Mice
This protocol provides a general guideline for the surgical implantation of electrodes for sleep studies and subsequent data acquisition.
1. Electrode Preparation and Surgical Implantation:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
EEG Electrode Placement: Drill small burr holes through the skull over the frontal and parietal cortices. Gently screw in stainless steel EEG electrodes until they touch the dura mater.
-
EMG Electrode Placement: Insert two insulated, flexible stainless-steel wires into the nuchal (neck) muscles to record EMG activity.
-
Headmount Assembly: Secure the electrodes to a headmount connector with dental cement.
-
Post-operative Care: Provide appropriate post-operative analgesia and allow the animal to recover for at least one week before starting the experiment.[7]
2. EEG/EMG Recording:
-
Habituation: Connect the animal to the recording cable in its home cage and allow for a habituation period of at least 24 hours.[7][20]
-
Data Acquisition: Record EEG and EMG signals continuously using a data acquisition system. A common sampling rate is 250 Hz or higher.[21]
-
Signal Filtering: Apply appropriate digital filters to the raw signals (e.g., EEG: 0.5-35 Hz; EMG: 10-100 Hz).[15][21]
3. Sleep Scoring and Data Analysis:
-
Epoching: Divide the recording into 10-second epochs.
-
Vigilance State Classification: Score each epoch as Wake, NREM sleep, or REM sleep based on the EEG and EMG characteristics.
-
Wake: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta) EEG; low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta) EEG; muscle atonia (very low EMG).[7]
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare sleep parameters (e.g., total sleep time, bout duration, sleep latency) between treatment groups.[15][20]
Protocol 2: Oral Gavage in Mice
This protocol outlines the standard procedure for administering substances directly into the stomach.
1. Preparation:
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.[8][9]
-
Gavage Needle Selection: Choose an appropriately sized gavage needle (typically 20-22 gauge for adult mice) with a ball-tip to prevent esophageal injury.[8][22]
-
Volume Calculation: Calculate the appropriate volume to administer based on the animal's body weight (typically not exceeding 10 ml/kg).[8][23]
2. Administration:
-
Insertion: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow as the needle passes into the esophagus.[8][9]
-
Delivery: Once the needle is in the correct position, slowly depress the syringe plunger to deliver the substance.
-
Withdrawal: Gently withdraw the needle.
3. Post-Administration Monitoring:
-
Monitor the animal for any signs of distress, such as labored breathing, immediately after the procedure.[24]
Mandatory Visualizations
Caption: Orexin signaling pathway and the mechanism of action of orexin antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential sleep/wake response and sex differences following acute suvorexant, MK‐1064 and zolpidem administration in the rTg4510 mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Housing Condition and Cage Change on Characteristics of Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct effects of IPSU and suvorexant on mouse sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of orexin-2 receptor antagonist on sleep and event-related oscillations in female rats exposed to chronic intermittent ethanol during adolescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Evaluation of a Piezoelectric System as an Alternative to Electroencephalogram/ Electromyogram Recordings in Mouse Sleep Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Promotion of sleep by suvorexant-a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jcsm.aasm.org [jcsm.aasm.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ndineuroscience.com [ndineuroscience.com]
- 21. tandfonline.com [tandfonline.com]
- 22. uac.arizona.edu [uac.arizona.edu]
- 23. research.fsu.edu [research.fsu.edu]
- 24. ouv.vt.edu [ouv.vt.edu]
Resolving inconsistencies in orexin 2 receptor binding assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orexin (B13118510) 2 receptor (OX2R) binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common assay formats for studying orexin 2 receptor binding?
A1: The most common assay formats include radioligand binding assays, fluorescence polarization (FP) assays, and cell-based functional assays that measure downstream signaling, such as calcium flux or inositol (B14025) phosphate (B84403) accumulation.[1][2][3] Radioligand binding is considered a gold standard for determining the affinity of a ligand for its receptor due to its sensitivity and robustness.[1] FP assays offer a non-radioactive alternative for measuring binding interactions in solution.[2] Functional assays provide insights into the cellular response to receptor binding.[3]
Q2: I am observing high non-specific binding in my radioligand binding assay. What are the potential causes and solutions?
A2: High non-specific binding can obscure the specific binding signal and lead to inaccurate results.[4] Common causes include:
-
Radioligand Issues: The radioligand may be at too high a concentration, of low purity, or hydrophobic, leading to non-specific adherence.
-
Tissue/Cell Preparation: Using too much membrane protein can increase non-specific binding sites.
-
Assay Conditions: Incubation times that are too long, or inappropriate buffer composition can contribute to this issue.
Troubleshooting steps include:
-
Reducing the radioligand concentration.
-
Ensuring the radiochemical purity is high.
-
Optimizing the amount of membrane protein used.
-
Decreasing incubation time.
-
Modifying the assay buffer with agents like bovine serum albumin (BSA) to block non-specific sites.[4]
Q3: My fluorescence polarization (FP) assay shows a very low signal or a small assay window. What could be the problem?
A3: A low signal or small assay window in an FP assay can be due to several factors:
-
Tracer Concentration: The concentration of the fluorescently labeled ligand (tracer) may be too high or too low.
-
Tracer Purity: Impurities or a low percentage of labeled tracer can affect the signal.
-
Buffer Composition: The buffer may have high intrinsic fluorescence or contain components that interfere with the assay.
-
Instrument Settings: Incorrect instrument settings for excitation and emission wavelengths, or gain settings can lead to poor signal.
To troubleshoot, you can:
-
Titrate the tracer to find the optimal concentration that gives a good signal-to-noise ratio.[5]
-
Ensure the tracer is of high purity.
-
Use a buffer with low background fluorescence and avoid components like BSA that might bind the fluorophore.[5]
-
Optimize instrument settings.[6]
Q4: My IC50/EC50 values for the same compound are inconsistent between different experiments. What could be the cause?
A4: Inconsistent IC50 or EC50 values can arise from variability in experimental conditions. Key factors include:
-
Cell Passage Number: The receptor expression levels can change with cell passage number, affecting the response.
-
Reagent Preparation: Inconsistent preparation of ligand solutions, buffers, or cell suspensions can lead to variability.
-
Incubation Time: For antagonists with slow binding kinetics, the incubation time can significantly impact the apparent affinity.[7]
-
Assay Temperature: Temperature fluctuations can affect binding kinetics and enzyme activity in functional assays.
To improve consistency, it is important to use cells within a defined passage number range, carefully control the preparation of all reagents, standardize incubation times, and maintain a constant temperature.
Troubleshooting Guides
Issue 1: High Background Signal in Radioligand Binding Assay
| Potential Cause | Troubleshooting Step |
| Radioligand concentration too high | Decrease the concentration of the radioligand. |
| Poor quality of membrane preparation | Ensure proper homogenization and washing of membranes to remove endogenous ligands. |
| Non-specific binding to filters | Pre-soak filters in a blocking agent like 0.3% polyethyleneimine (PEI).[8] |
| Inadequate washing | Increase the number of wash steps with ice-cold buffer to remove unbound radioligand.[4] |
| "Sticky" compound | Add a detergent like 0.1% BSA to the assay buffer to reduce non-specific binding.[4] |
Issue 2: Low Signal-to-Noise Ratio in Fluorescence Polarization Assay
| Potential Cause | Troubleshooting Step |
| Suboptimal tracer concentration | Perform a tracer titration to determine the optimal concentration.[5] |
| Low receptor concentration or activity | Confirm the presence and activity of the receptor in your preparation. |
| Inappropriate buffer conditions | Test different buffer compositions to minimize background fluorescence.[5] |
| Quenching of the fluorophore | Check for potential quenching effects from components in the assay buffer. |
| Incorrect instrument settings | Optimize the gain and other settings on the plate reader.[6] |
Issue 3: Inconsistent Results in Cell-Based Functional Assays (e.g., Calcium Flux)
| Potential Cause | Troubleshooting Step |
| Variation in cell density | Ensure consistent cell seeding density across all wells and plates.[9] |
| Cell health and viability | Monitor cell health and viability regularly; only use healthy, actively dividing cells. |
| Agonist/antagonist preparation | Prepare fresh dilutions of compounds for each experiment. |
| Edge effects on the assay plate | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Inconsistent incubation times | Use a timer to ensure consistent incubation periods for all plates.[10] |
Quantitative Data
Table 1: Binding Affinities (pKi/Ki) of Orexin 2 Receptor Antagonists
| Compound | Radioligand | Cell Line | pKi | Ki (nM) | Reference |
| Suvorexant | [3H]-EMPA | CHO | 8.9 ± 0.2 | 0.13 | [7] |
| Almorexant | [3H]-EMPA | CHO | 8.0 ± 0.1 | 1.0 | [7] |
| EMPA | [3H]-EMPA | CHO | 8.9 ± 0.3 | 0.13 | [7] |
| TCS-OX2-29 | [3H]-EMPA | CHO | 7.5 ± 0.4 | 3.16 | [7] |
| Daridorexant | Not Specified | Not Specified | 8.9 | 0.13 | [11] |
| Lemborexant | Not Specified | Not Specified | 9.3 | 0.05 | [11] |
| Compound 1 | [3H]EMPA | Not Specified | - | 3.6 | [12] |
| Compound 2 | [3H]EMPA | Not Specified | - | 2.2 | [12] |
Table 2: Functional Potencies (pEC50/EC50 and pIC50/IC50) of Orexin Ligands
| Compound | Assay Type | Cell Line | pEC50/EC50 (nM) | pIC50/IC50 (nM) | Reference |
| Orexin-A | Calcium Flux | CHO-OX2 | 8.18 ± 0.10 / 6.6 | - | [3] |
| Orexin-B | Calcium Flux | CHO-OX2 | 8.43 ± 0.09 / 3.7 | - | [3] |
| Suvorexant | Calcium Flux | Not Specified | - | 71 ± 13 | [13] |
| L4 | Calcium Flux | Not Specified | - | 2200 ± 470 | [13] |
Experimental Protocols
Radioligand Binding Assay Protocol (Competitive)
-
Membrane Preparation: Homogenize cells or tissues expressing OX2R in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge to pellet the membranes and wash to remove endogenous substances. Resuspend the final membrane pellet in the assay buffer.[14]
-
Assay Setup: In a 96-well plate, add the assay buffer, the competing unlabeled ligand at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [3H]-EMPA).
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[14]
-
Filtration: Terminate the assay by rapid filtration through a glass fiber filter pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[8]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the competing ligand and calculate the Ki using the Cheng-Prusoff equation.
Fluorescence Polarization Assay Protocol
-
Reagent Preparation: Prepare solutions of the fluorescently labeled orexin receptor ligand (tracer) and the purified orexin 2 receptor in an appropriate assay buffer.
-
Tracer Titration: To determine the optimal tracer concentration, perform a serial dilution of the tracer and measure the fluorescence polarization. Select a concentration that gives a stable and robust signal.[5]
-
Binding Reaction: In a black, low-binding microplate, add the tracer, the test compound (competitor), and the orexin 2 receptor.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore being used.
-
Data Analysis: The change in millipolarization (mP) units is used to determine the binding affinity (Kd) or the inhibitory constant (Ki) of the test compound.
Signaling Pathways and Experimental Workflows
Caption: Orexin 2 Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 3. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. bms.kr [bms.kr]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Improving the metabolic stability of a lead orexin 2 receptor antagonist
Technical Support Center: Orexin (B13118510) 2 Receptor Antagonist Program
Topic: Improving the Metabolic Stability of a Lead Compound
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing the metabolic stability of lead orexin 2 receptor antagonists. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and illustrative diagrams to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it critical for an orexin 2 receptor antagonist?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes located in the liver.[1][2] For an orexin 2 receptor antagonist, or any drug candidate, high metabolic stability is crucial because it directly influences its pharmacokinetic profile.[3][4] A compound that is rapidly metabolized may fail to achieve sufficient plasma concentration and duration of action to exert its therapeutic effect.[3] Improving metabolic stability can lead to increased bioavailability and a longer half-life, potentially allowing for less frequent dosing and a more consistent dose-to-plasma concentration relationship.[5]
Q2: How is the metabolic stability of a lead compound typically assessed in early drug discovery?
A2: In early drug discovery, metabolic stability is primarily assessed using in vitro methods that are cost-effective and suitable for high-throughput screening.[6][7] The most common systems are:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells (hepatocytes) and are a rich source of Phase I metabolic enzymes like CYPs.[2][5] They are widely used to determine a compound's intrinsic clearance.[5]
-
Hepatocytes: Intact liver cells are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors, providing a more comprehensive metabolic picture.[5][8][9]
-
S9 Fraction: This is the supernatant from centrifuged liver homogenate, containing both microsomal and cytosolic enzymes.[3][5]
The rate of disappearance of the parent compound is monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
Q3: What key parameters are derived from in vitro metabolic stability assays, and what is their significance?
A3: The two primary parameters derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[3][6]
-
In Vitro Half-life (t½): This is the time required for 50% of the initial compound concentration to be metabolized in the in vitro system. A shorter half-life indicates lower metabolic stability.[10]
-
Intrinsic Clearance (CLint): This parameter measures the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[5][10]
These parameters are essential for ranking and comparing different compounds, guiding structural modifications, and predicting in vivo pharmacokinetic properties like hepatic clearance and bioavailability.[3][5][10]
Q4: What are the primary medicinal chemistry strategies to improve the metabolic stability of a lead orexin antagonist?
A4: Once a metabolic liability is confirmed, several strategies can be employed to modify the lead compound's structure:[10]
-
Metabolic Hotspot Identification: The first step is to identify the specific site(s) on the molecule that are most susceptible to metabolism ("metabolic soft spots"). This is achieved through metabolite identification studies.[10]
-
Blocking Metabolic Hotspots:
-
Steric Hindrance: Introducing a bulky chemical group near the metabolic hotspot can physically block the drug-metabolizing enzymes from accessing it.[11][12]
-
Bioisosteric Replacement: A metabolically labile functional group can be replaced with a more stable group that retains the desired biological activity.[10][13] For example, a susceptible methyl group might be replaced with a trifluoromethyl (CF3) group.[10]
-
Deuteration: Replacing hydrogen atoms at a metabolic hotspot with deuterium (B1214612) can slow the rate of metabolism due to the kinetic isotope effect, where the carbon-deuterium bond is stronger and harder to break than a carbon-hydrogen bond.[10][14][15]
-
Modulating Electronics: Introducing electron-withdrawing groups near a metabolic site can decrease its electron density, making it less susceptible to oxidative metabolism by CYP enzymes.[10][15]
-
-
Reducing Lipophilicity: Highly lipophilic compounds tend to bind more readily to CYP enzymes. Reducing lipophilicity by incorporating polar groups can decrease metabolism.[2]
Q5: What is "metabolic switching," and how should it be addressed?
A5: Metabolic switching is a phenomenon where blocking the primary metabolic pathway of a compound leads to the emergence of a new, previously minor, metabolic pathway.[10][12] This means that while you may have successfully improved stability at one site, the overall clearance of the compound may not improve if metabolism simply "switches" to another vulnerable site. To address this, it is crucial to perform metabolite identification studies not only on the parent lead compound but also on the newly designed, more stable analogs to ensure a new liability has not been introduced.[10]
Troubleshooting Guides
This section addresses common issues encountered during in vitro metabolic stability assays.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High variability in results between experiments. | 1. Inconsistent enzyme activity due to improper storage/handling of microsomes or hepatocytes.[10]2. Degradation of NADPH cofactor.[11]3. Non-specific binding of the compound to plasticware.[10] | 1. Ensure proper thawing and handling of enzyme sources. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.2. Always prepare NADPH solutions fresh for each experiment and keep them on ice.[11]3. Use low-binding plates and pipette tips. |
| Compound disappears too quickly to measure accurately. | 1. The compound is highly labile.2. The concentration of microsomal protein is too high for this specific compound.[11] | 1. Reduce the incubation time points (e.g., 0, 1, 3, 5, 10, 15 minutes).2. Lower the microsomal protein concentration in the incubation.[11] |
| No metabolism observed, even for positive controls. | 1. Inactive enzyme source (microsomes/hepatocytes).2. Incorrect or degraded cofactor (e.g., NADPH).[11] | 1. Use a new, validated batch of microsomes or hepatocytes.2. Confirm the correct cofactor is being used and prepare it fresh.[11] |
| Compound precipitates in the incubation mixture. | 1. Low aqueous solubility of the orexin antagonist.[11] | 1. Decrease the initial concentration of the test compound.2. Increase the percentage of the organic solvent (e.g., DMSO) used to dissolve the compound, but ensure the final concentration does not inhibit enzyme activity (typically <1%).[11] |
| Poor correlation between in vitro data and in vivo findings. | 1. The in vitro system does not fully represent the in vivo state.[11]2. Other clearance pathways (e.g., renal excretion, biliary clearance) are significant in vivo.[11][12] | 1. Consider using more complex in vitro models like hepatocytes or liver S9 fractions if you started with microsomes.2. Investigate other clearance mechanisms in vivo to get a complete picture of the compound's disposition. |
Data Presentation: Metabolic Stability of Lead OX2R Antagonist & Analogs
The following table presents hypothetical data from a human liver microsomal (HLM) stability assay, demonstrating the successful improvement of a lead compound.
| Compound ID | Modification Strategy | t½ (min) | In Vitro CLint (µL/min/mg protein) |
| Lead-OX2A | Parent Compound | 8.5 | 81.5 |
| Analog-A | Deuteration at identified "soft spot" | 22.1 | 31.4 |
| Analog-B | Bioisosteric replacement of labile moiety | 45.8 | 15.1 |
| Analog-C | Steric shielding near metabolic hotspot | 31.6 | 21.9 |
| Verapamil | Positive Control (High Clearance) | < 5.0 | > 138.6 |
| Carbamazepine | Positive Control (Low Clearance) | > 60.0 | < 11.6 |
Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), 20 mg/mL stock
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive Controls (e.g., Verapamil, Carbamazepine)
-
Acetonitrile (B52724) with an internal standard (for reaction termination)
-
96-well incubation plates and low-binding collection plates
Procedure:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare working solutions of the test compound and controls by diluting stock solutions in phosphate buffer to an intermediate concentration. The final incubation concentration is typically 1 µM.
-
Incubation Setup:
-
Add phosphate buffer and HLM (final concentration e.g., 0.5 mg/mL) to wells of the incubation plate.
-
Add the test compound working solution to the wells.
-
Pre-warm the plate at 37°C for 5-10 minutes with shaking.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This is your T=0 time point for the reaction mixture that will be quenched last.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The T=0 sample is prepared by adding the quenching solution before adding the NADPH system.
-
Sample Processing: After the final time point, seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance is then calculated from the half-life and incubation conditions.
Visualizations: Workflows and Strategies
Caption: Workflow for identifying and improving metabolic stability.
Caption: Common strategies for structural modification.
Caption: Troubleshooting logic for metabolic stability assays.
References
- 1. longdom.org [longdom.org]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 6. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nedmdg.org [nedmdg.org]
- 13. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 14. researchgate.net [researchgate.net]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Strategies for reducing the toxicity of orexin 2 receptor antagonist compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orexin (B13118510) 2 receptor (OX2R) antagonist compounds. The following information is intended to help address common challenges related to compound toxicity and to provide standardized protocols for experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: My OX2R antagonist is showing significant off-target effects in preliminary screens. What is a common strategy to address this?
A1: A primary strategy is to enhance the selectivity of your compound for the OX2R over other receptors, particularly the orexin 1 receptor (OX1R) and other G-protein coupled receptors (GPCRs). Structure-activity relationship (SAR) studies are crucial. Computational modeling and comparison of the crystal structures of OX1R and OX2R can reveal key residue differences in the binding pockets that can be exploited to design more selective ligands.[1] For instance, residues at positions 2.61 and 3.33 have been identified as critical for antagonist selectivity in OX2R.[1] Additionally, utilizing a comprehensive off-target screening panel early in development can help identify and mitigate potential liabilities.
Q2: I am observing signs of cardiotoxicity with my lead compound. What could be the cause and how can I mitigate it?
A2: A common cause of cardiotoxicity for many small molecules is the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel.[2] This can lead to QT interval prolongation and potentially life-threatening arrhythmias.[2]
To mitigate hERG liability, consider the following medicinal chemistry strategies:
-
Reduce Lipophilicity: High lipophilicity is often correlated with hERG inhibition. Replacing lipophilic moieties with more polar groups can reduce this risk.[2][3][4]
-
Lower pKa: Introducing electron-withdrawing groups to lower the pKa of basic nitrogen centers can decrease hERG binding.[2][4]
-
Structural Modifications: Subtle structural changes that disrupt key interactions with the hERG channel pore can also be effective.[3]
Q3: My compound has poor bioavailability and requires high doses, leading to toxicity. What formulation strategies can I explore?
A3: For compounds with poor solubility and bioavailability, formulation strategies can be critical. While a liquid-filled hard gelatin capsule was attempted for almorexant (B167863) to increase bioavailability, it was not successful in that specific case.[5] However, other approaches such as amorphous solid dispersions, lipid-based formulations, and nanoparticle delivery systems can be explored to enhance solubility and absorption, potentially allowing for lower, less toxic doses.
Q4: How can I assess the potential for my OX2R antagonist to form toxic metabolites?
A4: Understanding the metabolic profile of your compound is key. Cytochrome P450 (CYP) enzymes are often involved in the metabolism of orexin antagonists. For example, CYP3A4 is the main enzyme responsible for the metabolism of nivasorexant.[6] Co-administration with strong CYP3A4 inhibitors or inducers can significantly alter drug exposure and should be studied.[6] In vitro assays with human liver microsomes or hepatocytes can identify the major metabolizing enzymes and detect the formation of reactive metabolites. These reactive metabolites can lead to hepatotoxicity by forming covalent adducts with cellular proteins and causing oxidative stress.[7]
Troubleshooting Guides
Issue: High Cytotoxicity Observed in Initial Cell-Based Assays
Possible Cause:
-
Off-target activity: The compound may be hitting other receptors or cellular targets essential for cell viability.
-
Non-specific toxicity: The compound may be disrupting cell membranes or other general cellular processes due to its physicochemical properties (e.g., high lipophilicity).
-
Formation of a toxic metabolite: The cell line used in the assay may be metabolizing the compound into a more toxic species.
Troubleshooting Steps:
-
Confirm On-Target Activity: Run a competitive radioligand binding assay to confirm high affinity for OX2R.
-
Assess Off-Target Profile: Screen the compound against a panel of common off-targets, particularly those known to be involved in cell viability. A CNS-focused safety panel is recommended.[8]
-
Evaluate Physicochemical Properties: Assess the compound's lipophilicity (clogP). If it is very high, consider chemical modifications to increase polarity.
-
In Vitro Cytotoxicity Assay: Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the CC50 (concentration causing 50% cytotoxicity).
-
Metabolic Stability: Investigate the metabolic stability of the compound in the presence of liver microsomes to assess its potential for rapid metabolism and the formation of reactive intermediates.
Issue: Compound Shows Insurmountable Antagonism in Functional Assays
Possible Cause:
-
Slow Dissociation Kinetics: The compound may bind to the OX2R with a very slow off-rate, making it appear as a non-competitive antagonist in assays with short incubation times.[9]
-
Allosteric Modulation: The compound may be binding to an allosteric site on the receptor rather than the orthosteric site where the natural ligand binds.
-
Pseudo-irreversible Binding: Under certain cellular conditions, a compound with slow dissociation can effectively act as a pseudo-irreversible antagonist.[9]
Troubleshooting Steps:
-
Vary Agonist Incubation Time: Perform functional assays (e.g., ERK1/2 phosphorylation) with different agonist incubation times. A slow-offset antagonist will show a greater depression of the maximal agonist response at shorter incubation times.[9]
-
Kinetic Radioligand Binding Studies: Directly measure the association (kon) and dissociation (koff) rates of your compound using kinetic radioligand binding assays.
-
Schild Analysis: Perform a Schild analysis from functional assays. A slope of unity is indicative of competitive antagonism, while a slope different from one may suggest non-competitive or allosteric interactions.
Data Presentation
Table 1: Example of an In Vitro Safety Profile for an OX2R Antagonist Candidate
| Assay Type | Target | Result (IC50/Ki/EC50) | Desired Profile |
| Primary Target | |||
| Radioligand Binding | Human OX2R | 1.2 nM (Ki) | < 10 nM |
| Functional Antagonism | Human OX2R | 2.5 nM (IC50) | < 20 nM |
| Selectivity | |||
| Radioligand Binding | Human OX1R | 150 nM (Ki) | >100-fold vs OX2R |
| Off-Target Liability | |||
| Radioligand Binding | hERG | > 30 µM (IC50) | > 10 µM |
| Radioligand Binding | 5-HT2B | > 10 µM (IC50) | > 1 µM |
| Enzyme Inhibition | CYP3A4 | > 20 µM (IC50) | > 10 µM |
| Cytotoxicity | |||
| MTT Assay | CHO-K1 cells | > 50 µM (CC50) | > 30 µM |
Experimental Protocols
In Vitro Cytotoxicity MTT Assay
This protocol is for assessing the general cytotoxicity of a compound on a mammalian cell line (e.g., CHO-K1).
Materials:
-
CHO-K1 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CHO-K1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be ≤ 0.5%.[10] Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells. Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[11]
-
Incubation: Incubate the plate for 3-4 hours at 37°C.[11][12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the CC50 value.
Radioligand Binding Assay (Competitive)
This protocol determines the binding affinity (Ki) of a test compound for the OX2R.
Materials:
-
Cell membranes from cells expressing human OX2R
-
Radioligand (e.g., [3H]-EMPA)
-
Test compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[13]
-
Non-specific binding control (a high concentration of a known unlabeled OX2R antagonist)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Vacuum filtration manifold (cell harvester)
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[13]
-
150 µL of cell membrane preparation (e.g., 5-20 µg protein)
-
50 µL of test compound at various concentrations (or buffer for total binding, or non-specific control)
-
50 µL of radioligand at a fixed concentration (near its Kd)
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[13]
-
Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[13]
-
Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.[13]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[14]
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol measures the functional antagonism of an OX2R antagonist by assessing its ability to block agonist-induced phosphorylation of ERK1/2.
Materials:
-
HEK-293 or CHO cells stably expressing human OX2R
-
Serum-free cell culture medium
-
OX2R agonist (e.g., Orexin-A)
-
Test compound (antagonist)
-
Lysis buffer
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Serum Starvation: Seed cells in 6-well plates. Once they reach the desired confluency, replace the growth medium with serum-free medium and incubate for 4-12 hours to reduce basal ERK phosphorylation.[15][16]
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the test compound (antagonist) for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Add the OX2R agonist at a concentration around its EC80 and incubate for a short period (e.g., 5-10 minutes) at 37°C.[17]
-
Cell Lysis: Immediately stop the stimulation by aspirating the medium and adding ice-cold lysis buffer. Scrape the cells and collect the lysate.[16]
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.[16]
-
Block the membrane (e.g., with 5% BSA in TBST).[16]
-
Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.[16]
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Re-probing for Total ERK: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.[15]
-
Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal. Plot the normalized signal against the antagonist concentration to determine the IC50.[16]
Visualizations
Caption: Simplified Orexin 2 Receptor (OX2R) signaling pathway leading to ERK1/2 phosphorylation.
Caption: In vitro workflow for assessing the toxicity and safety profile of an OX2R antagonist.
References
- 1. Crystal Structures of Human Orexin 2 Receptor Bound to the Subtype-Selective Antagonist EMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uspharmacist.com [uspharmacist.com]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Selecting Animal Models for Orexin 2 (OX2R) Antagonist Research
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for selecting the appropriate animal models in the study of orexin (B13118510) 2 receptor (OX2R) antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Which animal species are most commonly used for OX2R antagonist research and why?
A: Rodents (rats and mice) are the most frequently used models for initial efficacy and pharmacokinetic (PK) studies due to their well-characterized sleep-wake patterns, cost-effectiveness, and the availability of transgenic strains.[1] Dogs and non-human primates (NHPs) are often used in later-stage preclinical development to assess safety, metabolism, and pharmacokinetics in species more predictive of human outcomes. Key factors for selection include similarities in orexin receptor pharmacology, metabolic pathways, and the specific research question (e.g., sleep promotion, cataplexy, or other CNS effects).
Q2: My OX2R antagonist is potent in vitro but shows weak efficacy in rats. What could be the problem?
A: This is a common translational challenge that can stem from several factors:
-
Species Differences in Receptor Pharmacology: Although the orexin system is generally conserved across mammals, subtle differences in receptor binding affinity and selectivity between species can alter antagonist efficacy.[2][3] It's crucial to characterize your compound's binding affinity at the human, rat, and mouse OX2 receptors.
-
Pharmacokinetics (PK): Poor brain penetration is a primary culprit. The compound may have high plasma protein binding, be actively transported out of the central nervous system (CNS) by efflux transporters (like P-glycoprotein), or have a very short half-life in rodents.[4][5]
-
Metabolism: Rats can have significantly different metabolic pathways compared to humans, leading to rapid clearance or the formation of inactive metabolites.
-
Target Engagement: Lack of efficacy may be due to insufficient receptor occupancy at the tested dose. A dose-response study, ideally correlated with plasma and brain drug concentrations, is necessary to confirm target engagement.
Q3: How do I choose between a wild-type, knockout, or transgenic model?
A: The choice depends on your specific research goals:
-
Wild-Type Animals (e.g., Sprague-Dawley rats, C57BL/6 mice): Best for evaluating the sleep-promoting effects of an OX2R antagonist under normal physiological conditions and for assessing general safety and toxicology.[4][6]
-
OX2R Knockout (KO) Mice: These models are invaluable for confirming that the pharmacological effects of your antagonist are indeed mediated by the OX2 receptor.[1][7] If your compound has an effect in wild-type but not in KO mice, it strongly supports on-target activity. These mice exhibit a narcolepsy-like phenotype, which can also be useful for studying the receptor's role in sleep-wake stability.[7]
-
Orexin Neuron-Ablated Models (e.g., orexin/ataxin-3 mice): These models mimic the human narcolepsy type 1 condition, where orexin-producing neurons are lost.[7] They are not suitable for testing antagonists (as the endogenous agonist is absent) but are critical for validating orexin receptor agonists.[7]
Q4: What are the critical parameters to consider when translating results from animal models to humans?
A: Successful translation requires careful consideration of interspecies differences.[8]
-
Receptor Occupancy: The level of OX2R occupancy required for efficacy in animals should be used to predict the therapeutic dose in humans. A threshold of around 65% OX2R occupancy has been estimated from clinical data for some orexin antagonists.
-
Pharmacokinetics: Use allometric scaling and physiology-based pharmacokinetic (PBPK) modeling to predict human PK from animal data. Pay close attention to differences in metabolic enzymes, like cytochrome P450s (e.g., CYP3A4), which are critical for the clearance of many orexin antagonists.[9]
-
Safety Profile: While rodents can be used for initial safety screening, be aware of species-specific toxicity. Later-stage safety studies in a non-rodent species (like dogs or monkeys) are essential.
Data Presentation: Comparative Pharmacology & Pharmacokinetics
Quantitative data from preclinical studies are essential for model selection and dose prediction. The tables below summarize key parameters for representative orexin antagonists across different species.
Table 1: Comparative In Vitro Binding Affinity (pKi) of Orexin Antagonists at OX2R
| Compound | Human OX2R | Rat OX2R | Mouse OX2R | Dog OX2R | Selectivity |
| Suvorexant | 8.9 | 8.8 | 8.7 | 9.0 | Dual (DORA) |
| Almorexant | 8.0 | 7.9 | N/A | N/A | Dual (DORA) |
| EMPA | 8.9 | 8.6 | N/A | N/A | OX2R Selective |
| TCS-OX2-29 | 7.5 | 7.3 | N/A | N/A | OX2R Selective |
Data compiled from published literature.[2] pKi is the negative log of the inhibitory constant (Ki); higher values indicate greater binding affinity.
Table 2: Comparative Pharmacokinetic Parameters of Selected DORAs in Preclinical Models
| Compound | Species | T½ (hours) | Cmax (ng/mL) | Bioavailability (%) |
| Daridorexant | Rat | 1.5 | 1100 (at 30 mg/kg) | 21 |
| Daridorexant | Dog | 5.7 | 1200 (at 10 mg/kg) | 62 |
| Suvorexant | Rat | 3.0 | 2400 (at 10 mg/kg) | ~40 |
| Suvorexant | Dog | 6.0 | 1800 (at 3 mg/kg) | ~50 |
Data are approximate and compiled from published studies.[5] Parameters can vary based on dose and formulation.
Visualizations: Workflows and Pathways
Diagrams help clarify complex decision-making processes and biological systems.
Caption: Workflow for selecting preclinical animal models.
Caption: Orexin signaling and the site of antagonist action.
Experimental Protocols
Protocol 1: EEG/EMG Surgical Implantation for Sleep Studies in Rats
This protocol outlines the surgical procedure for implanting electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals for sleep analysis.
1. Materials:
-
Anesthesia (e.g., Ketamine/Xylazine or Isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Miniature stainless-steel screw electrodes (for EEG)
-
Teflon-coated stainless-steel wires (for EMG)
-
Dental cement
-
Suturing materials
-
Analgesics (for post-operative care)
2. Pre-Operative Procedure:
-
Anesthetize the rat (e.g., ketamine/xylazine, 100/10 mg/kg, i.p.) and confirm the depth of anesthesia by lack of pedal withdrawal reflex.[10]
-
Shave the scalp and place the animal in a stereotaxic frame.
-
Apply ophthalmic ointment to prevent eye dryness.
-
Clean the scalp with an antiseptic solution.
3. Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull for the EEG electrodes at predetermined coordinates (e.g., 1.5 mm lateral to the sagittal suture and 1.5 mm anterior to bregma and 1.0 mm anterior to lambda).[10][11]
-
Gently screw the electrodes into the holes, ensuring they make contact with the dura mater but do not penetrate the brain.
-
For EMG, insert the tips of two flexible wires into the nuchal (neck) muscles to record muscle tone.[10]
-
Connect the electrode wires to a pedestal connector.
-
Secure the entire assembly to the skull using dental cement.[12]
-
Suture the scalp incision around the cement cap.
4. Post-Operative Care:
-
Administer post-operative analgesics as recommended by veterinary staff.
-
House animals individually and allow for a recovery period of at least 7-10 days before starting habituation and recording.[11][12]
-
During recovery, monitor animals for signs of pain, infection, or distress.
Protocol 2: In Vitro Receptor Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of a test compound for the OX2 receptor.
1. Materials:
-
Cell membranes prepared from a cell line stably expressing the human or rodent OX2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand specific for OX2R (e.g., [³H]-EMPA).[2]
-
Test compound (OX2R antagonist) at various concentrations.
-
Non-specific binding control (a high concentration of a known, unlabeled orexin ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
96-well plates and a filtration system.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either buffer, the test compound, or the non-specific binding control.
-
Incubate the plate for a set time to allow the binding to reach equilibrium (e.g., 90 minutes at room temperature).[13]
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ value to a Ki (inhibitory constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
References
- 1. Pharmacological evaluation of orexin receptor antagonists in preclinical animal models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacological profiles of vornorexant, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. d-nb.info [d-nb.info]
- 9. Comparative Pharmacology of the 3 Marketed Dual Orexin Antagonists-Daridorexant, Lemborexant, and Suvorexant-Part 2. Principal Drug Metabolizing Enzyme, Drug-Drug Interactions, and Effects of Liver and Renal Impairment on Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abnormal Sleep/Wake Dynamics in Orexin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ndineuroscience.com [ndineuroscience.com]
- 12. ndineuroscience.com [ndineuroscience.com]
- 13. LSN2424100: a novel, potent orexin-2 receptor antagonist with selectivity over orexin-1 receptors and activity in an animal model predictive of antidepressant-like efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Orexin Receptor Antagonism: A Comparative Guide to Selective OX2R Antagonists and Dual Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The orexin (B13118510) system, a key regulator of wakefulness, has become a primary target for the development of novel insomnia therapies. Orexin neuropeptides (Orexin-A and Orexin-B) promote arousal by activating two G-protein coupled receptors: the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R). Pharmacological intervention aims to suppress this wake-promoting system, leading to two distinct therapeutic strategies: dual orexin receptor antagonists (DORAs), which block both receptors, and selective orexin-2 receptor antagonists (SORAs), which target only OX2R. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform research and development in sleep medicine.
Mechanism of Action: DORA vs. SORA
The differential effects of DORAs and SORAs stem from the distinct roles and distribution of the two orexin receptors. OX1R binds preferentially to Orexin-A, while OX2R binds both Orexin-A and Orexin-B. Both receptors are crucial for maintaining wakefulness. However, preclinical evidence suggests that OX2R signaling is the predominant mediator of arousal and sleep-wake transitions.
Dual antagonists like suvorexant, lemborexant, and daridorexant block the activity of both receptors. In contrast, selective antagonists such as seltorexant (B610775) are designed to inhibit only the OX2R, based on the hypothesis that this is sufficient for sleep promotion and may offer a more favorable side-effect profile by sparing OX1R-mediated functions.
Caption: Orexin signaling pathway and points of antagonism.
Comparative Efficacy: Clinical and Preclinical Data
Direct head-to-head clinical trials comparing SORAs and DORAs are limited. However, data from separate placebo-controlled trials and preclinical studies provide a basis for comparison.
Dual Orexin Receptor Antagonists (DORAs)
Three DORAs are widely studied: suvorexant, lemborexant, and daridorexant. Network meta-analyses allow for indirect comparison of their efficacy.
Table 1: Summary of Efficacy Data for Approved DORAs (vs. Placebo)
| Drug (Dose) | Sleep Onset (Objective) | Sleep Onset (Subjective) | Sleep Maintenance (Objective) | Sleep Maintenance (Subjective) |
|---|---|---|---|---|
| Suvorexant (20mg) | ↓ LPS[1] | ↓ sTSO[2] | ↓ WASO[1] | ↓ sWASO[2] |
| Lemborexant (5mg & 10mg) | ↓ LPS | ↓ sTSO (most effective)[1] | ↓ WASO | ↓ sWASO |
| Daridorexant (50mg) | ↓ LPS[1] | ↓ sTSO | ↓ WASO | ↓ sWASO |
LPS: Latency to Persistent Sleep; sTSO: subjective Time to Sleep Onset; WASO: Wake After Sleep Onset; sWASO: subjective Wake After Sleep Onset. "↓" indicates a statistically significant reduction compared to placebo.
A retrospective study comparing suvorexant and lemborexant found no significant difference in overall effectiveness, though lemborexant may be associated with fewer side effects in the early stages of treatment[3][4]. Another study noted that on the first day of administration, lemborexant led to a significantly longer sleep duration compared to suvorexant[5].
Selective OX2R Antagonists (SORAs)
Seltorexant (formerly JNJ-42847922/MIN-202) is a key investigational SORA. Clinical data, primarily from studies on insomnia in patients with major depressive disorder (MDD), demonstrate its sleep-promoting effects.
Table 2: Efficacy Data for Seltorexant (SORA) in Patients with MDD and Insomnia (vs. Placebo)
| Drug (Dose) | Sleep Onset (Objective) | Sleep Maintenance (Objective) | Sleep Efficiency (Objective) |
|---|
| Seltorexant (10, 20, 40mg) | ↓ LPS (Dose-dependent)[5] | ↑ TST (Dose-dependent)[5] | ↑ SE (Dose-dependent)[5] |
LPS: Latency to Persistent Sleep; TST: Total Sleep Time; SE: Sleep Efficiency. "↓" indicates a reduction, "↑" indicates an increase.
An exploratory study found that all tested doses of seltorexant (10, 20, and 40 mg) were significantly superior to placebo in reducing Latency to Persistent Sleep (LPS) and increasing Total Sleep Time (TST) and Sleep Efficiency[5]. These findings confirm that selective antagonism of OX2R is sufficient to improve sleep onset and maintenance in humans[3][6].
Preclinical Direct Comparison
A study in mice directly compared the effects of a SORA (IPSU) and a DORA (suvorexant). Both compounds decreased wakefulness time with similar efficacy[7]. However, their effects on sleep architecture differed:
-
SORA (IPSU): Primarily increased non-rapid eye movement (NREM) sleep time.
-
DORA (suvorexant): Increased both NREM and REM sleep time and duration, with more pronounced effects on REM sleep[7].
This suggests SORAs may have a reduced tendency to perturb the natural NREM/REM sleep architecture compared to DORAs[7].
Safety and Tolerability Profile
Table 3: Common Adverse Events Associated with Orexin Antagonists
| Class | Drug(s) | Common Adverse Events (>2% and >placebo) | Narcolepsy-like Symptoms |
|---|---|---|---|
| DORA | Suvorexant, Lemborexant, Daridorexant | Somnolence/Next-day sedation, headache, dizziness, nasopharyngitis, fatigue[8][9][10] | Higher risk of excessive daytime sleepiness and sleep paralysis compared to placebo[11] |
| SORA | Seltorexant | Somnolence[4] | Data from large-scale trials are needed for a comprehensive profile. |
DORAs are generally well-tolerated. The most common side effect is somnolence or next-day sedation, which is a concern for tasks like driving[10]. A meta-analysis found that DORAs were associated with a significantly higher risk of excessive daytime sleepiness and sleep paralysis compared to placebo[11]. Seltorexant has also been shown to be well-tolerated, with somnolence being the most frequent adverse event[4]. The theory that sparing OX1R might reduce certain side effects is a key rationale for SORA development, though this requires further validation in large-scale clinical trials.
Experimental Protocols
The evaluation of these compounds relies on standardized, rigorous experimental methodologies.
Polysomnography (PSG)
Polysomnography is the gold-standard objective measure of sleep. It is a comprehensive recording of biophysiological changes that occur during sleep.
-
Objective: To objectively measure sleep parameters such as Latency to Persistent Sleep (LPS), Wake After Sleep Onset (WASO), Total Sleep Time (TST), and sleep architecture (time spent in N1, N2, N3, and REM sleep)[2][12].
-
Methodology:
-
Participant Preparation: Participants are admitted to a sleep laboratory in the evening. Electrodes are attached to the scalp (for electroencephalogram - EEG), the outer edge of the eyes (for electrooculogram - EOG), and the chin (for electromyogram - EMG)[13].
-
Sensor Placement: Additional sensors are placed to monitor airflow, respiratory effort, blood oxygen saturation (pulse oximetry), and heart rhythm (ECG)[10].
-
Data Acquisition: Participants sleep in a controlled environment for a standard period (e.g., 8 hours) while data is continuously recorded by a polysomnograph[2].
-
Scoring: Trained technicians score the recording in 30-second epochs, classifying periods into wake, NREM stages (N1, N2, N3), and REM sleep according to established criteria (e.g., American Academy of Sleep Medicine - AASM rules)[2].
-
Subjective Sleep Assessment (Insomnia Severity Index - ISI)
The ISI is a brief, validated self-report questionnaire to quantify a patient's perception of insomnia severity.
-
Objective: To assess the subjective severity and impact of insomnia, including difficulties with sleep onset/maintenance, satisfaction with sleep, interference with daily functioning, and distress caused by sleep problems[14].
-
Methodology:
Assessment of Next-Day Residual Effects (Psychomotor Vigilance Task - PVT)
The PVT is a sensitive measure of sustained attention and vigilance, commonly used to assess the effects of sleep loss and next-day sedation from hypnotics.
-
Objective: To measure behavioral alertness and detect vigilance deficits that may result from residual drug effects[1].
-
Methodology:
-
Task: Participants are required to monitor a screen and respond as quickly as possible to a visual stimulus that appears at random intervals over a set period (typically 3 to 10 minutes)[17].
-
Key Metrics:
-
Mean Reaction Time (RT): Average speed of response.
-
Lapses: Number of responses with an unusually long RT (e.g., >500 ms), indicating a failure of sustained attention[1].
-
False Starts: Responses made when no stimulus was present.
-
-
Administration: The task is typically administered in the morning following nighttime dosing to assess for hangover effects[18].
-
Caption: Typical workflow for a clinical trial comparing sleep aids.
Conclusion
Both dual orexin receptor antagonists (DORAs) and selective OX2R antagonists (SORAs) have demonstrated significant efficacy in promoting sleep onset and maintenance. DORAs are an established class of therapy with multiple approved agents, showing consistent, albeit subtly different, efficacy and safety profiles.
The clinical data for SORAs, primarily from seltorexant, confirm that selective blockade of OX2R is a sufficient and effective mechanism for treating insomnia. Preclinical data suggest SORAs may have a more favorable profile regarding the preservation of natural sleep architecture, particularly REM sleep. However, whether this translates into clinically significant advantages in efficacy or a reduction in specific side effects requires confirmation through direct, large-scale, head-to-head comparative trials against approved DORAs. The continued development of both classes will provide valuable insights into the nuanced roles of OX1R and OX2R in sleep regulation and offer more tailored therapeutic options for patients with insomnia.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Orexin Receptor Antagonists as Novel Augmentation Treatments for Major Depressive Disorder: Evidence for Safety and Efficacy From a Phase 2B Study of Seltorexant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective orexin-2 receptor antagonist seltorexant improves sleep: An exploratory double-blind, placebo controlled, crossover study in antidepressant-treated major depressive disorder patients with persistent insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct effects of orexin 2 receptor antagonism and dual orexin 1,2 receptor antagonism on sleep architecture in mice. - OAK Open Access Archive [oak.novartis.com]
- 8. researchgate.net [researchgate.net]
- 9. psymt.com [psymt.com]
- 10. aastweb.org [aastweb.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of JNJ-42847922, a Selective Orexin-2 Receptor Antagonist, as a Clinical Candidate for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polysomnography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. deploymentpsych.org [deploymentpsych.org]
- 15. headway.co [headway.co]
- 16. ampsych.com.au [ampsych.com.au]
- 17. researchgate.net [researchgate.net]
- 18. Psychomotor Vigilance Impairment During Total Sleep Deprivation Is Exacerbated in Sleep-Onset Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of a Novel Orexin 2 Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel orexin (B13118510) 2 receptor (OX2R) antagonist, here designated as Compound X, with established orexin receptor antagonists. The following sections detail the selectivity profile, experimental methodologies, and underlying signaling pathways to aid in the validation and assessment of this novel compound.
Comparative Selectivity Profile of Orexin Receptor Antagonists
The selectivity of an orexin receptor antagonist for OX2R over the orexin 1 receptor (OX1R) is a critical determinant of its pharmacological profile and potential therapeutic applications. The data presented below summarizes the binding affinities and functional potencies of Compound X in comparison to established dual orexin receptor antagonists (DORAs) and selective orexin 2 receptor antagonists (SORAs).
| Compound | Type | OX1R Affinity (Ki/pKi) | OX2R Affinity (Ki/pKi) | OX1R Functional Activity (IC50) | OX2R Functional Activity (IC50) | Selectivity for OX2R over OX1R (Fold) |
| Compound X (Novel) | SORA | 393 nM | 4.5 nM | 90.3 nM | 0.44 nM | ~87-205 |
| Seltorexant | SORA | pKi < 6.0 | pKi = 8.0 | - | - | >100 |
| Daridorexant | DORA | 0.47 nM | 0.93 nM | 0.5 nM | 0.8 nM | ~2 |
| Suvorexant | DORA | - | pKi = 8.9 | - | 55 nM | - |
| Almorexant | DORA | - | pKi = 8.0 | - | - | - |
| EMPA | SORA | - | pKi = 8.9 | - | - | High |
Data compiled from multiple sources. Ki (inhibition constant) and pKi (-log(Ki)) values represent binding affinity, with lower Ki and higher pKi indicating higher affinity. IC50 (half-maximal inhibitory concentration) values represent the functional potency of the antagonist. Selectivity is calculated as the ratio of OX1R to OX2R affinity or potency.
Orexin Signaling Pathway
Orexin A and Orexin B are neuropeptides that bind to two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1] Orexin A binds to both receptors with high affinity, while orexin B has a higher affinity for OX2R.[1] Activation of these receptors leads to the stimulation of multiple intracellular signaling cascades. OX1R primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[1] OX2R can couple to both Gq and Gi/o proteins, also modulating intracellular calcium levels and potentially inhibiting adenylyl cyclase.[1]
References
The Orexin 2 Receptor: Bridging the Gap Between Benchtop and Bedside in Antagonist Development
A comprehensive guide to the correlation of in vitro and in vivo activity for orexin (B13118510) 2 receptor antagonists, offering researchers and drug development professionals a comparative analysis of key compounds and the methodologies used to evaluate them.
The orexin system, with its two G-protein coupled receptors, orexin 1 (OX1R) and orexin 2 (OX2R), is a critical regulator of sleep and wakefulness. The discovery that a deficiency in orexin signaling leads to narcolepsy has spurred the development of orexin receptor antagonists as a novel therapeutic approach for insomnia. This guide provides an objective comparison of the in vitro and in vivo performance of prominent orexin 2 receptor antagonists, supported by experimental data and detailed methodologies, to aid researchers in the ongoing development of next-generation sleep therapeutics.
The Orexin Signaling Pathway: A Dual Receptor System
The neuropeptides orexin-A and orexin-B are the endogenous ligands for the orexin receptors. Orexin-A binds with high affinity to both OX1R and OX2R, while orexin-B is selective for OX2R. Activation of these receptors, primarily located in the brain, promotes wakefulness. Consequently, antagonizing these receptors, particularly OX2R, is a key strategy for inducing and maintaining sleep.
Figure 1: Orexin Signaling Pathway
Experimental Protocols: From In Vitro Potency to In Vivo Efficacy
The successful development of an orexin receptor antagonist relies on a robust correlation between its activity in laboratory assays and its therapeutic effect in living organisms. Below are detailed methodologies for key experiments used in this process.
In Vitro Assays
In vitro assays are essential for determining the potency and selectivity of a compound at the molecular level.
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (K_i_) of a test compound for the orexin 2 receptor.
-
Methodology:
-
Membranes are prepared from cells engineered to express the human orexin 2 receptor (e.g., HEK293 or CHO cells).
-
A radiolabeled ligand with known high affinity for the OX2R (e.g., [³H]-EMPA) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined.
-
The binding affinity (K_i_) is calculated from the IC_50_ value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay:
-
Objective: To measure the functional antagonist activity (IC_50_ or K_b_) of a test compound by assessing its ability to block orexin-A-induced intracellular calcium release.
-
Methodology:
-
Cells expressing the human or rat orexin 2 receptor are plated in a 96-well or 384-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are pre-incubated with various concentrations of the test antagonist.
-
An agonist, typically orexin-A, is added to the wells to stimulate the OX2R.
-
The resulting increase in intracellular calcium concentration is measured as a change in fluorescence using a plate reader.
-
The IC_50_ value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is calculated.
-
In Vivo Assays
In vivo studies in animal models are crucial for evaluating the sleep-promoting effects and pharmacokinetic properties of a drug candidate.
1. Rodent Sleep/Wakefulness Electroencephalography (EEG) and Electromyography (EMG) Studies:
-
Objective: To assess the effect of an OX2R antagonist on sleep architecture, including non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.
-
Methodology:
-
Rodents (typically mice or rats) are surgically implanted with EEG electrodes on the skull and EMG electrodes in the nuchal muscles.
-
After a recovery period, the animals are habituated to the recording chambers and tethered to a recording system.
-
The test compound or vehicle is administered, often at the beginning of the animal's active (dark) phase.
-
EEG and EMG signals are continuously recorded for a defined period (e.g., 6-24 hours).
-
The recordings are scored into distinct vigilance states: wakefulness, NREM sleep, and REM sleep, based on the EEG and EMG patterns.
-
Parameters such as time spent in each state, sleep latency (time to fall asleep), and the number and duration of sleep/wake bouts are quantified and compared between the drug-treated and vehicle-treated groups.
-
Comparative Data of Orexin 2 Receptor Antagonists
The following tables summarize the in vitro and in vivo data for several well-characterized orexin receptor antagonists.
Table 1: In Vitro Activity of Orexin Receptor Antagonists
| Compound | Target(s) | Receptor Species | Assay Type | Potency (nM) | Reference |
| Suvorexant | OX1R/OX2R | Human | Binding (K_i_) | OX1R: 50, OX2R: 56 | [1] |
| Human | Ca²⁺ Mobilization (IC_50_) | OX2R: 55-71 | [2] | ||
| Lemborexant | OX1R/OX2R | Human | Binding (IC_50_) | OX2R: 2.6 | [3] |
| Human | Ca²⁺ Mobilization (K_i_) | OX2R: 0.61 | [3] | ||
| Rat | Ca²⁺ Mobilization (K_i_) | OX2R: 0.66 | [3] | ||
| Almorexant | OX1R/OX2R | Human | Ca²⁺ Mobilization (IC_50_) | OX1R: 16, OX2R: 15 | |
| Seltorexant (B610775) | OX2R selective | Rat | N/A | High-affinity | [4] |
Table 2: In Vivo Sleep-Promoting Effects of Orexin Receptor Antagonists in Rodents
| Compound | Species | Dose (mg/kg, p.o.) | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Reference |
| Suvorexant | Rat | N/A | ↓ | ↑ | ↑ | [1] |
| Lemborexant | Rat | 3-30 | ↓ | ↑ | ↑ | [3] |
| Almorexant | Mouse | 100 | ↓ | ↑ | ↑ | [5] |
| Seltorexant | Rat | 30 | ↓ (decreased latency to NREM) | No change in duration | ↑ | [6] |
Correlating In Vitro and In Vivo Data: A Drug Development Workflow
The translation of potent in vitro activity into a desired in vivo therapeutic effect is a cornerstone of successful drug development. The following diagram illustrates the iterative process of correlating these datasets for orexin 2 receptor antagonists.
Figure 2: In Vitro to In Vivo Correlation Workflow
Discussion
A direct comparison of the presented data reveals a generally good correlation between the in vitro potency of orexin 2 receptor antagonists and their in vivo sleep-promoting efficacy. Compounds with high affinity and functional antagonism in in vitro assays, such as suvorexant and lemborexant, demonstrate robust effects on sleep architecture in rodent models.[1][3]
However, the translation is not always linear. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and blood-brain barrier penetration play a critical role in determining the in vivo efficacy of a compound. For instance, a highly potent antagonist in vitro may show limited effects in vivo if it has poor oral bioavailability or is rapidly metabolized.
Furthermore, the selectivity profile of a compound is a key consideration. While dual orexin receptor antagonists (DORAs) like suvorexant and lemborexant have proven effective, selective orexin 2 receptor antagonists (SORAs) like seltorexant are also being explored.[4][6] Preclinical studies suggest that antagonism of OX2R is sufficient to promote sleep.[5] The nuanced differences in the effects of DORAs versus SORAs on sleep stages, such as REM sleep, highlight the complex interplay between the two orexin receptors in regulating sleep.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of different classes of orexin 2 receptor antagonists
For Researchers, Scientists, and Drug Development Professionals
The orexin (B13118510) system, with its critical role in regulating wakefulness, has become a key target for the development of novel treatments for insomnia. Orexin 2 receptor (OX2R) antagonists, in particular, have shown significant promise in promoting sleep. These antagonists are broadly categorized into two main classes: Dual Orexin Receptor Antagonists (DORAs), which target both orexin 1 (OX1R) and orexin 2 receptors, and Selective Orexin 2 Receptor Antagonists (SORA-2s). This guide provides an objective, data-driven comparison of these two classes, summarizing key performance metrics from preclinical and clinical studies, detailing experimental methodologies, and visualizing relevant biological and experimental pathways.
Executive Summary
Dual Orexin Receptor Antagonists (DORAs) are currently the only class of orexin antagonists approved for the treatment of insomnia, with drugs like suvorexant, lemborexant, and daridorexant on the market.[1] Clinical data suggests that DORAs are effective in improving sleep onset and maintenance.[2] Preclinical studies comparing DORAs to Selective Orexin 2 Receptor Antagonists (SORA-2s) indicate that while both classes promote sleep, they may have differential effects on sleep architecture. SORA-2s appear to primarily increase non-rapid eye movement (NREM) sleep, whereas DORAs may have a more pronounced effect on increasing rapid eye movement (REM) sleep.[3] The choice between a DORA and a SORA-2 may therefore depend on the specific sleep disturbances being targeted.
Data Presentation
Table 1: Comparative Binding Affinity and Selectivity of Orexin Receptor Antagonists
| Compound | Class | OX1R Kᵢ (nM) | OX2R Kᵢ (nM) | Selectivity (OX1R/OX2R) | Reference |
| Suvorexant | DORA | 0.55 | 0.35 | 1.57 | [4] |
| Lemborexant | DORA | 6.1 | 2.6 | 2.35 | [4] |
| Daridorexant | DORA | 0.9 | 0.5 | 1.8 | |
| Seltorexant | SORA-2 | 2300 | 11 | >200-fold for OX2R | [5] |
| IPSU | SORA-2 | >1000 | 18 | >55-fold for OX2R | [3] |
Table 2: Head-to-Head Clinical Efficacy of Marketed DORAs in Adults with Insomnia (Meta-analysis Data)
| Outcome | Daridorexant (50 mg) | Lemborexant (10 mg) | Suvorexant (20 mg) | Placebo | Reference |
| Subjective Time to Sleep Onset (sTSO) - Change from Baseline (min) | -23.1 | -21.9 | -17.5 | -11.6 | [2] |
| Subjective Wake After Sleep Onset (sWASO) - Change from Baseline (min) | -29.4 | -46.7 | -33.4 | -11.1 | [2] |
| Subjective Total Sleep Time (sTST) - Change from Baseline (min) | 57.7 | 54.3 | 47.1 | 18.9 | [2] |
Table 3: Preclinical Comparison of a DORA (Suvorexant) and a SORA-2 (IPSU) on Sleep Architecture in Mice
| Treatment | Dose (mg/kg) | Change in NREM Sleep (min) | Change in REM Sleep (min) | Change in Wakefulness (min) | Reference |
| Suvorexant | 30 | +25 | +15 | -40 | [3] |
| IPSU | 30 | +35 | +5 | -40 | [3] |
Experimental Protocols
Radioligand Binding Assay for Orexin Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of antagonist compounds for human orexin 1 (OX1R) and orexin 2 (OX2R) receptors.
Materials:
-
HEK293 cells stably expressing human OX1R or OX2R.
-
Radioligand: [³H]-EMPA (for OX2R) or a suitable radiolabeled antagonist for OX1R.
-
Test compounds (DORAs and SORA-2s).
-
Assay buffer: Krebs-Ringer bicarbonate buffer with 0.1% BSA.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize cells in a hypotonic buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Competition Binding Assay: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kₔ value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]
In Vivo Sleep Studies in Mice using EEG/EMG
Objective: To assess the effects of orexin receptor antagonists on sleep-wake states and sleep architecture in mice.
Animals: Adult male C57BL/6J mice.
Surgical Implantation:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant electroencephalogram (EEG) and electromyogram (EMG) electrodes for polysomnographic recording. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Allow animals to recover for at least one week before the experiment.[7]
Experimental Procedure:
-
Habituate the mice to the recording chambers and cables for several days.
-
Administer the test compound (DORA or SORA-2) or vehicle orally (p.o.) or intraperitoneally (i.p.) at the beginning of the dark (active) phase.
-
Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours).
-
Sleep Scoring: Manually or automatically score the EEG/EMG recordings in 10-second epochs into three stages: wakefulness, NREM sleep, and REM sleep.
-
Data Analysis: Quantify the time spent in each sleep-wake state, the latency to sleep onset, the number and duration of sleep/wake bouts, and the sleep architecture (distribution of NREM and REM sleep).[7][8]
Mandatory Visualizations
Caption: Orexin Receptor Signaling Pathways
Caption: Experimental Workflow for Orexin Antagonist Comparison
References
- 1. Abnormal Sleep/Wake Dynamics in Orexin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Orexin Receptor Antagonists (DORAs) for Insomnia [healthline.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin Receptor Antagonism Improves Sleep and Reduces Seizures in Kcna1-null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape of Orexin Antagonists: A Comparative Guide to Reproducibility and Validity in Sleep Studies
For researchers, scientists, and drug development professionals, the landscape of preclinical sleep studies involving orexin (B13118510) antagonists presents both promise and complexity. This guide provides a comparative analysis of key preclinical findings, focusing on the reproducibility and validity of these studies. By presenting quantitative data in a standardized format, detailing experimental methodologies, and visualizing critical pathways and workflows, this document aims to facilitate a deeper understanding of the preclinical evidence supporting the clinical development of orexin antagonists for sleep disorders.
The orexin system, with its central role in promoting wakefulness, has become a prime target for the development of novel hypnotics.[1] Orexin receptor antagonists, by blocking the wake-promoting signals of orexin-A and orexin-B, are designed to facilitate sleep onset and maintenance.[2][3] Preclinical research in various animal models has been instrumental in validating this therapeutic approach and has paved the way for the successful clinical development of drugs like suvorexant, lemborexant, and daridorexant.[4][5] This guide delves into the preclinical data, examining the consistency of findings across different orexin antagonists and animal models, and provides a detailed look at the methodologies that form the foundation of this research.
Comparative Efficacy of Orexin Antagonists on Sleep Parameters
The sleep-promoting effects of dual orexin receptor antagonists (DORAs) have been consistently demonstrated across multiple species. The following tables summarize the quantitative effects of several key DORAs on sleep architecture in preclinical models.
Table 1: Effects of Almorexant (B167863) on Sleep Architecture in Rodents [2][6][7]
| Animal Model | Dose (mg/kg, p.o.) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Latency to NREM Sleep | Latency to REM Sleep |
| C57BL/6J Mice | 25 | ↓ | ↑ | ↑ | No significant change | No significant change |
| C57BL/6J Mice | 100 | ↓↓ | ↑↑ | ↑↑ | ↓ | ↓ |
| C57BL/6J Mice | 300 | ↓↓↓ | ↑↑↑ | ↑↑↑ | ↓↓ | ↓↓ |
| Orexin/ataxin-3 TG Mice | 300 | ↓ | ↑ | No significant change | No significant change | No significant change |
Data are summarized from studies where almorexant was administered at the beginning of the dark (active) phase. The number of arrows indicates the relative magnitude of the effect.
Table 2: Effects of Lemborexant on Sleep Architecture in Rodents [8][9]
| Animal Model | Dose (mg/kg, p.o.) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | REM Sleep Ratio |
| Wild-type Mice | 10 | ↓ | ↑ | ↑ | No significant change |
| Wild-type Rats | 3 | No significant change | No significant change | No significant change | No significant change |
| Wild-type Rats | 10 | ↓ | ↑ | ↑ | No significant change |
| Wild-type Rats | 30 | ↓↓ | ↑↑ | ↑↑ | No significant change |
| Wild-type Rats | 100 | ↓↓↓ | ↑↑↑ | ↑↑↑ | No significant change |
Lemborexant was shown to increase total sleep time in a dose-dependent manner without altering the proportion of REM sleep.[8]
Table 3: Effects of Suvorexant on Sleep Architecture in Dogs [10]
| Animal Model | Dose (mg/kg, p.o.) | Change in Active Wake | Change in SWS I | Change in SWS II | Change in REM Sleep |
| Dogs | 1 | ↓ | ↑ | ↑ | ↑ |
| Dogs | 3 | ↓↓ | ↑↑ | ↑↑ | ↑↑ |
SWS I and SWS II refer to light and deep slow-wave sleep, respectively. Suvorexant demonstrated a clear dose-dependent promotion of both NREM and REM sleep.[10]
Experimental Protocols in Preclinical Sleep Studies
The reproducibility and validity of preclinical findings are critically dependent on the experimental methodologies employed. The following section details the common protocols used in the assessment of orexin antagonists.
Animal Models
-
Rodents (Mice and Rats): Wild-type strains such as C57BL/6J mice and Sprague-Dawley rats are commonly used to assess the sleep-promoting effects of orexin antagonists.[2][9] Genetically modified models, including orexin/ataxin-3 transgenic mice (which lack orexin neurons) and orexin receptor knockout mice, are instrumental in confirming the on-target mechanism of action.[6][7]
-
Dogs: Beagles are a frequently used non-rodent model, offering a sleep architecture that more closely resembles that of humans.[10]
-
Non-human Primates: Rhesus monkeys are also utilized in later-stage preclinical development to assess efficacy and safety in a primate model.
Surgical Implantation for EEG/EMG Recording
To accurately measure sleep-wake states, animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recordings.
-
Anesthesia: Animals are anesthetized using agents such as isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Electrode Placement:
-
EEG: Stainless steel screw electrodes are typically implanted into the skull over the frontal and parietal cortices.
-
EMG: Insulated stainless steel wires are inserted into the nuchal (neck) muscles to record muscle tone.
-
-
Recovery: A recovery period of at least one week is allowed post-surgery before any experimental procedures begin.
Drug Administration and Sleep Recording
-
Acclimatization: Animals are habituated to the recording chambers and handling procedures for several days before the start of the experiment to minimize stress-induced sleep disturbances.[8]
-
Dosing: Orexin antagonists are typically administered orally (p.o.) via gavage. Dosing often occurs at the beginning of the animal's active phase (the dark period for nocturnal rodents) to assess the drug's ability to induce sleep when the drive for wakefulness is high.
-
Polysomnography: Continuous EEG and EMG recordings are collected for a defined period (e.g., 12-24 hours) post-dosing. The data is typically scored in 10-30 second epochs into distinct vigilance states: wakefulness, NREM sleep, and REM sleep.
Sleep Stage Scoring Criteria
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG activity and high EMG tone.
-
NREM Sleep: Identified by high-amplitude, low-frequency (delta) EEG waves and reduced EMG activity compared to wakefulness.
-
REM Sleep: Defined by a low-amplitude, high-frequency (theta-dominant) EEG pattern and muscle atonia (very low EMG tone).
Visualizing the Mechanisms and Methods
To further clarify the underlying biology and experimental processes, the following diagrams are provided.
Conclusion
The preclinical data for orexin antagonists demonstrate a consistent and reproducible sleep-promoting effect across various animal models. The validity of these findings is supported by on-target mechanism-of-action studies in genetically modified animals and the translatability of these effects to human clinical trials. While there are inherent limitations in any animal model of a complex human disorder like insomnia, the robust and consistent findings from preclinical studies have provided a strong foundation for the development of orexin antagonists as a novel and effective class of treatments for sleep disorders. Future preclinical research will likely focus on refining the understanding of the differential roles of OX1R and OX2R antagonism and exploring the potential of these compounds in models of comorbid insomnia.
References
- 1. The duration of sleep promoting efficacy by dual orexin receptor antagonists is dependent upon receptor occupancy threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mypcnow.org [mypcnow.org]
- 4. Orexin Receptor Antagonism: Normalizing Sleep Architecture in Old Age and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vjneurology.com [vjneurology.com]
- 6. Almorexant Promotes Sleep and Exacerbates Cataplexy in a Murine Model of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to Daridorexant, a Novel Dual Orexin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel dual orexin (B13118510) receptor antagonist (DORA), daridorexant, against the established therapies suvorexant and lemborexant. The information presented herein is intended to offer an objective overview of their pharmacological profiles and preclinical evaluation methodologies, supported by experimental data from publicly available sources.
Introduction to Orexin System and Therapeutic Intervention in Insomnia
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[1][2] In individuals with insomnia, this system can be overactive, leading to difficulties in initiating and maintaining sleep.[3] Dual orexin receptor antagonists (DORAs) represent a targeted therapeutic approach by blocking the wake-promoting signals of orexins, thereby facilitating sleep.[3][4] This mechanism is distinct from traditional hypnotic agents that generally cause broad central nervous system depression.[4] Daridorexant is a new addition to this class of drugs, approved by the FDA in January 2022.[2][5]
In Vitro Pharmacological Profile
The in vitro activity of daridorexant, suvorexant, and lemborexant is characterized by their binding affinity and functional potency at the human orexin 1 (OX1) and orexin 2 (OX2) receptors.
Data Presentation: In Vitro Pharmacology
| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| Daridorexant | OX1R | 0.47[2][5] | 2[6] |
| OX2R | 0.93[2][5] | 3[6] | |
| Suvorexant | OX1R | Data not consistently available in a directly comparable format | Data not consistently available in a directly comparable format |
| OX2R | Data not consistently available in a directly comparable format | Data not consistently available in a directly comparable format | |
| Lemborexant | OX1R | Data not consistently available in a directly comparable format | 6.1[6] |
| OX2R | Data not consistently available in a directly comparable format | 2.6[6] |
Note: Directly comparable side-by-side Ki and IC50 values from a single reference are not consistently available in the public domain. The provided data is compiled from various sources and should be interpreted with caution.
Pharmacokinetic Properties
The pharmacokinetic profiles of these DORAs are crucial for their clinical efficacy and safety, particularly concerning the potential for next-day residual effects.
Data Presentation: Pharmacokinetics
| Compound | Tmax (hours) | Cmax | Half-life (hours) |
| Daridorexant | 1-2[2][5] | Dose-proportional[7] | 8[5][8] |
| Suvorexant | ~1.5 | Dose-proportional | 12 |
| Lemborexant | ~1-3 | Dose-proportional | 17-19 |
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these compounds, the following diagrams illustrate the orexin signaling pathway and a typical experimental workflow for preclinical assessment.
Caption: Orexin signaling pathway and the mechanism of action of DORAs.
Caption: Preclinical experimental workflow for orexin antagonist development.
Experimental Protocols
The following are generalized protocols representative of the key experiments used in the preclinical evaluation of orexin receptor antagonists.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist for OX1 and OX2 receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant OX1R or OX2R are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.[9]
-
Radioligand Binding: Membrane preparations are incubated with a specific radioligand (e.g., [125I] Orexin-A) and varying concentrations of the unlabeled antagonist (daridorexant, suvorexant, or lemborexant).[9]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[9]
-
Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The IC50 values (concentration of antagonist that inhibits 50% of specific radioligand binding) are determined by nonlinear regression analysis. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[10]
In Vitro Functional Assay (Calcium Mobilization)
Objective: To determine the functional potency (IC50) of the antagonist in blocking orexin-induced intracellular signaling.
Methodology:
-
Cell Culture: CHO cells stably expressing human OX1R or OX2R are seeded in 96-well plates.[11]
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).[11]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist for a defined period.[11]
-
Agonist Stimulation: An orexin agonist (e.g., Orexin-A) is added to the wells to stimulate the receptors.[11][12]
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescent imaging plate reader (FLIPR).[13]
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium signal is quantified, and IC50 values are determined by plotting the percent inhibition against the antagonist concentration.[12]
In Vivo Sleep Study (Rodent Model)
Objective: To evaluate the in vivo efficacy of the antagonist on sleep-wake architecture.
Methodology:
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.[1]
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia.[1] A recovery period of at least one week is allowed post-surgery.[1]
-
Drug Administration: The antagonist or vehicle is administered orally or via intraperitoneal injection at the beginning of the dark phase (the active period for rodents).[1][13]
-
Polysomnography (PSG) Recording: EEG and EMG signals are continuously recorded for a specified period (e.g., 24 hours) to monitor sleep-wake states.[1]
-
Data Analysis: The PSG recordings are scored into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[1] Key sleep parameters such as latency to persistent sleep, wake after sleep onset, and total sleep time are quantified and compared between the drug-treated and vehicle groups.[1][14]
Conclusion
Daridorexant, a novel dual orexin receptor antagonist, demonstrates high affinity and balanced antagonism at both OX1 and OX2 receptors. Its pharmacokinetic profile, characterized by a relatively short half-life, suggests a lower potential for next-day residual effects compared to suvorexant and lemborexant.[5][8] Preclinical and clinical data indicate its efficacy in improving sleep onset and maintenance.[5] The experimental methodologies outlined in this guide provide a framework for the continued investigation and comparison of novel orexin receptor antagonists in the pursuit of improved treatments for insomnia.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparative Pharmacology of the 3 Marketed Dual Orexin Antagonists-Daridorexant, Lemborexant, and Suvorexant: Part 1: Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Identification of Orexin Receptor Binding Ligands Using Cell-Based Screening Accelerated with Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daridorexant - Wikipedia [en.wikipedia.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Pharmacokinetics of daridorexant, a dual orexin receptor antagonist, are not affected by renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Orexin receptor antagonism, a new sleep-enabling paradigm: a proof-of-concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical methods for comparing the effects of different orexin antagonists on sleep architecture
For Researchers, Scientists, and Drug Development Professionals
The advent of orexin (B13118510) receptor antagonists has marked a significant shift in the pharmacological approach to treating insomnia. Unlike traditional hypnotics that broadly sedate the brain, these agents selectively target the orexin system, a key regulator of wakefulness. This guide provides a comprehensive comparison of the effects of three prominent dual orexin receptor antagonists (DORAs) — suvorexant, lemborexant, and daridorexant — on sleep architecture, supported by data from pivotal clinical trials.
Orexin Signaling Pathway: A Brief Overview
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, plays a crucial role in promoting and maintaining wakefulness.[1][2][3] Orexin neurons, located in the lateral hypothalamus, project throughout the brain to activate various arousal centers. By blocking the binding of orexins to their receptors, DORAs suppress wakefulness and facilitate the transition to and maintenance of sleep.
Comparative Efficacy on Sleep Architecture: A Data-Driven Analysis
The following tables summarize the effects of suvorexant, lemborexant, and daridorexant on key polysomnography (PSG) parameters from their respective Phase 3 clinical trials. These objective measures provide a quantitative comparison of their impact on sleep stages.
Table 1: Effects of Suvorexant on Sleep Architecture (Pooled Phase 3 Data) [1][4][5][6][7]
| Parameter | Dose | Change from Baseline vs. Placebo (Night 1) | Change from Baseline vs. Placebo (Month 1) | Change from Baseline vs. Placebo (Month 3) |
| REM Sleep (%) | 20/15 mg | ↑ 3.9% | ↑ ~2% | ↑ ~1.5% |
| N1 Sleep (%) | 20/15 mg | ↓ ~1% | ↓ ~0.5% | ↓ ~0.5% |
| N2 Sleep (%) | 20/15 mg | ↓ ~2.2% | ↓ ~1% | ↓ ~1% |
| **N3 Sleep (SWS, %) ** | 20/15 mg | ↓ ~0.8% | No significant change | No significant change |
| REM Latency (minutes) | 20/15 mg | ↓ ~20-25 min | ↓ ~10-15 min | ↓ ~6-12.5 min |
Note: Data are approximate changes based on graphical and textual summaries in the cited literature. 20/15 mg refers to the dose for non-elderly/elderly patients, respectively.
Table 2: Effects of Lemborexant on Sleep Architecture (SUNRISE 1 Study) [8][9]
| Parameter | Dose | Change from Baseline vs. Placebo (Nights 1/2) | Change from Baseline vs. Placebo (Nights 29/30) |
| REM Sleep (minutes) | 5 mg | Significantly Increased | Significantly Increased |
| 10 mg | Significantly Increased | Significantly Increased | |
| N1 Sleep (minutes) | 5 mg | No significant change | Significantly Increased |
| 10 mg | No significant change | Significantly Increased | |
| N2 Sleep (minutes) | 5 mg | Significantly Increased | Significantly Increased |
| 10 mg | Significantly Increased | Significantly Increased | |
| N3 Sleep (SWS, minutes) | 5 mg | Significantly Increased | No significant change |
| 10 mg | No significant change | No significant change | |
| REM Latency (minutes) | 5 mg | Significantly Reduced | Significantly Reduced |
| 10 mg | Significantly Reduced | Significantly Reduced |
Note: "Significantly" indicates a statistically significant difference (p<0.05 or lower as reported in the study).
Table 3: Effects of Daridorexant on Sleep Architecture (Pivotal Phase 3 Studies) [3][10][11][12]
| Parameter | Dose | Change from Baseline vs. Placebo (Month 1) | Change from Baseline vs. Placebo (Month 3) |
| Wake After Sleep Onset (WASO, min) | 25 mg | -18.3 | -18.6 |
| 50 mg | -29.1 | -29.4 | |
| Latency to Persistent Sleep (LPS, min) | 25 mg | -22.8 | -25.3 |
| 50 mg | -31.2 | -34.8 | |
| Total Sleep Time (TST, min) | 25 mg | +21.5 | +22.0 |
| 50 mg | +34.5 | +37.6 |
Note: Specific changes in sleep stage percentages were not the primary endpoints and are less consistently reported in the initial publications. The focus of daridorexant trials was more on sleep onset and maintenance.
Experimental Protocols: A Look into the Methodology
The data presented above were primarily generated from randomized, double-blind, placebo-controlled Phase 3 clinical trials. The core methodology for assessing sleep architecture in these studies is polysomnography (PSG).
Polysomnography (PSG) Protocol
A standardized PSG protocol is crucial for the objective measurement of sleep.[13] While specific details may vary slightly between trials, a typical protocol involves:
-
Participant Selection: Patients with a clinical diagnosis of insomnia according to established criteria (e.g., DSM-5).
-
Acclimation and Baseline: Participants typically undergo one or more nights of PSG recording in a sleep laboratory to acclimate to the environment and establish baseline sleep patterns.
-
Electrode Placement: Standardized placement of electrodes to record:
-
Electroencephalogram (EEG): To measure brain wave activity for sleep staging.
-
Electrooculogram (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.
-
Electromyogram (EMG): To monitor muscle tone, which is significantly reduced during REM sleep.
-
-
Recording: Continuous recording of physiological signals for at least 8 hours during the night.
-
Sleep Scoring: Trained technicians manually score the PSG recordings in 30-second epochs according to the American Academy of Sleep Medicine (AASM) Manual for the Scoring of Sleep and Associated Events.[14]
Statistical Analysis of Sleep Architecture Data
The analysis of sleep architecture data from these clinical trials often employs sophisticated statistical methods to compare the effects of the orexin antagonist to placebo.
-
Mixed-Effects Models for Repeated Measures (MMRM): This is a common approach to analyze longitudinal data from clinical trials. It can account for the correlation of repeated measurements within a subject and handle missing data.
-
Analysis of Covariance (ANCOVA): ANCOVA is often used to compare the change from baseline in sleep parameters between treatment groups, with the baseline value as a covariate.
-
Compositional Data Analysis: Newer approaches are being developed to analyze sleep architecture as compositional data, where the proportions of time spent in each sleep stage are interdependent.[15] This method can provide a more nuanced understanding of how a drug affects the overall sleep structure.
Experimental Workflow
The evaluation of a novel orexin antagonist typically follows a structured workflow from preclinical studies to large-scale clinical trials.
Conclusion
Suvorexant, lemborexant, and daridorexant, all dual orexin receptor antagonists, have demonstrated efficacy in improving sleep onset and maintenance. While all three preserve the overall sleep architecture, there are subtle differences in their effects on specific sleep stages. Suvorexant shows a modest increase in REM sleep percentage.[1][4] Lemborexant appears to increase time spent in most sleep stages, including deep sleep (N3) in some instances.[8] Daridorexant's primary reported strengths lie in reducing wakefulness after sleep onset and sleep latency.[11][12]
The choice of a specific orexin antagonist in a research or clinical setting may depend on the desired subtle modulation of sleep architecture and the specific patient population. The rigorous methodologies employed in their clinical trials, particularly the use of polysomnography, provide a robust framework for the continued investigation and comparison of novel sleep-modulating compounds. Future research employing advanced statistical techniques like compositional data analysis will likely provide even deeper insights into the nuanced effects of these drugs on the intricate tapestry of sleep.
References
- 1. Effects of suvorexant on sleep architecture and power spectral profile in patients with insomnia: analysis of pooled phase 3 data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure-Response Analyses of Polysomnography and Subjective Sleep Efficacy End Points From the Phase 3 Trials of Lemborexant, a Dual Orexin Receptor Antagonist for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. researchgate.net [researchgate.net]
- 5. jcsm.aasm.org [jcsm.aasm.org]
- 6. Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcsm.aasm.org [jcsm.aasm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Long-term effectiveness and safety of lemborexant in adults with insomnia disorder: results from a phase 3 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safety and efficacy of daridorexant in patients with insomnia disorder: results from two multicentre, randomised, double-blind, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurologylive.com [neurologylive.com]
- 13. benchchem.com [benchchem.com]
- 14. helda-test-22.hulib.helsinki.fi [helda-test-22.hulib.helsinki.fi]
- 15. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Orexin Receptor Antagonist 2: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Orexin (B13118510) Receptor Antagonist 2 with appropriate safety measures. Although a specific Safety Data Sheet (SDS) for "Orexin Receptor Antagonist 2" as a general category is not available, it is standard practice to treat all research chemicals with caution.
General Handling Guidelines:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Work in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of any dust or vapors.
-
Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Refrain from eating, drinking, or smoking in areas where chemicals are handled.
Step-by-Step Disposal Protocol
The disposal of any chemical waste must strictly adhere to institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step 1: Waste Identification and Classification
All chemical waste should be treated as hazardous until determined otherwise.[3] Even if a compound is not classified as hazardous, it is best practice to manage it as a chemical waste stream separate from regular trash.[3]
Step 2: Segregation and Storage
Proper segregation of chemical waste is crucial to prevent potentially dangerous reactions.[1]
-
Solid Waste:
-
Collect unused or expired this compound in its solid form, along with contaminated materials such as gloves, weighing paper, and paper towels, in a designated, leak-proof container.
-
This container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and specify the contents (e.g., "Solid Waste: this compound").
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
It is important to segregate halogenated and non-halogenated solvents into different waste containers.
-
The liquid waste container must also be clearly labeled with the full chemical name of the contents, the concentration, and the date the waste was first added.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharp objects contaminated with the compound must be disposed of in a designated sharps container.
-
Step 3: Container Management
-
Labeling: All waste containers must be accurately and clearly labeled.
-
Condition: Ensure that waste containers are in good condition, free from leaks or external contamination.
-
Closure: Keep waste containers securely closed except when adding waste.[4]
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the EHS department to schedule a collection.
-
Do Not Dispose Down the Drain: Never dispose of chemical waste, including solutions containing this compound, down the sink.[3]
-
Do Not Dispose in Regular Trash: Unless explicitly permitted by your EHS department, do not dispose of chemical waste in the regular trash.
Data Presentation
Currently, there is no publicly available quantitative data specifically detailing the disposal, degradation, or environmental impact of this compound. Researchers are encouraged to consult their institution's EHS department for any internal data or specific guidance.
Experimental Protocols
Detailed experimental protocols for the disposal or degradation of this compound are not available in the public domain. The procedures outlined above are based on general chemical waste management principles.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound and other research chemicals, thereby fostering a culture of safety and compliance.
References
Safe Handling and Disposal of Orexin Receptor Antagonist 2: A Guide for Laboratory Professionals
Orexin (B13118510) receptor antagonists are potent neuroactive compounds that play a crucial role in regulating sleep-wake cycles.[1] As their use in research and drug development expands, it is imperative for laboratory personnel to adhere to strict safety protocols to minimize exposure and ensure a safe working environment. This guide provides essential safety and logistical information for handling Orexin Receptor Antagonist 2, with a focus on personal protective equipment (PPE), operational procedures, and compliant disposal methods.
While specific hazard information may vary between different analogues, it is prudent to treat all novel orexin receptor antagonists as potent compounds with potential biological effects at low doses.[2] A thorough risk assessment should be conducted before initiating any work, considering the quantity of the compound and the specific experimental procedures involved.[2]
Engineering Controls: The First Line of Defense
Before relying on PPE, engineering controls should be implemented to minimize potential exposure. All procedures involving the handling of powdered this compound, including weighing and preparing solutions, should be conducted within a certified chemical fume hood, glove box, or other suitable containment system.[2][3] This is critical to prevent the inhalation of fine powder particles.[2] Work areas should be well-ventilated and designed for easy cleaning.[4][5]
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is critical for personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. The outer glove should be changed immediately after handling the compound. | Provides a robust barrier against skin contact and minimizes the spread of contamination.[2] |
| Eye Protection | Chemical safety goggles or safety glasses with side shields (European standard - EN 166). | Protects the eyes from airborne powder particles and potential splashes of solutions.[2][4] |
| Body Protection | A dedicated, long-sleeved, impermeable lab coat that closes in the back.[6] It should be removed before leaving the designated work area. | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a dedicated containment system. | Minimizes the risk of inhaling fine powder particles. The necessity and type should be determined by a risk assessment.[2][7] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. | Protects the feet from potential spills.[2][8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Experimental Protocol: Handling and Solution Preparation
-
Preparation: Designate a specific work area within a fume hood for handling the compound.[2] Before starting, ensure the balance is clean and all necessary equipment (spatulas, weigh paper, vials) and PPE are readily available.
-
Weighing: Carefully weigh the desired amount of the powdered this compound on weighing paper. Use spatulas for transfer to avoid generating dust.
-
Solution Preparation: Transfer the powder to an appropriate vial. Following a standard laboratory protocol, dissolve the compound in a suitable solvent, such as DMSO, to create a stock solution.[9]
-
Storage: Store stock solutions at appropriate temperatures to prevent degradation. For example, store at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[9] Always aliquot solutions to avoid repeated freeze-thaw cycles.[9]
-
Decontamination: After handling, wipe down the work surface, balance, and any equipment with an appropriate cleaning agent. Dispose of all contaminated disposables as hazardous waste.
-
PPE Removal (Doffing): Remove PPE in an order that minimizes self-contamination: outer gloves, lab coat, inner gloves, and finally, eye and respiratory protection.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[4]
References
- 1. Evaluating the safety of orexin receptor antagonists on reproductive health and sexual function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Safety Precautions in the Laboratory [ou.edu]
- 4. fishersci.ie [fishersci.ie]
- 5. Laboratory Safety Practices Associated with Potential Agents of Biocrime or Bioterrorism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. gerpac.eu [gerpac.eu]
- 8. questron.ca [questron.ca]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
